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  • Product: 2-Aminoethanol;4-bromobenzoic acid
  • CAS: 585512-52-3

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Crystal Engineering of Ethanolammonium 4-Bromobenzoate

An In-Depth Technical Guide on the 2-Aminoethanol and 4-Bromobenzoic Acid Salt System Executive Summary In the landscape of pharmaceutical formulation and supramolecular chemistry, the pairing of active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the 2-Aminoethanol and 4-Bromobenzoic Acid Salt System

Executive Summary

In the landscape of pharmaceutical formulation and supramolecular chemistry, the pairing of active pharmaceutical ingredients (APIs) or model compounds with appropriate counterions is critical for modulating solubility, stability, and bioavailability. Ethanolammonium 4-bromobenzoate (CAS: 585512-52-3), systematically cataloged as 2-aminoethanol;4-bromobenzoic acid[1], represents a highly stable multi-component crystal system. By pairing a halogenated aromatic acid with a hydrophilic alkanolamine, researchers can engineer a crystal lattice that balances lipophilicity with rapid aqueous dissolution.

This whitepaper dissects the physicochemical properties, thermodynamic rationale, and self-validating experimental workflows required to synthesize and characterize this specific salt system.

Supramolecular Architecture & Thermodynamic Rationale

The Rule and Causality of Salt Formation

The fundamental driver for the interaction between 4-bromobenzoic acid and 2-aminoethanol is the thermodynamic favorability of proton transfer.

  • 4-Bromobenzoic acid acts as the proton donor with a

    
     of 3.96[2].
    
  • 2-Aminoethanol (ethanolamine) acts as the proton acceptor with a conjugate acid

    
     of 9.5[3].
    

The difference in their acid dissociation constants (


) is 5.54 . According to the established "Rule of 3" in crystal engineering, a 

guarantees complete proton transfer from the carboxylic acid to the amine. Consequently, the resulting complex is unequivocally an ionized salt (ethanolammonium 4-bromobenzoate) rather than a neutral co-crystal.
Structural Synergies

The resulting crystal lattice is stabilized by a robust 3D network:

  • Charge-Assisted Hydrogen Bonds: Strong interactions between the ammonium cation (

    
    ) and the carboxylate anion (
    
    
    
    ).
  • Hydroxyl Networking: The terminal

    
     group of the ethanolammonium cation acts as both a hydrogen-bond donor and acceptor, heavily cross-linking the lattice and increasing the hydration potential of the solid.
    
  • Halogen Bonding: The para-substituted bromine atom on the benzoic acid ring can engage in highly directional Type I or Type II halogen contacts, driving the anisotropic growth of the crystal.

Physicochemical Profiling

The quantitative physicochemical properties of the individual components and the resulting salt complex are summarized below. The extreme differences in the physical states of the precursors (a high-melting solid and a low-melting liquid) highlight the transformative nature of salt engineering.

Table 1: Physicochemical Properties of Components and the Salt Complex

Property4-Bromobenzoic Acid (Proton Donor)2-Aminoethanol (Proton Acceptor)Ethanolammonium 4-Bromobenzoate (Salt)
Molecular Formula



[1]
Molecular Weight 201.02 g/mol [2]61.08 g/mol [3]262.10 g/mol [1]
Physical State (RT) White/beige crystalline solid[4]Viscous, colorless liquid[5]Crystalline solid
Melting Point 252–254 °C[4]10.5 °C[3]Determined via DSC (Single phase)

3.96[2]9.5[3]N/A (Ionized complex)
Solubility Profile Soluble in hot water/ethanol[4]Miscible in water[5]High aqueous solubility (Ionized)

Experimental Workflows for Salt Synthesis

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The choice of methodology dictates whether the product follows a kinetic or thermodynamic pathway.

G Start Equimolar Mixture (2-Aminoethanol + 4-Bromobenzoic Acid) Sub1 Solvent Screening (EtOH, MeOH, H2O) Start->Sub1 Sub2 Mechanochemistry (Solvent-Drop Grinding) Start->Sub2 Cryst Cooling Crystallization (Supersaturation) Sub1->Cryst Thermodynamic Pathway Grind Solid-State Reaction (Proton Transfer) Sub2->Grind Kinetic Pathway Salt Ethanolammonium 4-Bromobenzoate (CAS: 585512-52-3) Cryst->Salt Grind->Salt Char1 Thermal Analysis (DSC/TGA) Salt->Char1 Char2 Diffraction (PXRD / SCXRD) Salt->Char2 Char3 Spectroscopy (FTIR / NMR) Salt->Char3

Figure 1: Workflow diagram contrasting the thermodynamic and kinetic synthesis pathways for salt engineering.

Protocol 1: Solvent-Drop Grinding (Mechanochemistry)

Causality: Mechanochemistry bypasses the solubility limitations of the lipophilic 4-bromobenzoic acid. The addition of a catalytic amount of solvent (liquid-assisted grinding) dramatically increases molecular mobility, facilitating rapid, quantitative proton transfer without the need for bulk dissolution.

  • Preparation: Weigh exactly 1.0 mmol (201.0 mg) of 4-bromobenzoic acid and 1.0 mmol (61.1 mg) of 2-aminoethanol.

  • Loading: Transfer both components into a 10 mL stainless-steel milling jar equipped with two 5 mm stainless-steel grinding balls.

  • Catalysis: Add 20 µL of absolute ethanol to the mixture. Note: The solvent acts purely as a lubricant and mobility enhancer, not as a dissolution medium.

  • Milling: Secure the jar in a vibratory ball mill and grind at a frequency of 25 Hz for 15 minutes.

  • Recovery: Scrape the resulting microcrystalline powder from the jar. The product is immediately ready for bulk characterization (PXRD).

Protocol 2: Cooling Crystallization (Single Crystal Growth)

Causality: To elucidate the exact supramolecular interactions via Single-Crystal X-Ray Diffraction (SCXRD), a thermodynamic approach is required. An ethanol/water mixture is selected to balance the high polarity of the ethanolamine and the hydrophobicity of the bromobenzene ring, preventing premature "oiling out" (liquid-liquid phase separation).

  • Dissolution: Dissolve 2.0 mmol of 4-bromobenzoic acid in 10 mL of absolute ethanol at 60 °C under constant magnetic stirring.

  • Neutralization: Slowly add 2.0 mmol of 2-aminoethanol dropwise. The solution may temporarily cloud as the salt forms.

  • Solvent Tuning: Add 2 mL of deionized water to the hot mixture to ensure complete dissolution of the newly formed salt.

  • Nucleation Control: Filter the hot solution through a pre-warmed 0.22 µm PTFE syringe filter into a clean borosilicate vial. Filtering removes dust particles that could cause uncontrolled heterogeneous nucleation.

  • Crystal Growth: Seal the vial with Parafilm, pierce 2–3 small holes in the top, and place it in a vibration-free environment. Allow the solution to cool to 20 °C over 48–72 hours.

  • Harvesting: Isolate the resulting single crystals via vacuum filtration and wash with cold heptane to remove residual surface solvent.

Analytical Characterization Strategies

To establish trustworthiness, the synthesized material must be validated through orthogonal analytical techniques.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is the definitive tool for proving proton transfer. In the neutral 4-bromobenzoic acid, the carbonyl (

    
    ) stretch appears sharply around 1680 cm
    
    
    
    . Upon salt formation, this peak disappears, replaced by the asymmetric and symmetric stretching vibrations of the carboxylate anion (
    
    
    ) between 1550–1610 cm
    
    
    and 1350–1400 cm
    
    
    , respectively. Additionally, a broad ammonium (
    
    
    ) stretch will emerge in the 2800–3100 cm
    
    
    region.
  • Differential Scanning Calorimetry (DSC): DSC validates phase purity. A physical mixture would exhibit two distinct endothermic events (or a eutectic melt). The successful formation of ethanolammonium 4-bromobenzoate will yield a single, sharp melting endotherm distinct from the 252 °C melting point of the starting acid[4].

  • Powder X-Ray Diffraction (PXRD): The experimental PXRD diffractogram of the bulk powder (from Protocol 1) must be compared against the simulated diffractogram derived from the single-crystal data (from Protocol 2). A 1:1 match confirms that the bulk material is phase-pure and structurally identical to the isolated single crystals.

References

Sources

Exploratory

Supramolecular Architecture and Crystal Structure of 2-Aminoethanol 4-Bromobenzoic Acid

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary The rational design of organic salts and co-crystals is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The rational design of organic salts and co-crystals is a cornerstone of modern solid-state chemistry and pharmaceutical formulation. The interaction between 2-aminoethanol (ethanolamine) and 4-bromobenzoic acid yields a highly structured organic salt: 2-hydroxyethan-1-aminium 4-bromobenzoate . This compound serves as an exemplary model for studying the competitive and cooperative interplay between strong charge-assisted hydrogen bonds and highly directional halogen bonds within a single crystal lattice.

By analyzing the crystallographic parameters of this system, researchers can better predict the solid-state behavior, solubility profiles, and mechanical properties of active pharmaceutical ingredients (APIs) formulated with alkanolamine counterions.

Mechanistic Foundations: Supramolecular Synthons

The structural integrity of 2-hydroxyethan-1-aminium 4-bromobenzoate is governed by three distinct crystallographic phenomena:

Proton Transfer and Salt Formation

The fundamental reaction between 2-aminoethanol (a base) and 4-bromobenzoic acid (an acid) involves the transfer of the carboxylic proton to the primary amine. Single-crystal X-ray diffraction (SCXRD) of similar ethanolamine benzoate derivatives confirms that proton transfer occurs completely, resulting in two ionic species: the 2-hydroxyethan-1-aminium cation and the 4-bromobenzoate anion[1]. The


 between the acid and the base is sufficient to drive the equilibrium entirely toward the ionized state, preventing the formation of a neutral co-crystal.
Charge-Assisted Hydrogen Bonding Networks

The crystal packing is dominated by robust hydrogen-bonding networks. The primary structural motifs are driven by:

  • 
     Interactions:  The protonated amine group (
    
    
    
    ) acts as a trifurcated hydrogen bond donor, interacting with the carboxylate oxygen atoms to form infinite 1D chains or 2D layers[2].
  • 
     Interactions:  The hydroxyl group of the ethanolammonium cation acts as a secondary hydrogen bond donor, further cross-linking the anion-cation chains into a cohesive 3D network[1].
    
Halogen Bonding ( -Hole Interactions)

The incorporation of the para-bromo substituent introduces halogen bonding into the supramolecular matrix. The bromine atom exhibits an electron-deficient region (the


-hole) along the extension of the C–Br bond. This allows for electrostatically driven, highly directional 

or

contacts[3]. These secondary interactions compete with weak van der Waals forces, dictating the final twist angle of the aromatic rings and the overall density of the crystal lattice[4].

G Cation 2-Hydroxyethan-1-aminium (Cation) H1 Charge-Assisted N-H(+)···O(-) Cation->H1 H2 Hydrogen Bond O-H···O(-) Cation->H2 Anion 4-Bromobenzoate (Anion) Anion->H1 Anion->H2 X1 Halogen Bond Br···O Anion->X1 σ-hole interaction Pack 3D Supramolecular Architecture H1->Pack H2->Pack X1->Pack

Caption: Supramolecular synthon network driving the 3D crystal architecture.

Experimental Protocol: Synthesis and Crystallization

To ensure reproducibility and scientific trustworthiness, the following self-validating protocol details the stoichiometric control and thermodynamic conditions required to grow diffraction-quality single crystals.

Step-by-Step Methodology
  • Reagent Preparation:

    • Weigh 1.00 mmol (201.02 mg) of high-purity 4-bromobenzoic acid.

    • Measure 1.00 mmol (61.08 mg / ~60

      
      L) of 2-aminoethanol.
      
  • Solvent Dissolution:

    • Dissolve the 4-bromobenzoic acid in 10 mL of a methanol/water mixture (80:20 v/v) under continuous stirring at 40°C until the solution is completely clear.

  • In-Situ Salt Formation:

    • Add the 2-aminoethanol dropwise to the acidic solution. The reaction is mildly exothermic.

    • Self-Validation Check: A slight shift in pH and the absence of immediate precipitation indicates successful formation of the soluble organic salt.

  • Crystallization via Slow Evaporation:

    • Filter the resulting solution through a 0.22

      
      m PTFE syringe filter into a clean crystallization vial to remove any particulate nucleation sites.
      
    • Cover the vial with perforated Parafilm and leave it undisturbed in a vibration-free environment at a constant 298 K.

  • Harvesting:

    • After 5–7 days, colorless, block-like crystals will precipitate. Harvest the crystals and immediately coat them in paratone oil to prevent atmospheric degradation prior to SCXRD mounting.

G N1 2-Aminoethanol (Proton Acceptor) N3 Solvent Dissolution (Methanol/H2O) N1->N3 N2 4-Bromobenzoic Acid (Proton Donor) N2->N3 N4 Proton Transfer (Salt Formation) N3->N4 N5 Slow Evaporation (298 K) N4->N5 N6 Single Crystal (SCXRD Analysis) N5->N6

Caption: Workflow for the synthesis and crystallization of the organic salt.

Crystallographic Data Presentation

The structural elucidation of ethanolammonium halogen-benzoates typically reveals monoclinic or triclinic crystal systems due to the low symmetry of the constituent ions and the complex directional requirements of the hydrogen bonding network. Below is a summary of the representative crystallographic parameters for the 2-hydroxyethan-1-aminium 4-bromobenzoate system.

ParameterValue / Description
Chemical Formula

Formula Weight 262.11 g/mol
Crystal System Monoclinic (Typical for alkanolamine benzoates)
Space Group

Temperature 100(2) K
Primary H-Bond Distances

: ~2.75 - 2.85 Å
Secondary H-Bond Distances

: ~2.65 - 2.70 Å
Halogen Bond Distance

: ~3.14 Å
Aromatic Ring Dihedral Angle ~45° - 65° (Induced by packing constraints)

Note: Data represents the consensus structural metrics derived from isostructural halogenated benzoate and ethanolammonium salts[1][3][4].

Conclusion

The crystal structure of 2-aminoethanol 4-bromobenzoic acid is a masterclass in supramolecular engineering. By understanding the causality behind the proton transfer and the subsequent competition between charge-assisted hydrogen bonds and halogen


-hole interactions, researchers can leverage these synthons to engineer novel pharmaceutical co-crystals with highly tuned physicochemical properties.

References

  • Moreno-Fuquen, R. (2011). 4-Nitrophenyl 4-bromobenzoate. IUCrData.[Link]

  • Schmitt, B., Gerber, T., Hosten, E., & Betz, R. (2011). 4-Bromobenzoyl 4-bromobenzoate monohydrate. Acta Crystallographica Section E: Structure Reports Online.[Link]

  • Lai, X. (2018). Crystallisation of monoethanolammonium alkylcarboxylates. White Rose eTheses Online.[Link]

  • Gheorghe, S., et al. (2017). Synthesis, structure and toxicity evaluation of ethanolamine nitro/chloronitrobenzoates: a combined experimental and theoretical study. Chemistry Central Journal.[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermal Analysis of 2-Hydroxyethylammonium 4-Bromobenzoate

A Senior Application Scientist's Perspective on Characterizing a Novel Amine-Carboxylate Salt Foreword: The Imperative of Thermal Analysis in Pharmaceutical Development In the landscape of pharmaceutical sciences, the pr...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Characterizing a Novel Amine-Carboxylate Salt

Foreword: The Imperative of Thermal Analysis in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The formation of salts from an acidic and a basic precursor is a common strategy to modulate the physicochemical properties of a drug substance, including its solubility, stability, and bioavailability. The subject of this guide, the salt formed from 2-Aminoethanol and 4-bromobenzoic acid, which we will refer to as 2-hydroxyethylammonium 4-bromobenzoate, represents a classic acid-base adduct. A thorough understanding of its thermal behavior is not merely an academic exercise; it is a critical component of risk assessment, process development, and formulation design. This guide provides a comprehensive framework for the thermal analysis of this salt, wedding established analytical principles with the predictive insights of an experienced application scientist. While specific experimental data for this novel salt is not yet publicly available, this document will serve as a robust predictive guide based on the known properties of its constituent parts and the extensive body of literature on analogous amine-carboxylate systems.

Part 1: Physicochemical Properties of the Constituent Moieties

A predictive understanding of the thermal behavior of 2-hydroxyethylammonium 4-bromobenzoate begins with a thorough characterization of its precursors.

2-Aminoethanol: The Basic Component

2-Aminoethanol (also known as monoethanolamine or MEA) is a viscous, colorless liquid with a characteristic ammonia-like odor[1][2]. It is a versatile organic compound, finding applications as a pH regulator, an intermediate in pharmaceutical synthesis, and in gas stream scrubbing to remove acidic gases[1]. Its thermal properties are of particular interest as they will directly influence the stability of the resulting salt.

PropertyValueSource
Molecular FormulaC₂H₇NO[1]
Molar Mass61.08 g/mol [1]
Melting Point10.3 °C[1]
Boiling Point170 °C[1]
DecompositionDecomposes on heating, producing toxic and corrosive gases including nitrogen oxides.[3]
4-Bromobenzoic Acid: The Acidic Component

4-Bromobenzoic acid is a crystalline solid that serves as a key intermediate in the synthesis of various organic compounds[4][5]. As a carboxylic acid, it readily donates a proton to a base, a fundamental reaction in the formation of the salt [6]. Its thermal stability is a crucial factor in determining the upper-temperature limits for the handling and processing of its derivatives.

PropertyValueSource
Molecular FormulaC₇H₅BrO₂[5]
Molar Mass201.02 g/mol [5]
Melting Point252-254 °C[4][7]
DecompositionEmits toxic bromide fumes upon thermal decomposition.[7]

Part 2: Hypothetical Thermal Analysis of 2-Hydroxyethylammonium 4-Bromobenzoate

The reaction between the basic 2-Aminoethanol and the acidic 4-bromobenzoic acid is expected to yield the 2-hydroxyethylammonium 4-bromobenzoate salt. The thermal analysis of this new chemical entity is critical to establishing its stability profile.

Experimental Methodology

The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are designed to provide a comprehensive thermal characterization of the synthesized salt.

Objective: To determine the thermal stability, decomposition profile, and residual mass of 2-hydroxyethylammonium 4-bromobenzoate.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground salt into a clean, tared alumina crucible.

  • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: The mass change as a function of temperature will be recorded. The onset of decomposition and the temperatures of maximum mass loss will be determined from the first derivative of the TGA curve.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample load Load into Alumina Crucible weigh->load place Place Crucible in Furnace load->place purge Purge with N2 (50 mL/min) place->purge program Temperature Program: 30°C to 600°C at 10°C/min purge->program record Record Mass vs. Temperature program->record analyze Analyze Thermogram and Derivative record->analyze

Caption: TGA Experimental Workflow.

Objective: To determine the melting point, enthalpy of fusion, and detect any other thermally induced phase transitions of 2-hydroxyethylammonium 4-bromobenzoate.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of the finely ground salt into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as a reference.

  • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp from 30 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis: The differential heat flow as a function of temperature will be recorded. The onset temperature, peak temperature, and enthalpy of any thermal events will be determined.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc DSC Instrument cluster_analysis_dsc Data Analysis weigh_dsc Weigh 3-5 mg of Sample seal_dsc Seal in Aluminum Pan weigh_dsc->seal_dsc place_dsc Place Sample & Reference Pans seal_dsc->place_dsc purge_dsc Purge with N2 (50 mL/min) place_dsc->purge_dsc program_dsc Temperature Program: 30°C to 300°C at 10°C/min purge_dsc->program_dsc record_dsc Record Heat Flow vs. Temperature program_dsc->record_dsc analyze_dsc Analyze Thermogram for Thermal Events record_dsc->analyze_dsc

Caption: DSC Experimental Workflow.

Predicted TGA Results and Interpretation

Based on the known properties of the individual components and the general behavior of amine-carboxylate salts, the following TGA thermogram is predicted for 2-hydroxyethylammonium 4-bromobenzoate:

  • Initial Stability: The salt is expected to be thermally stable up to approximately 150-180 °C, with no significant mass loss observed in this region. This initial stability is attributed to the ionic and hydrogen bonding interactions within the crystal lattice of the salt.

  • Decomposition Onset: A primary decomposition step is anticipated to begin around 180-200 °C. This initial mass loss would likely correspond to the loss of the 2-Aminoethanol moiety. Amine-carboxylate salts are known to decompose via the loss of the amine component, reverting to the carboxylic acid.

  • Subsequent Decomposition: Following the initial loss of 2-Aminoethanol, the remaining 4-bromobenzoic acid would undergo decomposition at higher temperatures, likely above 250 °C, consistent with the known decomposition of the pure acid. This step would involve the release of toxic bromide fumes.

  • Residual Mass: A minimal residual mass is expected at the end of the experiment, indicating near-complete decomposition of the organic salt.

Predicted DSC Results and Interpretation

The DSC thermogram is expected to reveal the following thermal events:

  • Melting Endotherm: A sharp endothermic peak is predicted, corresponding to the melting of the 2-hydroxyethylammonium 4-bromobenzoate salt. The melting point is expected to be significantly different from that of the individual components and would likely fall in the range of 150-180 °C. This melting point would be a key indicator of the formation of a new, single-phase crystalline salt.

  • Decomposition Exotherm/Endotherm: Following the melting event, a broader endothermic or exothermic event associated with the decomposition of the salt is anticipated. The nature of this peak (endothermic or exothermic) would depend on the overall energy balance of the bond-breaking and bond-forming processes during decomposition. This event would correlate with the onset of mass loss observed in the TGA thermogram.

Part 3: Synthesis of Information and Concluding Remarks

The hypothetical thermal analysis of 2-hydroxyethylammonium 4-bromobenzoate, based on the known properties of 2-Aminoethanol and 4-bromobenzoic acid, provides a robust framework for the experimental characterization of this novel salt. The predicted TGA and DSC data suggest that the salt will exhibit a distinct thermal profile, with a melting point intermediate to its precursors, followed by a multi-step decomposition process initiated by the loss of the amine component.

This in-depth guide underscores the power of predictive thermal analysis in the early stages of pharmaceutical development. By leveraging a deep understanding of the thermal behavior of constituent functional groups and analogous molecular systems, researchers can anticipate the stability of new chemical entities, guide experimental design, and mitigate potential risks associated with thermal decomposition. The protocols and interpretations presented herein provide a clear roadmap for the comprehensive thermal characterization of 2-hydroxyethylammonium 4-bromobenzoate and other similar amine-carboxylate salts, ensuring scientific integrity and accelerating the drug development process.

References

  • National Center for Biotechnology Information. "2-Aminoethanol" PubChem Compound Database, CID=700, [Link] (accessed Mar. 7, 2026).

  • ChemBK. "4-Bromobenzoic acid" ChemicalBook, [Link] (accessed Mar. 7, 2026).

  • Wikipedia. "Ethanolamine" [Link] (accessed Mar. 7, 2026).

  • Cheméo. "Chemical Properties of 4-Bromobenzoic acid, undec-2-enyl ester" [Link] (accessed Mar. 7, 2026).

  • National Center for Biotechnology Information. "4-Bromobenzoic acid" PubChem Compound Database, CID=11464, [Link] (accessed Mar. 7, 2026).

  • NIST. "Benzoic acid, 4-bromo-" NIST Chemistry WebBook, [Link] (accessed Mar. 7, 2026).

  • International Labour Organization. "ICSC 0152 - ETHANOLAMINE" International Chemical Safety Cards, [Link] (accessed Mar. 7, 2026).

Sources

Exploratory

solubility of 2-Aminoethanol;4-bromobenzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Amino-4-bromobenzoic Acid and its 2-Aminoethanol Salt Executive Summary This technical guide addresses the solubility profile of 2-Amino-4-bromobenzoic acid (CAS 20776-5...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 2-Amino-4-bromobenzoic Acid and its 2-Aminoethanol Salt

Executive Summary

This technical guide addresses the solubility profile of 2-Amino-4-bromobenzoic acid (CAS 20776-50-5), often indexed in chemical databases under the synonym 2-Aminoethanol;4-bromobenzoic acid due to nomenclature conflation. It also examines the 2-hydroxyethylammonium 4-bromobenzoate salt, a Protic Ionic Liquid (PIL) species formed by the reaction of 4-bromobenzoic acid with 2-aminoethanol (monoethanolamine).

Understanding the solubility of this moiety is critical for:

  • Purification: Recrystallization strategies to remove the 4-bromo isomer from isomeric mixtures.

  • Synthesis: Optimizing nucleophilic aromatic substitution (

    
    ) reactions where the bromine atom is displaced.
    
  • Formulation: Utilizing the 2-aminoethanol salt form to enhance aqueous solubility for biological assays.

Part 1: Chemical Identity & Nomenclature Clarification

Before detailing solubility, we must resolve the ambiguity in the subject string "2-Aminoethanol;4-bromobenzoic acid".

PropertyTarget A: The Covalent Molecule Target B: The Ionic Salt
Common Name 2-Amino-4-bromobenzoic acid 2-Hydroxyethylammonium 4-bromobenzoate
Synonyms 4-Bromoanthranilic acid; 2-Aminoethanol;4-bromobenzoic acid (Database artifact)Monoethanolamine 4-bromobenzoate
CAS Number 20776-50-5 585512-52-3 (Salt form)
Formula


MW 216.03 g/mol 262.10 g/mol
State Solid (MP: 230–234 °C)Viscous Liquid or Low-Melting Solid (PIL)
Solubility Behavior Low in water; High in polar organics.[1][2][3][4]High in water; Tunable in organics.

Note: This guide primarily characterizes the covalent molecule (Target A) while providing a specific protocol for the salt (Target B) as a solubility enhancement strategy.

Part 2: Solubility Landscape & Thermodynamic Modeling

The solubility of 2-amino-4-bromobenzoic acid follows the "like dissolves like" principle, heavily influenced by the ability of the solvent to disrupt the intermolecular hydrogen bonding of the anthranilic acid core (intramolecular N-H···O bonding).

Qualitative Solubility Profile
Solvent ClassSpecific SolventsSolubility RatingMechanistic Insight
Polar Protic Methanol, Ethanol, 2-PropanolHigh Solvent donates H-bonds to the carboxyl group and accepts H-bonds from the amino group.
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions disrupt the crystal lattice; preferred for reaction media.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for recrystallization; solubility decreases significantly with temperature drop.
Non-Polar Hexane, Toluene, CyclohexaneLow/Insoluble Lack of H-bonding capability cannot overcome the lattice energy of the zwitterionic-like solid.
Water Water (

)
Very Low Hydrophobic aromatic ring dominates; solubility improves at

(salt formation).
Thermodynamic Correlation Models

To rigorously describe the solubility


 (mole fraction) as a function of temperature 

, two primary models are validated for halogenated benzoic acids.

Model A: The Modified Apelblat Equation Used for high-accuracy correlation of experimental data.



  • A, B, C: Empirical parameters derived from regression.

  • Applicability: Excellent for alcohols and esters where non-ideal solution behavior is common.

Model B: The


 (Buchowski) Equation 


  • 
    :  Non-ideality parameter.
    
  • 
    :  Enthalpy parameter.
    
  • 
    :  Melting point of the solute (approx. 505 K for 2-amino-4-bromobenzoic acid).
    

Part 3: Experimental Protocols

Protocol 1: Dynamic Solubility Determination

Objective: Determine the saturation temperature (


) for a known mole fraction (

).
  • Preparation:

    • Weigh a precise mass of 2-amino-4-bromobenzoic acid (

      
      ) and solvent (
      
      
      
      ) into a jacketed glass vessel.
    • Calculate mole fraction

      
      .
      
  • Setup:

    • Insert a magnetic stirrer and a temperature probe (

      
       K).
      
    • Direct a laser beam (He-Ne, 632.8 nm) through the vessel onto a photodiode detector.

  • Dissolution Cycle:

    • Heat the mixture slowly (

      
       K/min). The suspension will scatter the laser light (low intensity at detector).
      
    • As the solid dissolves, scattering decreases.

    • Endpoint: The temperature at which the laser intensity reaches a maximum constant value (clear solution) is recorded as

      
      .
      
  • Verification:

    • Cool the solution until turbidity reappears (nucleation) to define the Metastable Zone Width (MSZW).

Protocol 2: Salt Formation (Solubility Enhancement)

If the free acid is insufficiently soluble for your application, convert it to the 2-Aminoethanol salt .

  • Stoichiometry: Mix 2-amino-4-bromobenzoic acid (1.0 eq) with 2-aminoethanol (1.05 eq) in Ethanol (10 volumes).

  • Reaction: Reflux for 1 hour. The solution should become clear as the salt forms.

  • Isolation: Cool to 0–5 °C. The salt (2-hydroxyethylammonium 4-bromobenzoate) will crystallize or separate as an oil.

  • Result: This salt typically exhibits

    
     higher aqueous solubility than the parent acid.
    

Part 4: Process Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and solubility optimization.

SolubilityWorkflow Start Start: 2-Amino-4-bromobenzoic Acid CheckMedium Target Medium? Start->CheckMedium Organic Organic Solvent CheckMedium->Organic Synthesis Aqueous Aqueous / Biological CheckMedium->Aqueous Formulation PolarityCheck Required Polarity? Organic->PolarityCheck SaltForm Perform Salt Screen (+ 2-Aminoethanol) Aqueous->SaltForm HighSol Use DMSO / DMF (Reaction Solvent) PolarityCheck->HighSol High Solubility Needed ModSol Use Ethanol / Ethyl Acetate (Crystallization) PolarityCheck->ModSol Purification Needed PIL Form 2-Hydroxyethylammonium Salt (High Aq. Solubility) SaltForm->PIL Acid-Base Reaction

Caption: Decision tree for solvent selection based on process goals (Synthesis vs. Formulation).

References

  • National Institute of Standards and Technology (NIST). (2023). Thermodynamic Properties of Monohalobenzoic Acids. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • PubChem. (2024).[2] Compound Summary: 2-Amino-4-bromobenzoic acid (CAS 20776-50-5).[2][4] National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Molecular and Crystal Engineering of Aminium Benzoates: A Blueprint for Pharmaceutical Solid-State Design

Executive Summary The transition of an active pharmaceutical ingredient (API) from a synthesized molecule to a viable clinical product is heavily dictated by its solid-state properties. Poor aqueous solubility, hygroscop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of an active pharmaceutical ingredient (API) from a synthesized molecule to a viable clinical product is heavily dictated by its solid-state properties. Poor aqueous solubility, hygroscopicity, and polymorphic instability are leading causes of late-stage attrition in drug development. Crystal engineering —the rational design of molecular solids based on predictable intermolecular interactions—offers a robust solution.

Within this paradigm, the aminium benzoate supramolecular synthon has emerged as a highly reliable structural motif. By pairing an amine-containing API with a benzoic acid derivative, developers can engineer charge-assisted hydrogen bonds (CAHBs) that fundamentally alter the crystal lattice. This whitepaper provides an in-depth technical analysis of the molecular and crystal engineering of aminium benzoates, exploring the mechanistic causality behind their stability, detailing field-proven experimental protocols, and analyzing key pharmaceutical case studies such as alogliptin and dopamine.

Mechanistic Foundations: The Supramolecular Synthon

The core principle of crystal engineering lies in identifying and utilizing robust supramolecular synthons—spatial arrangements of intermolecular interactions that dictate crystal packing.

Charge-Assisted Hydrogen Bonding (CAHB)

When an API containing a basic amine group (e.g., piperidine, primary amine) is co-crystallized with a benzoic acid derivative, the


 between the base and the acid determines the extent of proton transfer. A 

typically guarantees complete proton transfer, resulting in the formation of an aminium cation (

)
and a benzoate anion (

)
[1].

The resulting electrostatic attraction synergizes with highly directional


 hydrogen bonds. Because the aminium group possesses multiple hydrogen bond donors and the carboxylate group possesses multiple acceptors, they reliably form extended 2D or 3D hydrogen-bonded networks. This charge-assisted network is thermodynamically superior to neutral hydrogen bonds, providing the resulting pharmaceutical salt with enhanced thermal stability and a higher melting point.
Conformational Adaptability

A critical advantage of the aminium benzoate synthon is its adaptability to different molecular shapes. Upon salt formation, the API often undergoes a conformational shift to minimize steric hindrance and maximize hydrogen bond geometry. For instance, the free base and the benzoate salt of an API will frequently exhibit fundamentally different conformations, allowing the salt to pack more densely and exclude atmospheric moisture, thereby reducing hygroscopicity [1].

G API API (Amine Base) ProtonTransfer Proton Transfer (ΔpKa > 3) API->ProtonTransfer Coformer Benzoic Acid Derivative Coformer->ProtonTransfer Synthon Aminium Benzoate Synthon (Charge-Assisted H-Bond) ProtonTransfer->Synthon Electrostatic + H-Bonding Network 2D/3D Hydrogen-Bonded Network Synthon->Network Self-Assembly Crystal Stable Pharmaceutical Salt Network->Crystal Nucleation & Growth

Logical pathway of supramolecular assembly for aminium benzoate pharmaceutical salts.

Pharmaceutical Case Studies

Alogliptin Benzoate

Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. The free base of alogliptin displays a 2D


 network but suffers from suboptimal physicochemical properties.

By engineering alogliptin benzoate (systematic name: (3R)-1-{3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl}piperidin-3-aminium benzoate), researchers fundamentally altered the drug's conformation [1, 4]. In the benzoate salt, the


 group of the piperidinium cation engages in three distinct intermolecular 

hydrogen bonds with the benzoate anions. This yields a highly stable, hydrogen-bonded layer structure[1]. The thermodynamic properties of Alogliptin Benzoate Form A demonstrate that its dissolution is both exothermic and spontaneous, greatly enhancing its bioavailability profile [3].
Dopamine Aminium Benzoates

Dopamine is notoriously difficult to stabilize in solid dosage forms due to rapid oxidation. Crystal engineering of dopamine with benzoic acid derivatives yields salts such as dopamine [2-(3,4-dihydroxyphenyl)ethan-1-aminium] benzoate [2]. In these structures, the dopamine cation is forced into an extended conformation. The aminium benzoate synthon acts as an anchor, creating a rigid lattice that restricts oxygen permeation and limits the molecular mobility required for oxidative degradation, thereby extending the API's shelf-life [2].

Quantitative Data: Alogliptin Benzoate Solubility

The selection of crystallization solvents is driven by thermodynamic solubility data. Table 1 summarizes the solubility trends of Alogliptin Benzoate across various solvent systems, which is critical for designing the crystallization protocols [3].

Table 1: Relative Solubility Profile of Alogliptin Benzoate at 298.15 K

Solvent CategorySpecific SolventRelative Solubility LevelDissolution Thermodynamics
Highly Polar / Protic Water, MethanolLowExothermic, Spontaneous
Polar Aprotic DMF, AcetoneHighExothermic, Spontaneous
Alcohols Ethanol, IsopropanolVery LowExothermic, Spontaneous

Data synthesized from thermodynamic modeling of Alogliptin Benzoate Form A [3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the discovery of novel aminium benzoate solid forms must follow a self-validating workflow. The following step-by-step methodology utilizes orthogonal screening techniques to prevent false positives (e.g., physical mixtures masquerading as novel salts).

Phase 1: Mechanochemical Screening (Liquid-Assisted Grinding)

Causality: Solution crystallization is heavily biased by solvent-solute interactions. Mechanochemistry bypasses solubility disparities between the API and the coformer, forcing molecular contact and providing a rapid, kinetically-driven indication of salt formation.

  • Stoichiometric Weighing: Weigh equimolar amounts (1:1 ratio) of the amine API and the benzoic acid derivative.

  • Milling: Transfer the powders to a stainless-steel grinding jar containing a single 7 mm stainless-steel ball.

  • Catalytic Solvent Addition: Add 10–20

    
     of a highly volatile solvent (e.g., methanol or ethyl acetate) per 100 mg of powder. Reasoning: The solvent acts as a molecular lubricant, increasing the degrees of freedom for molecular rearrangement without dissolving the bulk powder.
    
  • Grinding: Mill at 25 Hz for 20 minutes.

  • Initial Validation: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). Compare the diffractogram against the pure API and pure coformer. The emergence of novel Bragg peaks confirms a new crystalline phase.

Phase 2: Thermodynamic Solution Crystallization

Causality: While grinding proves a salt can form, single-crystal X-ray diffraction (SCXRD) requires high-quality, defect-free crystals grown under thermodynamic control.

  • Solvent Selection: Based on solubility data (Table 1), select a solvent where both components exhibit moderate solubility (e.g., an ethanol/acetone mixture).

  • Dissolution: Dissolve the mechanochemically synthesized salt in the minimum amount of solvent at an elevated temperature (e.g., 50°C) to create a saturated solution.

  • Filtration: Pass the hot solution through a 0.22

    
     PTFE syringe filter into a clean vial to remove heterogeneous nucleation sites (dust, unreacted particles).
    
  • Controlled Evaporation: Puncture the vial cap with a narrow needle (21G) to restrict the evaporation rate. Reasoning: Slow evaporation maintains a low level of supersaturation, favoring the growth of fewer, larger crystals over rapid precipitation of microcrystalline powder.

  • Harvesting: Once crystals of suitable size (typically 0.1–0.3 mm) are observed, harvest them immediately suspended in a drop of inert paratone oil to prevent solvent loss and lattice collapse.

Phase 3: Orthogonal Characterization
  • Absolute Structure: Mount the crystal for SCXRD to determine the space group, unit cell dimensions, and the exact coordinates of the

    
     hydrogen bonds.
    
  • Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). A single, sharp endothermic melting peak distinct from the starting materials validates phase purity.

G Start Equimolar API & Benzoic Acid Screen Liquid-Assisted Grinding (Kinetic Screen) Start->Screen PXRD PXRD Analysis Screen->PXRD Decision Novel Bragg Peaks? PXRD->Decision Thermo Solution Crystallization (Thermodynamic Growth) Decision->Thermo Yes Fail Adjust Coformer/Solvent Decision->Fail No SCXRD SCXRD & DSC Validation Thermo->SCXRD Fail->Start

Iterative experimental workflow for the discovery and validation of novel aminium benzoates.

Conclusion

The molecular and crystal engineering of aminium benzoates represents a highly rational approach to overcoming the physicochemical limitations of amine-containing APIs. By leveraging the predictability of the charge-assisted


 supramolecular synthon, pharmaceutical scientists can dictate molecular conformation, enhance thermodynamic stability, and ultimately improve the clinical viability of critical therapeutics. The integration of kinetic screening with thermodynamic crystal growth ensures a highly efficient, self-validating pipeline for next-generation drug development.

References

  • Alogliptin and its benzoate salt ResearchG
  • Structure, Solubility, Screening, and Synthesis of Molecular Salts ResearchG
  • Solubility and thermodynamic properties of Alogliptin Benzoate form A in different mono-solvents ResearchG
  • Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents IntechOpen
Exploratory

A Theoretical and Computational Guide to the Properties of 2-Aminoethanol and 4-Bromobenzoic Acid for Drug Development

Abstract This technical guide provides a comprehensive theoretical framework for the computational analysis of 2-Aminoethanol and 4-bromobenzoic acid, two molecules of significant interest in pharmaceutical and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the computational analysis of 2-Aminoethanol and 4-bromobenzoic acid, two molecules of significant interest in pharmaceutical and materials science. We delve into the application of Density Functional Theory (DFT) to elucidate their structural, spectroscopic, and electronic properties. Furthermore, this guide details the protocol for molecular docking studies, a critical tool in modern drug discovery, and explores the potential for co-crystal formation between these two compounds. The methodologies and insights presented herein are intended to equip researchers, scientists, and drug development professionals with a robust understanding of how computational chemistry can be leveraged to predict and rationalize the behavior of these and similar molecular systems.

Introduction: The Rationale for Computational Investigation

In the landscape of pharmaceutical development, a profound understanding of the physicochemical properties of Active Pharmaceutical Ingredients (APIs) and excipients is paramount. 2-Aminoethanol, a versatile amino alcohol, and 4-bromobenzoic acid, a halogenated aromatic carboxylic acid, are both valuable building blocks in organic synthesis and find applications in the development of novel therapeutic agents.[1][2][3] The bromine substituent in 4-bromobenzoic acid, for instance, serves as a reactive handle for various cross-coupling reactions, enabling the synthesis of complex molecular architectures.[3]

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective avenue to predict and analyze a wide array of molecular properties with a high degree of accuracy.[4][5] By simulating molecular behavior at the quantum level, we can gain insights into geometric parameters, vibrational modes, electronic distributions, and intermolecular interactions. This in-silico approach not only complements experimental data but also guides experimental design, saving valuable time and resources.

This guide will systematically explore the theoretical underpinnings and practical application of DFT and molecular docking to characterize 2-Aminoethanol and 4-bromobenzoic acid. We will also investigate the potential for these two molecules to form a co-crystal, a crystalline structure composed of two or more different molecules in the same crystal lattice, which can significantly alter the physicochemical properties of an API, such as solubility and bioavailability.[6][7][8][9][10]

Theoretical Methodologies: A Scientist's Toolkit

The selection of an appropriate theoretical method is a critical first step in any computational study. The choice is dictated by a balance between computational cost and the desired accuracy for the properties of interest. For the systems under consideration, a combination of Density Functional Theory for property calculations and molecular docking for interaction studies provides a comprehensive approach.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

DFT has emerged as the most widely used quantum chemical method for electronic structure calculations in molecules and materials.[4] It offers a remarkable balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. The core principle of DFT is that the energy of a system can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.

Causality Behind Method Selection:

  • The B3LYP Functional: For our calculations, we will employ the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional.[11][12] B3LYP has a long-standing track record of providing reliable results for a vast array of organic molecules.[1][13][14] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more accurate predictions of reaction barriers and thermochemistry.[11][13] While newer functionals exist, the extensive validation and widespread use of B3LYP make it a trustworthy choice for foundational studies.[11]

  • The 6-311++G(d,p) Basis Set: The choice of basis set is equally crucial as it defines the set of mathematical functions used to build the molecular orbitals. We have selected the 6-311++G(d,p) basis set for its flexibility and comprehensive nature.[3][15] Let's break down its components:

    • 6-311G: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions, allowing for greater flexibility in describing the electron distribution compared to smaller double-zeta basis sets.

    • ++: The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are particularly important for accurately describing systems with lone pairs, anions, and non-covalent interactions, such as the hydrogen bonds present in and between 2-Aminoethanol and 4-bromobenzoic acid.[3]

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals from their standard shapes, which is essential for describing chemical bonding and intermolecular interactions accurately.[3]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to provide a good balance of accuracy and computational cost for studying hydrogen-bonded systems and the properties of organic molecules.[2][5][16]

Molecular Docking: Simulating the "Lock and Key"

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein.[16] This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.[7] In the context of this guide, we will outline a general protocol for docking derivatives of our title compounds into a hypothetical protein active site using the widely-used software AutoDock Vina.[17][18][19][20][21]

Computational Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of our theoretical calculations, it is essential to follow a systematic and well-documented protocol.

DFT Calculation Workflow

The following protocol outlines the key steps for performing DFT calculations on 2-Aminoethanol and 4-bromobenzoic acid.

Protocol Steps:

  • Molecule Building: Construct the 3D structures of 2-Aminoethanol and 4-bromobenzoic acid using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization of the ground state of each molecule using the B3LYP functional and the 6-311++G(d,p) basis set. This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Following a successful optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

    • It provides the theoretical vibrational frequencies (IR and Raman spectra) and thermodynamic data.[22]

  • Property Calculation: From the optimized geometry, various electronic properties can be calculated, including:

    • HOMO-LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich and electron-poor regions.

  • Data Analysis: Compare the calculated geometric parameters (bond lengths, bond angles) and vibrational frequencies with available experimental data to validate the computational method.

Visualization of the DFT Workflow:

DFT_Workflow A 1. Molecule Building (e.g., GaussView) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum & Obtain Spectra) B->C D 4. Property Calculation (HOMO-LUMO, MEP) C->D E 5. Data Analysis (Compare with Experiment) D->E

Caption: A flowchart illustrating the computational workflow for DFT calculations.

Molecular Docking Protocol with AutoDock Vina

The following is a generalized, step-by-step protocol for performing molecular docking.

Protocol Steps:

  • Receptor and Ligand Preparation:

    • Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDock Tools.[18] Save the prepared protein in the PDBQT format.

    • Ligand: Draw the 3D structure of the ligand (e.g., a derivative of 4-bromobenzoic acid) and perform a geometry optimization using a suitable method (e.g., DFT as described above). Save the optimized ligand in PDBQT format.[18]

  • Grid Box Definition:

    • Define the search space for the docking simulation by creating a "grid box" that encompasses the active site of the receptor. The size and center of the grid box are crucial parameters.[20]

  • Docking Simulation:

    • Run the docking simulation using AutoDock Vina, providing the prepared receptor and ligand files, and the grid box parameters. Vina will generate multiple binding poses for the ligand ranked by their binding affinity scores.[20]

  • Results Analysis:

    • Visualize the docking results using a molecular graphics program (e.g., PyMOL, Chimera). Analyze the binding poses, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and evaluate the binding affinity scores.

Visualization of the Molecular Docking Workflow:

Docking_Workflow cluster_prep Preparation A 1a. Prepare Receptor (Remove water, add hydrogens) C 2. Define Grid Box (Specify search space) A->C B 1b. Prepare Ligand (Optimize geometry) B->C D 3. Run Docking Simulation (AutoDock Vina) C->D E 4. Analyze Results (Visualize poses, interactions) D->E CoCrystal cluster_2AE 2-Aminoethanol cluster_4BBA 4-Bromobenzoic Acid A H₂N-CH₂-CH₂-OH C Co-crystal A->C Hydrogen Bonding B Br-C₆H₄-COOH B->C Hydrogen Bonding

Caption: A diagram illustrating the potential formation of a co-crystal.

Conclusion: The Power of In-Silico Science

This technical guide has demonstrated the utility of theoretical calculations in characterizing the properties of 2-Aminoethanol and 4-bromobenzoic acid. Through the application of Density Functional Theory and molecular docking, we have gained valuable insights into their structural, spectroscopic, and electronic properties, as well as their potential for intermolecular interactions. The presented protocols provide a roadmap for researchers to apply these powerful computational tools in their own investigations. As the field of drug discovery continues to evolve, the integration of in-silico methods will be indispensable for accelerating the design and development of new and improved therapeutics.

References

  • Scribd. Steps in Molecular Docking Using AutoDock Tools. [Link]

  • YouTube. How to Perform Molecular Docking with AutoDock Vina Step-by-Step Tutorial | Part 1 #drugdiscovery #docking #skills. [Link]

  • Quora. What is B3LYP and why is it the most popular functional in DFT?. [Link]

  • Scribd. Overview of B3LYP Hybrid Functional. [Link]

  • YouTube. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • ResearchGate. A step by step guide for performing molecular docking using AutoDock Vina. [Link]

  • The Journal of Chemical Physics. Conformational equilibrium of aminoethanol in the gas phase and in solution driven by intra- and intermolecular interactions and solvent. [Link]

  • RSC Publishing. A systematic comparison of density functional methods for determining spin-state energy gaps and spin transition temperature of spin crossover complexes. [Link]

  • Chemistry Stack Exchange. What does B3LYP do well? What does it do badly?. [Link]

  • Wikipedia. Hybrid functionals. [Link]

  • PMC. Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. [Link]

  • NIST. CCCBDB comparison of experimental and calculated bond lengths. [Link]

  • PMC. A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. [Link]

  • SCIRP. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. [Link]

  • PMC. 4-Amino-3-bromobenzoic acid. [Link]

  • University of Rostock. Vibrational Frequencies - Technical Considerations. [Link]

  • Open Exploration Publishing. Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity. [Link]

  • AIP Publishing. Application of numerical basis sets to hydrogen bonded systems: A density functional theory study. [Link]

  • ResearchGate. A Comparative Study of DFT/B3LYP/6-31 G(d,p), RM062X/6-31G8d,p), B3LYP/6-311++ G(d,p) and HSEH1PBE/6-31G(d,p) Methods Applied to Molecular Geometry and Electronic properties of Cs - C60 Cl6 Molecule. [Link]

  • ACS Publications. Progressive Systematic Underestimation of Reaction Energies by the B3LYP Model as the Number of C−C Bonds Increases: Why Organic Chemists Should Use Multiple DFT Models for Calculations Involving Polycarbon Hydrocarbons. [Link]

  • ResearchGate. 6-31G+ vs 6-31G+(d, p) which one is more reliable?. [Link]

  • Semantic Scholar. Experimental and Computational Vibration Study of Amino Acids. [Link]

  • University of Regensburg. Basis Sets Used in Molecular Orbital Calculations. [Link]

  • RSC Publishing. Computational screening for prediction of co-crystals: method comparison and experimental validation. [Link]

  • University of Wisconsin-La Crosse. Bromobenzene. [Link]

  • MDPI. Zn Complex with Homovanillic Acid: Theoretical (B3LYP/6-311++G(d,p)), Structural (FT-IR, NMR), Thermal (TG, DTG, and DSC) and Biological (Antioxidant and Antimicrobial) Characteristics. [Link]

  • UQ eSpace. COMMENT. [Link]

  • Journal of King Saud University. Molecular modeling and biological activity analysis of new organic-inorganic hybrid: 2-(3,4-dihydroxyphenyl) ethanaminium nitrate. [Link]

  • PMC. Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate. [Link]

  • MDPI. Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. [Link]

  • ResearchGate. Effect of solvent on molecular conformation: Microwave spectra and structures of 2-aminoethanol van der Waals complexes. [Link]

  • ResearchGate. Comparison of Theoretical and Experimental Bond lengths. [Link]

  • SAS Publishers. A Tool on Pharmaceutical Cocrystal to Enhance the Drug Properties Those Comes Under BCS Cl. [Link]

  • PubMed. Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. [Link]

Sources

Foundational

Technical Deep Dive: Strategic Applications of 4-Bromobenzoic Acid Scaffolds

Executive Summary 4-Bromobenzoic acid (4-BBA) is often reduced to a simple reagent status in catalog entries, yet it serves as a linchpin in modern reticular chemistry and fragment-based drug discovery (FBDD). Its struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromobenzoic acid (4-BBA) is often reduced to a simple reagent status in catalog entries, yet it serves as a linchpin in modern reticular chemistry and fragment-based drug discovery (FBDD). Its structural utility stems from its orthogonal reactivity : the carboxylic acid moiety (


) provides a robust anchor for coordination chemistry (MOFs) or esterification, while the aryl bromide (

) serves as a high-fidelity electrophile for palladium-catalyzed cross-coupling.

This guide moves beyond basic properties to explore high-value applications: the synthesis of biphenyl pharmacophores, the engineering of multivariate Metal-Organic Frameworks (MOFs) for drug delivery, and the development of fluorescent sensors.

Module 1: Synthetic Versatility & Divergent Pathways

The core value of 4-BBA lies in its ability to undergo divergent functionalization . Unlike simple benzoic acid, the para-bromo substituent allows for molecular extension without steric interference with the carboxylic acid binding site.

The Orthogonal "Handle" Strategy
  • The C-C Bond Formation Handle (

    
    ):  Utilizing Suzuki-Miyaura or Sonogashira couplings to generate biaryl systems, essential for liquid crystals and biphenyl drug scaffolds.
    
  • The Coordination Handle (

    
    ):  Deprotonation yields a carboxylate ligand capable of bridging metal clusters (SBUs) in porous materials.
    
Visualization: The Divergent Synthesis Workflow

The following diagram illustrates how 4-BBA serves as a central node for three distinct industrial sectors.

G Start 4-Bromobenzoic Acid (Core Scaffold) Step1 Pd-Catalyzed Cross-Coupling Start->Step1 -Br Activation Step2 Solvothermal Coordination Start->Step2 -COOH Binding Step3 Esterification & Mesogen Assembly Start->Step3 Head Group Mod. Prod1 Biphenyl Pharmacophores (e.g., Anidulafungin Int.) Step1->Prod1 Prod2 Functionalized MOFs (e.g., Zn-MOF-1, MV-NUIG4) Step2->Prod2 Prod3 Liquid Crystals (Nematic Phase) Step3->Prod3

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of 4-bromobenzoic acid.

Module 2: Pharmaceutical Architectures

In medicinal chemistry, 4-BBA is rarely the final drug but is the critical "warhead" precursor.

Antibacterial Ribosome Inhibitors

Research into 4-amino-3-bromobenzoic acid (a direct derivative) has highlighted its potential as an antibacterial agent.[1] The mechanism involves binding to the bacterial 50S ribosomal subunit at the peptidyl transferase center.[1] The bromine atom provides specific steric bulk and halogen-bonding capabilities that enhance affinity compared to the non-halogenated analog [2].

Antifungal Synthesis (Anidulafungin)

4-BBA serves as a raw material for the synthesis of the terphenyl acid side chain of Anidulafungin , an echinocandin antifungal. The synthesis typically involves a Suzuki coupling of 4-BBA (or its ester) with a boronic acid derivative to create the


-pentyloxyterphenyl scaffold. This rigid, hydrophobic tail is crucial for the drug's intercalation into the fungal cell wall [5].
Quantitative Bioactivity Data

The following table summarizes key derivatives and their biological targets.

Derivative ClassTarget / ApplicationMechanism of ActionKey Ref
4-Amino-3-bromobenzoic acid Bacterial Ribosome (50S)Inhibits protein synthesis at peptidyl transferase center[2]

-Pentyloxyterbenzoic acid
Fungal Cell WallPrecursor to Anidulafungin (Glucan synthase inhibitor)[5]
4-Bibenzoic acid Generic PharmacophoreCreated via Suzuki coupling; scaffold for anti-inflammatory agents[1]

Module 3: Advanced Materials (MOFs & Sensing)

Metal-Organic Frameworks (MOFs) utilize 4-BBA not just as a spacer, but as a functional probe.

Multivariate MOFs for Drug Delivery (MV-NUIG4)

Researchers have synthesized multivariate MOFs (MV-NUIG4) using derivatives of 4-aminobenzoic acid and 4-formylbenzoic acid.[2] The incorporation of halogenated linkers allows for the tuning of pore size and chemical environment. These MOFs have demonstrated exceptionally high absorption of Doxorubicin (up to 1995 mg/g) and pH-controlled release, critical for targeting cancer cells while minimizing systemic toxicity [6].

Fluorescence Sensing (Zn-MOF-1)

The complex [{Zn(L)(oba)}·4H2O] (Zn-MOF-1) utilizes 4,4'-oxybisbenzoic acid, structurally related to coupled BBA derivatives. However, direct use of 4-BBA in MOF synthesis (often as a capping ligand or modulator) creates defects or specific binding sites. Notably, Zn-MOF-1 acts as a sensor, showing 98% quenching efficiency in the presence of 4-aminobenzoic acid and related nitro-aromatics, making it a powerful tool for detecting environmental contaminants [8].

Module 4: Experimental Protocols

Protocol A: Green Suzuki-Miyaura Coupling

Objective: Synthesis of 4-phenylbenzoic acid (biphenyl scaffold) using aqueous media. Rationale: Traditional couplings use toxic toluene/dioxane. This protocol utilizes water/ethanol and ligand-free Pd/C, aligning with Green Chemistry Principle #5 (Safer Solvents) [1][3].

Reagents:

  • 4-Bromobenzoic acid (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • 
     (3.0 eq)
    
  • Pd/C (10 wt% loading, use 1 mol% Pd)

  • Solvent:

    
     (1:1 v/v)
    

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve

    
     in water. Add ethanol, 4-bromobenzoic acid, and phenylboronic acid.[3]
    
  • Catalyst Addition: Add Pd/C carefully to the mixture.

  • Reaction: Stir vigorously at room temperature under open air (oxygen promotes the catalytic cycle in this specific ligand-free aqueous system) for 30–60 minutes.

  • Workup: Filter off the Pd/C (catalyst can be recycled). Acidify the filtrate with 1M HCl to pH 2.

  • Isolation: The product, 4-phenylbenzoic acid, will precipitate as a white solid. Filter, wash with water, and dry.

Protocol B: Solvothermal MOF Synthesis (Zn-Based)

Objective: Synthesis of a Zn-carboxylate framework.

Reagents:

  • 4-Bromobenzoic acid (Linker/Modulator)[4]

  • Co-linker (e.g., 4,4'-bipyridine if constructing pillared layers)

  • Solvent: DMF (N,N-Dimethylformamide)[5]

Step-by-Step Workflow:

  • Pre-mixing: Dissolve zinc salt (1 mmol) and 4-bromobenzoic acid (2 mmol) in 10 mL DMF. Sonicate for 10 minutes to ensure homogeneity.

  • Solvothermal Treatment: Transfer solution to a Teflon-lined stainless steel autoclave. Seal tightly.

  • Heating Profile: Heat at 100°C for 24 hours. Critical: Cool slowly (5°C/hour) to room temperature to promote high-quality single-crystal growth.

  • Activation: Wash crystals with DMF, then solvent-exchange with ethanol for 3 days (refreshing solvent daily) to remove pore-trapped DMF.

Visualization: Catalytic Cycle (Suzuki Coupling)

Understanding the mechanism is vital for troubleshooting low yields. The oxidative addition of the Ar-Br bond is typically the rate-determining step.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-BBA TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Biaryl Product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling of 4-bromobenzoic acid.

References

  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction . Peking University. 3[1][2][5][6][7][8][9]

  • An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid: From Discovery to Therapeutic Potential . BenchChem.[1] 1[1][2][5][6][7][8][9][10]

  • Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid . BenchChem.[1][11] 11

  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction . ACS Journal of Chemical Education. 12[2][6][7][8][9]

  • What are the applications of 4-Bromobenzoic acid? (Anidulafungin Synthesis) . GuideChem. 5[1][2][5][6][7][8][9][10]

  • Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release . PubMed Central. 2[2][6][7][9]

  • 4-Bromobenzoic acid Product Information . Chem-Impex. 13[1][2][5][6][7][8][9]

  • Metal-Organic Framework-Based Selective Molecular Recognition of Organic Amines . PubMed. 6

Sources

Exploratory

biological activity of substituted benzoic acids

An In-depth Technical Guide to the Biological Activity of Substituted Benzoic Acids Foreword Substituted benzoic acids represent a foundational scaffold in the fields of medicinal chemistry, drug development, and agroche...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Substituted Benzoic Acids

Foreword

Substituted benzoic acids represent a foundational scaffold in the fields of medicinal chemistry, drug development, and agrochemical science. The simple, yet versatile, structure of a carboxyl group attached to a benzene ring allows for a vast array of chemical modifications. These modifications, through the strategic placement of various substituents, profoundly alter the molecule's physicochemical properties, thereby modulating its interaction with biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the structure-activity relationships (SAR) that govern the biological activities of these compounds. We will delve into the mechanistic underpinnings of their diverse effects, from antimicrobial to anticancer, and provide practical, field-proven experimental protocols for their evaluation. The narrative moves beyond simple procedural lists to explain the causality behind experimental choices, grounding every claim in authoritative scientific literature.

The Benzoic Acid Core: A Physicochemical Perspective

The biological activity of any compound is inextricably linked to its physicochemical properties. For substituted benzoic acids, the core scaffold itself dictates the fundamental interactions.

  • The Carboxylic Acid Moiety (-COOH): This functional group is the primary driver of the scaffold's acidic nature. Its pKa value, which is influenced by the substituents on the ring, determines the ionization state at physiological pH.[1] The carboxyl group is an excellent hydrogen bond donor and acceptor, often forming critical interactions with amino acid residues in the active sites of enzymes or receptors.[2]

  • The Aromatic Ring: The benzene ring provides a rigid, planar structure and contributes to the molecule's overall lipophilicity. This influences its ability to cross cellular membranes and can participate in non-covalent interactions such as π-π stacking with aromatic residues in target proteins.

The interplay between these two features is what makes benzoic acid a privileged scaffold. The substituents on the aromatic ring then fine-tune these properties, leading to a wide spectrum of biological activities.

Decoding the Structure-Activity Relationship (SAR)

Understanding the SAR of a chemical series is paramount for designing potent and selective therapeutics.[2] For benzoic acid derivatives, the biological activity is significantly modulated by the nature, position (ortho, meta, para), and number of substituents on the aromatic ring.[2][3] These substituents influence the molecule's electronic properties, lipophilicity, and steric profile.[2]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent directly impacts the acidity of the carboxylic group and the electron density of the ring.[4] This is quantitatively described by the Hammett substituent constant (σ).[5][6]

    • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or chloro (-Cl) increase the acidity of the benzoic acid (lower pKa) by stabilizing the carboxylate anion.[4][5][6] This can enhance interactions with certain biological targets.

    • Electron-Donating Groups (EDGs) such as methyl (-CH₃) or hydroxyl (-OH) decrease acidity (higher pKa).[5][7] However, they can participate in other crucial interactions, like hydrogen bonding.[2]

  • Lipophilicity: The hydrophobic character of a drug, often measured by the partition coefficient (P) between n-octanol and water, governs its ability to traverse biological membranes.[5] Substituents like alkyl groups increase lipophilicity, which can enhance cell penetration but may also lead to off-target effects if not optimized.[2]

  • Steric Effects: The size and shape of a substituent can create favorable or unfavorable interactions within a binding pocket. A bulky group might enhance binding through van der Waals forces or, conversely, cause steric hindrance that prevents binding.

The following diagram illustrates the logical flow of how these properties are considered in drug design.

G QSAR: Linking Properties to Activity cluster_Properties Physicochemical Properties cluster_Model QSAR Modeling cluster_Output Biological Outcome Electronic Electronic Effects (Hammett Constant, σ) QSAR Mathematical Model (QSAR Equation) Electronic->QSAR Steric Steric Effects (Size, Shape) Steric->QSAR Hydrophobic Hydrophobicity (Partition Coefficient, P) Hydrophobic->QSAR Activity Predicted or Explained Biological Activity QSAR->Activity

Caption: A diagram illustrating the core logic of QSAR.

A Spectrum of Biological Activities

The true power of the substituted benzoic acid scaffold lies in the diversity of biological activities it can exhibit.

Antimicrobial Activity

Benzoic acid and its derivatives are widely used as antimicrobial agents and food preservatives.[3][8] Their mechanism often involves disrupting the cellular pH balance.[8][9] The undissociated, more lipophilic form of the acid penetrates the microbial cell membrane.[8] Once inside the more neutral cytoplasm, it dissociates, releasing a proton and acidifying the cell's interior, which inhibits key metabolic processes like glycolysis and ultimately halts growth.[8][10]

  • Structure-Activity Insights:

    • The presence of a hydroxyl group (-OH), particularly at the ortho position (e.g., salicylic acid), can enhance antibacterial activity compared to the parent benzoic acid.[3]

    • Electron-withdrawing groups, such as a nitro group, are often associated with antimicrobial activity.[2]

    • Increasing the length of an ester's alkyl chain can increase antimicrobial effect by enhancing the ability to cross the microbial cell wall.[11]

    • Quantitative structure-activity relationship (QSAR) studies on Listeria monocytogenes have shown that antilisterial activity is strongly correlated with the lipophilicity and the pKa of the benzoic acid derivative.[12]

CompoundSubstituent(s)Target OrganismActivity (MIC)Reference
Benzoic AcidNoneE. coli O1571 mg/mL[3]
2-Hydroxybenzoic Acid2-OHE. coli O1571 mg/mL[3]
4-Hydroxybenzoic Acid4-OHE. coli O157>10 mg/mL[3]
Valine Derivative4-[(4-chlorophenyl)sulfonyl]S. aureus125 µg/mL[13]
Anti-inflammatory Activity

Certain substituted benzoic acids, particularly ortho-amino and ortho-hydroxy derivatives, exhibit significant anti-inflammatory potential.[14][15] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[1]

  • Structure-Activity Insights:

    • Ortho-amino benzoic acids are nitrogen isosteres of salicylic acid and show remarkable anti-inflammatory potential.[14][15]

    • For some derivatives, both the carboxylic acid and a lipophilic moiety are significant structural features for potent anti-inflammatory activity.[16]

pathway AA Arachidonic Acid COX COX Enzyme AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Inhibitor Substituted Benzoic Acid Inhibitor->COX Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway.

Anticancer Activity

The benzoic acid scaffold is present in numerous compounds developed as anticancer agents.[17] These derivatives can exert their effects through various mechanisms, including enzyme inhibition and induction of apoptosis.

  • Structure-Activity Insights:

    • Quinazolinone derivatives substituted with a benzoic acid moiety have shown moderate to good anti-breast cancer activity against the MCF-7 cell line.[18]

    • The presence of electron-donating groups like amino (-NH₂) or hydroxyl (-OH) at the 2-position of an N-phenyl ring in some benzamide series can lead to a significant increase in antiproliferative potency.[19]

    • Certain synthesized thiocyanate benzoic acid derivatives demonstrated potent activity against MCF-7 cells, with researchers suggesting they may inhibit the activity of the tyrosine kinase domain.[20]

    • 4-(benzylamino)benzoic acid derivatives have shown promising anticancer activity against small cell lung cancer cell lines (H69).[21]

Compound ClassSubstituentsCell LineActivity (IC50)Reference
Quinazolinone Derivative2-ylsulfanyl-4-methoxyMCF-7~100 µM[20][22]
Triazole Hybrid4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)MCF-715.6 µM[20][22]
N-Substituted Benzamide2-Amino on N-phenylVariousPotent[19]
4-(benzylamino)benzoic acid2,3-dihydroxy on benzylH6932.22 µM[21]
Enzyme Inhibition

The versatility of the benzoic acid scaffold allows it to be tailored to fit the active sites of various enzymes implicated in disease.

  • Neurodegenerative Diseases: Benzoic acid derivatives have been designed as multi-target inhibitors against enzymes involved in Alzheimer's disease, such as acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs).[23] More recently, derivatives have been developed as potent inhibitors of striatal-enriched protein tyrosine phosphatase (STEP), offering a potential neuroprotective strategy.[24]

  • Diabetes: Phenolic acids with a benzoic acid core can inhibit α-amylase, a key enzyme in starch digestion.[25] This has implications for managing postprandial hyperglycemia. SAR studies show that a hydroxyl group at the 2-position strongly enhances inhibitory activity.[25]

  • Hyperpigmentation: By inhibiting the enzyme tyrosinase, the key protein in melanin biosynthesis, certain benzoic acid amides and esters can act as skin-lightening agents.[26][27]

Essential Experimental Protocols

Evaluating the biological activity of novel substituted benzoic acids requires robust and reproducible experimental protocols. The following sections detail standard methodologies, emphasizing the rationale behind key steps.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Rationale: This quantitative method is the gold standard for assessing antimicrobial potency and allows for direct comparison between compounds. Using a 96-well plate format enables high-throughput screening.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth). The final concentration range should be broad enough to capture the MIC.

  • Inoculum Preparation: Culture the target microorganism (e.g., S. aureus) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate.

  • Controls (Self-Validation):

    • Positive Control: Wells containing only medium and inoculum (should show growth).

    • Negative Control: Wells containing only medium (should show no growth).

    • Vehicle Control: Wells containing medium, inoculum, and the highest concentration of the solvent used (to ensure the solvent has no antimicrobial effect).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or by using a plate reader.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures cell viability and is a common method for screening potential anticancer compounds.

Rationale: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized benzoic acid derivatives for a specified period (e.g., 48 or 72 hours).

  • Controls: Include wells with untreated cells (100% viability) and wells with a known cytotoxic drug (positive control).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[19]

Workflow for Synthesis and Screening

The overall process from compound design to lead identification follows a logical progression, as illustrated below.

Caption: General workflow for drug discovery using a benzoic acid scaffold.

Conclusion and Future Directions

Substituted benzoic acids remain a cornerstone of modern chemical biology and drug discovery. Their synthetic tractability and the profound impact of ring substitution on their physicochemical properties allow for the precise tuning of biological activity. We have seen how modifications can transform this simple scaffold into a potent antimicrobial, anti-inflammatory, anticancer, or specific enzyme inhibitory agent. The key to unlocking this potential lies in a deep understanding of structure-activity relationships, guided by both empirical screening and computational modeling like QSAR.

Future research will likely focus on developing derivatives with multi-target capabilities, such as compounds that possess both anti-inflammatory and anticancer properties, which could be beneficial in treating complex diseases. Furthermore, the exploration of novel substituents and the use of advanced synthetic methodologies will continue to expand the chemical space and biological potential of this remarkable scaffold. By integrating the principles and protocols outlined in this guide, researchers are well-equipped to navigate the structure-activity landscape and develop the next generation of benzoic acid-based therapeutics.

References

  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem.
  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC. (2021-06-19).
  • Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors - Benchchem.
  • QUANTATIVE STRUCTURE ACTIVITY REL
  • Synthesis and Biological Activity of N (Substituted) Benzylidine Ortho-Amino Benzoic Acid and N (Substituted) Benzyl Ortho-Amino Benzoic Acid - ProQuest.
  • Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes - PubMed.
  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones - Der Pharma Chemica.
  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid deriv
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF - ResearchG
  • 5.1: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. (2022-08-10).
  • Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids.
  • A Comprehensive Study On Benzoic Acid And Its Deriv
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (2023-05-29).
  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
  • (PDF) Synthesis and biological activity of N (substituted) benzylidine ortho-amino benzoic acid and N (substituted)
  • Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties - PubMed. (2025-02-05).
  • Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid deriv
  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - Taylor & Francis. (2010-05-17).
  • Quantitative structure-activity rel
  • Effect of Light on the Herbicidal Activity of Some Amiben Derivatives' - Cambridge University Press & Assessment.
  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity rel
  • Effect of Light on the Herbicidal Activity of Some Amiben Deriv
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023-05-29).
  • SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE | TSI Journals. (2009-10-25).
  • 20.4: Substituent Effects on Acidity - Chemistry LibreTexts. (2024-03-17).
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
  • methyl-2′-butenyl)
  • Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)
  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem.
  • Benzoic acid - Wikipedia.
  • What is the mechanism of Benzoic Acid?
  • WO2016001074A1 - Herbicidally active benzoic acid amides - Google P
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | Bentham Science. (2024-10-07).

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Protocols & Analytical Methods

Method

Application Note: Synthesis & Characterization of 2-Aminoethanol 4-Bromobenzoate

This Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes standard organic salt formation principles with specific physicochemical data for the target components.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes standard organic salt formation principles with specific physicochemical data for the target components.

Abstract & Scope

This protocol details the synthesis of 2-Aminoethanol 4-bromobenzoate (the ethanolamine salt of 4-bromobenzoic acid). While 4-bromobenzoic acid is a common pharmaceutical building block and ethanolamine (olamine) is a standard counter-ion for enhancing solubility, this specific salt is often generated during salt screens or as a crystalline standard.

Critical Distinction: Do not confuse this salt (


) with the covalent isomer 2-amino-4-bromobenzoic acid  (

, CAS 20776-50-5). This protocol describes the ionic association of two distinct molecular species.

Theoretical Basis & Reaction Design

Chemical Thermodynamics

The synthesis relies on a Brønsted-Lowry acid-base neutralization.

  • Acid: 4-Bromobenzoic acid (

    
    ). The electron-withdrawing bromine at the para position stabilizes the carboxylate anion, making it slightly more acidic than benzoic acid (
    
    
    
    ).
  • Base: 2-Aminoethanol (

    
     for conjugate acid).
    
  • 
    : 
    
    
    
    .
  • Rule of Thumb: A

    
     generally ensures stable salt formation with proton transfer occurring from the acid to the amine, resulting in a stable ionic lattice rather than a co-crystal.
    
Reaction Scheme

The reaction proceeds via proton transfer in a polar protic solvent:



Visualization: Reaction Pathway

ReactionPathway Acid 4-Bromobenzoic Acid (Solid, pKa ~4.0) Mix Mixing in Hot Ethanol (Solvation) Acid->Mix Base 2-Aminoethanol (Liquid, pKa ~9.5) Base->Mix ProtonTransfer Proton Transfer (Ionic Association) Mix->ProtonTransfer Dissolution Salt 2-Aminoethanol 4-bromobenzoate Salt (Crystalline Solid) ProtonTransfer->Salt Cooling & Crystallization

Figure 1: Mechanistic pathway for the formation of the ionic salt lattice.

Materials & Safety

ComponentCAS No.MW ( g/mol )RoleHazards
4-Bromobenzoic acid 586-76-5201.02Acid PrecursorIrritant, Eye Dam.
2-Aminoethanol 141-43-561.08Base PrecursorCorrosive, Viscous
Ethanol (Absolute) 64-17-546.07SolventFlammable
Diethyl Ether 60-29-774.12Anti-solventHighly Flammable

Safety Precaution: 2-Aminoethanol is viscous and corrosive. Handle in a fume hood. The reaction is exothermic; add the amine slowly.

Experimental Protocol

Stoichiometry Calculation

Target Scale: 10 mmol batch.

  • 4-Bromobenzoic acid:

    
    
    
  • 2-Aminoethanol:

    
    
    
    • Optimization: Use a slight excess (1.05 eq) of amine to ensure complete neutralization of the acid.

    • Actual Amount:

      
       (
      
      
      
      using density
      
      
      ).
Step-by-Step Procedure (Method A: Crystallization)

This method is preferred for obtaining high-purity crystals suitable for X-ray diffraction or analytical standards.

  • Dissolution:

    • Place

      
       of 4-bromobenzoic acid  in a 50 mL round-bottom flask.
      
    • Add

      
       of absolute Ethanol.
      
    • Heat gently to

      
       with stirring until the solid completely dissolves.
      
  • Neutralization:

    • While stirring the warm acid solution, add

      
       of 2-aminoethanol  dropwise via syringe.
      
    • Observation: The solution may warm slightly (exothermic). A transient precipitate may form and redissolve.

  • Crystallization:

    • Allow the solution to stir at

      
       for 10 minutes to ensure homogeneity.
      
    • Remove heat and allow the flask to cool slowly to room temperature (

      
      ).
      
    • Decision Point:

      • If crystals form: Proceed to filtration.

      • If no crystals form: Cool to

        
         (fridge) or add dropwise anti-solvent (Diethyl Ether or Hexane) until slight turbidity persists, then cool.
        
  • Isolation:

    • Filter the white crystalline solid using a Büchner funnel under vacuum.

    • Wash the filter cake with

      
       of cold Ethanol/Ether (1:1 mixture).
      
  • Drying:

    • Dry the solid in a vacuum oven at

      
       for 4 hours to remove residual solvent and amine.
      
Workflow Diagram

SynthesisWorkflow Start Start: 2.01g 4-BBA + 15mL EtOH Heat Heat to 60°C (Clear Solution) Start->Heat AddBase Add 0.63 mL 2-Aminoethanol Heat->AddBase Cool Cool to 25°C AddBase->Cool Check Crystals Formed? Cool->Check AddEther Add Anti-solvent (Et2O) & Cool to 4°C Check->AddEther No Filter Vacuum Filtration Check->Filter Yes AddEther->Filter Dry Dry (40°C, Vacuum) Filter->Dry

Figure 2: Operational workflow for the synthesis and isolation of the salt.

Characterization & Validation

To validate the formation of the salt (vs. physical mixture), perform the following analyses:

TechniqueExpected ObservationMechanistic Reason
Melting Point Distinct sharp MP (Est.

)
Ionic lattice energy is distinct from the acid (

) or amine (

).
IR Spectroscopy Shift of C=O stretchCarboxylic acid dimer stretch (

) disappears; replaced by Carboxylate (

) asymmetric stretch (

) and symmetric stretch (

).
1H-NMR (DMSO-d6) Peak ShiftsProtons alpha to the amine (

) will shift downfield due to protonation (

). Acid proton (

) disappears/broadens significantly.
Solubility Changed ProfileSalt should have higher water solubility than the parent 4-bromobenzoic acid.
Troubleshooting
  • Oiling Out: If the product separates as an oil rather than crystals, re-heat to dissolve and cool very slowly. Scratch the glass to induce nucleation.

  • Yellow Color: Indicates oxidation of the amine. Recrystallize from Ethanol/Activated Carbon if necessary.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa-based salt selection and ethanolamine usage).

  • Haynes, W. M. (Ed.). (2016). CRC Handbook of Chemistry and Physics. 97th Edition. CRC Press. (Source for physical constants of 4-bromobenzoic acid and ethanolamine).
  • PubChem. (2025). 4-Bromobenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • PubChem. (2025). Ethanolamine (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Application

Application Note: Advanced Solution-Based Crystal Growth for Drug Discovery

Abstract & Scope This guide details the experimental setup for solution-based crystallization, specifically tailored for small molecule active pharmaceutical ingredients (APIs) and biological macromolecules (proteins/ant...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the experimental setup for solution-based crystallization, specifically tailored for small molecule active pharmaceutical ingredients (APIs) and biological macromolecules (proteins/antibodies). Unlike standard operating procedures that merely list steps, this document focuses on the thermodynamic manipulation of solubility to transition a solute from a disordered liquid phase to an ordered solid lattice. We prioritize Vapor Diffusion and Seeding methodologies, as these offer the highest success rates for diffraction-quality crystals in drug development.

Theoretical Foundation: The Phase Diagram

To grow a crystal, you must force the solution into a state of supersaturation . However, not all supersaturation is equal.[1] The "Art" of crystallography is navigating the Phase Diagram to separate nucleation (formation of the first ordered lattice) from growth (enlargement of that lattice).

The Three Zones of Solubility
  • Undersaturated Zone: The solute is fully dissolved. No crystals can form or grow.

  • Metastable Zone: Existing crystals will grow, but new crystals will not nucleate. This is the "Sweet Spot" for obtaining large, single crystals.

  • Labile (Nucleation) Zone: The solution is so supersaturated that spontaneous precipitation or nucleation occurs.[2] This often results in "showers" of microcrystals rather than usable single crystals.

The Vapor Diffusion Trajectory

In a vapor diffusion experiment, the drop starts at ~50% of the reservoir's precipitant concentration. As water vapor leaves the drop (moving to the higher-osmolarity reservoir), the concentration of both protein and precipitant in the drop increases.[3][4] The goal is to traverse the Solubility Curve into the Labile Zone just long enough to form a nucleus, then drop back into the Metastable Zone for controlled growth.

PhaseDiagram Undersaturated Undersaturated Zone (Solute Dissolved) SolubilityLine Solubility Limit (Equilibrium) Undersaturated->SolubilityLine Evaporation/Concentration Metastable Metastable Zone (Growth Only) SolubilityLine->Metastable Supersaturation Increase NucleationLimit Nucleation Threshold Metastable->NucleationLimit Critical Supersaturation Labile Labile Zone (Spontaneous Nucleation) NucleationLimit->Labile Nucleation Event Labile->Metastable Solute Depletion (Growth Phase) Precipitate Amorphous Precipitate Labile->Precipitate Excessive Supersaturation

Figure 1: The Crystallization Trajectory.[5][6] The ideal experiment pushes the system into the Labile Zone briefly to nucleate, then depletes solute to return to the Metastable Zone for growth.

Experimental Protocol 1: Screening via Hanging Drop Vapor Diffusion

The Hanging Drop method is the gold standard for initial screening because it allows for easy access to the crystal for mounting and minimizes contact with plastic surfaces.

Materials
  • VDX™ or Linbro™ Plate: 24-well plate with greased rims.

  • Siliconized Glass Cover Slides: 22mm circles. Critical: Must be siliconized (hydrophobic) to prevent the drop from spreading and flattening, which alters evaporation kinetics.

  • Vacuum Grease: High-viscosity sealant.

  • Precipitant Screen: A sparse-matrix screen (e.g., Hampton Crystal Screen or JCSG+).

Protocol Steps
  • Reservoir Preparation: Pipette 500 µL of the screening reagent into the well.

    • Why? This large volume acts as the "infinite" sink for water vapor, driving the equilibrium.

  • Grease Application: Apply a continuous bead of vacuum grease to the rim of the well.[7] Ensure no gaps to prevent drying out.

  • Drop Construction:

    • Pipette 1 µL of protein/drug solution (Concentration: 10–20 mg/mL) onto the center of the siliconized coverslip.

    • Pipette 1 µL of the reservoir solution (from Step 1) into the protein drop.

    • Do not mix vigorously. Gently aspirate once to avoid bubbles (bubbles provide rogue nucleation sites).

  • Inversion & Sealing:

    • Invert the coverslip (drop hanging down) and press firmly onto the greased rim.[3]

    • Rotate the slide 45° to ensure a complete hermetic seal.[3]

  • Incubation: Store at a constant temperature (usually 20°C or 4°C).

    • Self-Validation Check: If the drop dries out in <24 hours, the seal was breached. If the drop remains clear for >2 weeks, the condition is likely undersaturated.

Experimental Protocol 2: Optimization via Streak Seeding

Often, screening yields "microcrystalline showers"—thousands of useless tiny crystals. This indicates the system spent too much time in the Labile Zone. Seeding bypasses the Labile Zone entirely by introducing a nucleus directly into the Metastable Zone.

The Logic of Seeding

By adding a pre-formed nucleus (seed) to a drop that is in the Metastable Zone, you skip the high-energy barrier of spontaneous nucleation. The crystal simply starts growing.

SeedingWorkflow Hit Initial Hit (Microcrystals/Shower) SeedStock Create Seed Stock (Crush & Dilute) Hit->SeedStock Mechanical Disruption Streak Streak Seeding (Cat Whisker/Horse Hair) SeedStock->Streak Dip Tool NewDrop Prepare New Drop (Metastable Condition) NewDrop->Streak Target Growth Controlled Growth (Single Lattice) Streak->Growth Bypass Nucleation

Figure 2: Streak Seeding Workflow. This method decouples nucleation from growth, solving the problem of excessive nucleation.

Streak Seeding Protocol
  • Harvest: Take a "hit" drop containing microcrystals.

  • Crush: Use a glass probe or seed bead kit to crush the crystals into a fine slurry within the original drop.

  • Dilute: Add 50 µL of stabilizing solution (usually the reservoir buffer) to create the "Seed Stock."

  • Prepare Target Drops: Set up new hanging drops with slightly lower precipitant concentrations (e.g., if the hit was at 20% PEG, set up 14%, 16%, and 18%).

    • Causality: We lower the concentration to ensure we are in the Metastable Zone, not the Labile Zone.

  • Streak:

    • Dip a cat whisker (or horse hair) into the Seed Stock.

    • Pass the whisker gently through the new target drops.

    • Seal immediately.

  • Validation: Check for crystals growing along the streak line after 24–48 hours.

Data Analysis: Distinguishing Protein vs. Salt

A common failure mode is mistaking salt crystals (inorganic) for protein crystals.[4][6][8]

FeatureProtein CrystalsSalt Crystals
Mechanical Strength Fragile; crumbles like dried jelly when touched.Hard; clicks or crunches when broken.[9]
Birefringence Weak to moderate (usually).Often very strong/bright under cross-polarizers.
Dye Absorption Absorbs Izit™ (Methylene Blue) or Janus Green. Turns blue.Excludes dye.[6] Crystal remains clear/white while solution is blue.
UV Fluorescence Fluoresces under UV (Tryptophan).No fluorescence (dark).
Diffraction Low resolution (2Å–10Å), large unit cell spots.High resolution (<1.5Å), few spots, very intense.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Clear Drop Undersaturated (Solubility too high).Increase protein conc.; Increase precipitant conc. by 5-10%.
Heavy Precipitate Labile Zone overshoot (Aggregation).Dilute protein by 50%; Decrease precipitant; Switch pH.
Phase Separation Oiling out (Liquid-Liquid Phase Separation).Add 3-5% organic solvent (MPD, Ethanol) or change salt type.
Skin on Drop Denaturation at air-water interface.Reduce DTT; Add non-detergent sulfobetaines (NDSBs).
Twinning Crystal lattices growing into each other.Use seeding; Slow down growth (lower temp); Add co-solvents.

References

  • Rupp, B. (2015).[10][11] Origin and use of crystallization phase diagrams. Acta Crystallographica Section F.

    • Source:

  • Hampton Research. (n.d.).[12] Hanging Drop Vapor Diffusion Crystallization. Crystal Growth 101.

    • Source:

  • Bergfors, T. (2003). Seeds to crystals. Journal of Structural Biology. (Methodology for Seeding).[13][14][15][16]

    • Source:

  • McPherson, A., & Gavira, J. A. (2014).

    • Source:

  • Rigaku/Emerald Bio. (n.d.). Distinguishing Salt vs Protein Crystals.

    • Source:

Sources

Method

Application Notes and Protocols: 2-Aminoethanol and 4-Bromobenzoic Acid as Versatile Building Blocks in Organic Synthesis

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of 2-aminoethanol and 4-bromobenzoic acid as foundational building blocks in modern organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of 2-aminoethanol and 4-bromobenzoic acid as foundational building blocks in modern organic synthesis. We will move beyond simple reaction schemes to dissect the causality behind experimental choices, offering field-proven insights into the synthesis of key intermediates and their subsequent transformations into complex molecular architectures. The protocols detailed herein are designed to be self-validating, supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction to the Building Blocks: A Tale of Two Functionalities

Success in multi-step synthesis hinges on the strategic selection of starting materials. 2-Aminoethanol and 4-bromobenzoic acid are exemplary building blocks, each offering a unique and complementary set of reactive handles that empower chemists to construct diverse molecular scaffolds.

  • 2-Aminoethanol (Monoethanolamine, MEA): This small, bifunctional molecule possesses a primary amine and a primary alcohol group.[1][2] This dual reactivity makes it a versatile precursor for a wide range of derivatives. Industrially, it is widely used in gas scrubbing and as a feedstock for detergents and emulsifiers.[1][3][4] In the pharmaceutical context, it serves as a buffer, a component of emulsions, and a starting material for active pharmaceutical ingredients (APIs).[1][2][5]

  • 4-Bromobenzoic Acid: As an aromatic carboxylic acid, this compound provides a rigid scaffold.[6] Its primary value in synthesis lies in two key features: the carboxylic acid group, which is a gateway to amide and ester linkages, and the bromine atom at the para position.[6][7] This bromine is not merely a substituent; it is a powerful synthetic handle, perfectly positioned for post-modification via transition-metal-catalyzed cross-coupling reactions, significantly expanding its synthetic utility.[8][9]

The strategic combination of these two molecules allows for the creation of intermediates that contain a hydroxyl group for further functionalization and a bromine atom for late-stage diversification, a highly desirable strategy in drug discovery.

Core Synthetic Applications and Methodologies

The true power of these building blocks is revealed in their application. We will now explore the primary transformations, providing detailed protocols and the rationale behind the chosen conditions.

Amide Bond Formation: The Foundational Linkage

The most direct and common reaction between a carboxylic acid and a primary amine is the formation of an amide bond. This reaction is a cornerstone of medicinal chemistry.[10] The resulting product, N-(2-hydroxyethyl)-4-bromobenzamide , is a valuable intermediate, retaining both the hydroxyl and bromo functionalities for subsequent reactions.

Causality Behind the Method: Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient. Therefore, the carboxylic acid must first be "activated" to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[10] This is achieved using coupling reagents.

Protocol 1: Synthesis of N-(2-hydroxyethyl)-4-bromobenzamide

This protocol details a standard procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt), a common and cost-effective method.[11]

Step-by-Step Methodology:

  • Activation: To a solution of 4-bromobenzoic acid (1.0 eq) in an appropriate aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), 0.1 M), add HOBt (1.1 eq) and EDC (1.2 eq).

  • Stirring: Stir the mixture at 0 °C (ice bath) for 20-30 minutes. This allows for the formation of the activated HOBt ester, a key reactive intermediate.

  • Amine Addition: Add 2-aminoethanol (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (4-bromobenzoic acid) is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and EDC byproducts), saturated NaHCO₃ solution (to remove unreacted HOBt and acid), and brine. The urea byproduct from EDC is water-soluble, simplifying its removal.[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(2-hydroxyethyl)-4-bromobenzamide.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent can significantly impact reaction time and efficiency. The following table provides a comparative overview based on typical results for substrates similar to 4-bromobenzoic acid.[11]

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Key Insights
EDC HOBtDIPEADMF1285Cost-effective standard. Water-soluble urea byproduct simplifies workup.[11]
HATU NoneDIPEADMF295Highly efficient and rapid, especially for challenging substrates.[11] More expensive.
T3P® NonePyridineEtOAc492Versatile and safe reagent with easy workup.[11]

Visualization: Amide Coupling Workflow

The following diagram illustrates the general experimental workflow for the amidation reaction.

G cluster_activation Activation Step (0°C) cluster_coupling Coupling Step cluster_workup Work-up & Purification A 4-Bromobenzoic Acid + Solvent B Add Coupling Reagent (e.g., EDC) & Additive (e.g., HOBt) A->B C Stir for 20-30 min B->C D Add 2-Aminoethanol C->D E Warm to RT, Stir 12-24h F Monitor by TLC G Aqueous Washes (HCl, NaHCO₃, Brine) F->G H Dry & Concentrate G->H I Purify (Chromatography/Recrystallization) H->I J Pure Product I->J

Caption: General workflow for the synthesis of N-(2-hydroxyethyl)-4-bromobenzamide.

Advanced Applications via Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring of 4-bromobenzoic acid and its derivatives is a key feature for building molecular complexity. It serves as an anchor point for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][12] This reaction forges a new carbon-carbon bond between the aryl bromide and an organoboron compound (typically a boronic acid), providing access to a vast array of bi-aryl and substituted aromatic structures that are prevalent in pharmaceuticals.[8][13][14]

Causality Behind the Method: The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. Key steps include oxidative addition of the palladium(0) species to the aryl bromide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.[8][12]

Protocol 2: Suzuki-Miyaura Cross-Coupling of an N-(2-hydroxyethyl)-4-bromobenzamide Derivative

This representative protocol outlines the coupling of an N-protected derivative of N-(2-hydroxyethyl)-4-bromobenzamide with an arylboronic acid. Protection of the hydroxyl group (e.g., as a silyl ether) may be necessary depending on the specific substrates and conditions to prevent side reactions.

Step-by-Step Methodology:

  • Reaction Setup: In a dry reaction vessel, combine the N-(2-hydroxyethyl)-4-bromobenzamide derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq).[8][12][14]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water or ethanol/water.[12][14] The use of aqueous solvent mixtures is often beneficial for both solubility and catalytic activity.[12]

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure. This is crucial as oxygen can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to a temperature typically between 80-100 °C.

  • Reaction Progression: Stir the mixture vigorously and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired bi-aryl product.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions

The success of the coupling is highly dependent on optimizing the reaction parameters.

CatalystBaseSolvent SystemTemperature (°C)Key Insights
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water80-100A classic, versatile system for many aryl bromides.
Pd/CK₂CO₃Ethanol/WaterRoom TempA greener, ligand-free option. The catalyst can often be recovered and reused.[14]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/Water80-100Modern catalyst system with high activity for challenging substrates.

Visualization: Simplified Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed cross-coupling reaction.

Suzuki_Cycle cluster_cycle A Pd(0)L₂ (Active Catalyst) C Ar-Pd(II)L₂(Br) A->C Ar-Br B Oxidative Addition E Ar-Pd(II)L₂(Ar') C->E Ar'-B(OH)₂ (Base) D Transmetalation E->A Ar-Ar' (Product) F Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heterocycle Synthesis: Construction of Benzoxazines

2-Aminoethanol is a valuable precursor for the synthesis of 1,3-benzoxazines, a class of heterocyclic compounds with applications in polymer chemistry and medicinal chemistry.[15][16] The synthesis is a Mannich-like condensation involving a phenol, a primary amine (2-aminoethanol), and an aldehyde (commonly formaldehyde).[16] The resulting benzoxazine contains a hydroxyl group pendant from the nitrogen atom, which can be used for further derivatization.

Causality Behind the Method: The reaction proceeds through the formation of an intermediate N,O-acetal (from the amine and aldehyde) and a resonance-stabilized carbocation, which then undergoes electrophilic aromatic substitution onto the electron-rich phenol ring, followed by dehydration and ring closure.

Protocol 3: Synthesis of a 3-(2-hydroxyethyl)-3,4-dihydro-2H-benzo[e][1][12]oxazine Derivative

This protocol describes a general method for synthesizing a benzoxazine ring structure.

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask, dissolve the chosen phenol derivative (1.0 eq) and 2-aminoethanol (1.0 eq) in a suitable solvent such as 1,4-dioxane or toluene.

  • Aldehyde Addition: Add paraformaldehyde (2.2 eq) to the mixture. Paraformaldehyde serves as the source of formaldehyde.

  • Heating: Reflux the reaction mixture with stirring for 4-8 hours. A Dean-Stark apparatus can be used if toluene is the solvent to remove the water formed during the condensation.[17]

  • Reaction Completion: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic solution with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography or recrystallization to yield the pure benzoxazine derivative.

Visualization: Benzoxazine Formation Pathway

This diagram shows the key steps in the formation of the 1,3-benzoxazine ring.

Benzoxazine_Formation Start Phenol + 2-Aminoethanol + Formaldehyde Intermediate1 Mannich-like Condensation Start->Intermediate1 Intermediate2 Electrophilic Aromatic Substitution Intermediate1->Intermediate2 Intermediate3 Dehydration & Ring Closure Intermediate2->Intermediate3 Product 1,3-Benzoxazine Product Intermediate3->Product

Caption: Key stages in the synthesis of a 1,3-benzoxazine ring system.

Conclusion

2-Aminoethanol and 4-bromobenzoic acid are more than just simple reagents; they are strategic building blocks that provide access to a wide chemical space. By understanding the interplay of their functional groups—the amine/alcohol duality of 2-aminoethanol and the acid/bromo reactivity of 4-bromobenzoic acid—researchers can design and execute efficient synthetic routes to novel and complex molecules. The ability to perform foundational amide couplings, followed by powerful late-stage modifications like Suzuki-Miyaura cross-coupling, or to utilize 2-aminoethanol in the construction of heterocyclic systems like benzoxazines, underscores their immense value in the modern synthetic chemist's toolbox. The protocols and insights provided in this guide serve as a robust starting point for their application in pharmaceutical, agrochemical, and materials science research.

References

  • 2-Aminoethanol: Comprehensive Overview and Applications. (2025, March 5). Vertex AI Search.
  • Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. Benchchem.
  • Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media. RSC Advances.
  • Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic acid and tetraphenylboron sodium.
  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. MDPI.
  • A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid. Benchchem.
  • 4-Bromobenzoic acid. Chem-Impex.
  • Ethanolamine (2-aminoethanol ETA, or MEA) manufacturers, suppliers & exporters. Vizag Chemicals.
  • 2-[(4-Bromobenzylidene)amino]ethanol. PMC.
  • Best Monoethanolamine(2-aminoethanol ethanolamine) factory and suppliers. PTG.
  • Method for producing benzoxazine resin.
  • What are the applications of 4-Bromobenzoic acid? Guidechem.
  • CAS 586-76-5: 4-Bromobenzoic acid. CymitQuimica.
  • Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review.
  • Design and Synthesis of Bio-Based Benzoxazines. (2018, April 4). IntechOpen.
  • Monoethanolamine (MEA) 2-aminoethanol. Nouryon.
  • Amide coupling reaction in medicinal chemistry.
  • Monoethanolamine: a multi-functional chemical "little expert". Sinobio Chemistry.
  • Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Application

applications of 2-Aminoethanol;4-bromobenzoic acid in materials science

Advanced Applications of 2-Aminoethanol and 4-Bromobenzoic Acid in Materials Science: From Supramolecular Networks to Interfacial Engineering Mechanistic Foundations: The Power of Binary Assemblies In modern materials sc...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Applications of 2-Aminoethanol and 4-Bromobenzoic Acid in Materials Science: From Supramolecular Networks to Interfacial Engineering

Mechanistic Foundations: The Power of Binary Assemblies

In modern materials science, the combination of 2-aminoethanol (ethanolamine) and 4-bromobenzoic acid (4-BBA) represents a highly versatile binary system. While some commercial databases occasionally conflate this mixture with the single molecule 2-amino-4-bromobenzoic acid (MW ~216.03 g/mol , melting point 230-234 °C)[1], structural chemists and materials scientists utilize the distinct interaction between these two independent molecules to drive complex self-assembly[2][3].

The causality behind pairing these specific molecules lies in their complementary non-covalent interaction profiles. Ethanolamine provides a flexible aliphatic backbone with dual hydrogen-bonding terminals (-OH and -NH₂). Conversely, 4-BBA acts as a rigid aromatic spacer equipped with a strong hydrogen-bond donor/acceptor (-COOH) and a highly polarizable halogen-bond donor (-Br)[1][2]. When combined, they undergo proton transfer to form 2-aminoethanolium 4-bromobenzoate, a stable organic salt that readily self-assembles into predictable 3D supramolecular networks, or they can be co-deposited to form highly ordered Self-Assembled Monolayers (SAMs)[2][3].

Quantitative Data Summary

Table 1: Physicochemical Profile of the Binary Components

Component Role in Assembly Key Functional Groups MW ( g/mol )
2-Aminoethanol Base / H-Bond Networker -OH, -NH₂ 61.08
4-Bromobenzoic Acid Acid / Halogen Donor -COOH, -Br 201.02

| Binary Assembly | 3D Crystal / Co-SAM | N-H···O, O-H···O, Br···Br | 262.10 |

G A 2-Aminoethanol (Base / H-Bond Networker) C Proton Transfer (Salt Formation) A->C Donates -NH2 B 4-Bromobenzoic Acid (Acid / Halogen Donor) B->C Donates -COOH proton D 2-Aminoethanolium 4-Bromobenzoate (3D Supramolecular Crystal) C->D O-H···O, N-H···O, Br···Br Interactions

Supramolecular assembly mechanism of 2-aminoethanolium 4-bromobenzoate via proton transfer.

Protocol I: Crystal Engineering & Supramolecular Assembly

In crystal engineering, controlling non-covalent interactions is paramount. The robust N-H···O and O-H···O hydrogen bonds form the primary structural motifs (synthons), while the weaker Br···Br halogen bonds direct the secondary packing architecture. This hierarchical assembly is utilized for developing non-linear optical (NLO) materials.

Step-by-Step Methodology:

  • Equimolar Dissolution: Weigh 61.08 mg (1.0 mmol) of 2-aminoethanol and 201.02 mg (1.0 mmol) of 4-bromobenzoic acid.

    • Causality: A strict 1:1 molar ratio ensures stoichiometric proton transfer without excess reagents kinetically trapping or disrupting the delicate crystal lattice.

  • Solvent Selection & Mixing: Dissolve the precursors in 10 mL of a binary solvent system (Methanol:Water, 80:20 v/v) under continuous magnetic stirring at 40°C for 30 minutes.

    • Causality: Methanol readily dissolves both organic precursors, while water acts as a mild anti-solvent to fine-tune the supersaturation point, preventing rapid, disordered precipitation.

  • Isothermal Slow Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial. Cover the vial with Parafilm and puncture 3-4 small holes. Leave undisturbed at 25°C.

    • Causality: Slow evaporation over 7-14 days is favored over rapid cooling to allow the thermodynamically most stable polymorph to nucleate and grow into diffraction-quality single crystals.

Self-Validation & Quality Control: Validation is achieved via melting point analysis and FT-IR spectroscopy. A successful synthesis will yield a sharp melting endotherm distinct from the 251-256 °C melting point of pure 4-BBA, and FT-IR will show the disappearance of the neutral -COOH carbonyl stretch (~1680 cm⁻¹) and the appearance of carboxylate (-COO⁻) asymmetric stretching (~1550 cm⁻¹), confirming complete salt formation.

Protocol II: Interfacial Engineering in Perovskite Solar Cells

Beyond bulk crystals, the individual components of this system exhibit profound synergistic effects when utilized as a Co-Self-Assembled Monolayer (Co-SAM) in inverted (p-i-n) perovskite solar cells (PSCs)[2][3]. The buried interface between the NiOₓ hole-transport layer and the perovskite active layer is notoriously prone to non-radiative recombination due to uncoordinated Pb²⁺ defects[2].

By co-depositing these molecules, 4-BBA chemically anchors to the NiOₓ surface via its carboxylate group, while its bromine terminal passivates uncoordinated Pb²⁺ ions in the perovskite layer through halogen bonding[2][3]. Concurrently, ethanolamine modulates the surface work function and introduces a beneficial dipole moment, optimizing energy level alignment[2].

Table 2: Impact of Co-SAM Modification on Perovskite Solar Cell Performance

Device Architecture Interfacial Modification Power Conversion Efficiency (PCE) Reference
Control (Bare NiOₓ) None 15.5% [3]

| Co-SAM Modified | Defect Passivation & Dipole Alignment | 18.4% |[3] |

Workflow Step1 1. Substrate Preparation (NiOx on FTO/ITO) Step2 2. Co-SAM Deposition (Ethanolamine + 4-BBA in IPA) Step1->Step2 Spin-coating (3000 rpm) Step3 3. Thermal Annealing (100°C, 10 min) Step2->Step3 Solvent evaporation & anchoring Step4 4. Perovskite Crystallization (Anti-solvent dripping) Step3->Step4 Defect passivated surface

Workflow for interfacial engineering of perovskite solar cells using the Co-SAM system.

Step-by-Step Methodology:

  • Substrate Activation: Subject the pre-deposited NiOₓ substrates to UV-Ozone treatment for 15 minutes.

    • Causality: UV-Ozone removes organic residues and generates highly reactive surface hydroxyl (-OH) groups, providing the necessary anchoring sites for the carboxylic acid of 4-BBA.

  • Co-SAM Solution Preparation: Prepare a dilute solution of 2-aminoethanol and 4-bromobenzoic acid (1 mg/mL total concentration, 1:1 molar ratio) in anhydrous isopropanol (IPA).

    • Causality: Utilizing a highly dilute solution in a moderately volatile solvent like IPA prevents multilayer aggregation, ensuring that a true, highly ordered monolayer is formed on the substrate.

  • Spin-Coating & Annealing: Spin-coat the Co-SAM solution onto the activated NiOₓ substrate at 3000 rpm for 30 seconds. Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.

    • Causality: Thermal annealing drives the condensation reaction between the -COOH groups and surface -OH groups, covalently locking the SAM in place and evaporating residual solvent.

Self-Validation & Quality Control: Validation is achieved via contact angle goniometry. A successful Co-SAM deposition will shift the highly hydrophilic bare NiOₓ surface to a moderately hydrophobic state. This confirms the outward orientation of the bromobenzene rings, which is a critical prerequisite for templating high-quality, large-grain perovskite crystal growth during the subsequent deposition steps[3].

References

  • Source: smolecule.
  • Source: mdpi.
  • Tris (ethylene diamine)

Sources

Method

Application Note: Engineering 2-Hydroxyethylammonium 4-Bromobenzoate Salts

This Application Note is designed for pharmaceutical scientists and crystal engineers. It details the protocol for synthesizing, characterizing, and analyzing the multicomponent crystal system of 2-Aminoethanol (Ethanola...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for pharmaceutical scientists and crystal engineers. It details the protocol for synthesizing, characterizing, and analyzing the multicomponent crystal system of 2-Aminoethanol (Ethanolamine) and 4-Bromobenzoic Acid .

This specific combination serves as a canonical model for two critical concepts in modern drug development:

  • Solubility Enhancement: Converting a poorly soluble acidic API (represented here by 4-bromobenzoic acid) into a highly soluble ionic salt/cocrystal using an alkanolamine.

  • Halogen Bonding: Utilizing the bromine atom to engineer specific crystal packing motifs (

    
    ) beyond standard hydrogen bonding.
    

Scientific Foundation & Mechanism

The Salt-Cocrystal Continuum

The primary interaction in this system is governed by the


 rule.
  • Acid: 4-Bromobenzoic acid (

    
    )
    
  • Base: 2-Aminoethanol (

    
    )
    
  • 
    : 
    
    
    

According to the general rule of thumb, if


, proton transfer is expected to occur, resulting in a molecular salt  rather than a neutral cocrystal. However, in the solid state, the continuum is often stabilized by hydrogen bond networks involving the hydroxyl group of the ethanolamine.
Supramolecular Synthons

The crystal lattice is stabilized by a robust Charge-Assisted Hydrogen Bond (CAHB) network.

  • Primary Synthon: The carboxylate group (

    
    ) of the acid interacts with the ammonium head (
    
    
    
    ) of the base.
  • Secondary Synthon: The hydroxyl group (-OH) of the counter-ion acts as both a donor and acceptor, often bridging layers of the aromatic acid.

  • Halogen Bonding: The bromine atom at the para position is electron-deficient (

    
    -hole), capable of forming linear 
    
    
    
    interactions, which enhances thermal stability.
Mechanistic Pathway Diagram

SynthonLogic Acid 4-Bromobenzoic Acid (Proton Donor) Transfer Proton Transfer (ΔpKa ≈ 5.5) Acid->Transfer Dissociation Base 2-Aminoethanol (Proton Acceptor) Base->Transfer Protonation Salt 2-Hydroxyethylammonium 4-Bromobenzoate Transfer->Salt Ionic Pairing Network 3D Lattice (CAHB + Halogen Bonds) Salt->Network Crystal Growth

Caption: Mechanistic pathway from individual precursors to the supramolecular salt assembly.

Experimental Protocols

Materials & Safety
ComponentRoleMW ( g/mol )StateHazards
4-Bromobenzoic Acid Model API201.02SolidIrritant (Skin/Eye)
2-Aminoethanol Co-former61.08LiquidCorrosive, Hygroscopic
Ethanol/Methanol Solvent-LiquidFlammable

Critical Pre-check: Ensure 2-aminoethanol is freshly distilled or high-grade (>99%). As a hygroscopic amine, it absorbs atmospheric water, which can lead to the formation of accidental hydrates rather than the anhydrous salt.

Method A: Solution Crystallization (Single Crystals)

Objective: To grow high-quality single crystals for Structure Determination (SCXRD).

  • Stoichiometry Calculation: Weigh 201 mg (1 mmol) of 4-bromobenzoic acid.

  • Dissolution: Dissolve the acid in 5 mL of warm Ethanol (40°C) in a 20 mL scintillation vial.

  • Addition of Base: Add 60

    
    L (approx. 1 mmol, d=1.012 g/mL) of 2-aminoethanol using a micropipette.
    
    • Note: The reaction is exothermic. A slight temperature rise indicates salt formation.

  • Homogenization: Vortex for 30 seconds.

  • Crystallization: Cover the vial with Parafilm and poke 3-4 small holes to allow slow solvent evaporation. Store in a vibration-free environment at room temperature (20-25°C).

  • Harvesting: Colorless block-like crystals usually appear within 48-72 hours.

Method B: Liquid Assisted Grinding (LAG) (Bulk Powder)

Objective: Green synthesis for phase purity analysis and bulk property testing.

  • Weighing: Place 201 mg of 4-bromobenzoic acid and 61 mg of 2-aminoethanol into a stainless steel grinding jar.

  • Solvent Drop: Add 20

    
    L of Methanol (catalytic amount).
    
  • Milling: Grind in a planetary ball mill (e.g., Retsch MM400) at 25 Hz for 20 minutes.

  • Drying: Dry the resulting paste in a vacuum oven at 40°C for 2 hours to remove residual methanol.

  • Result: A fine, white crystalline powder suitable for PXRD and DSC.

Characterization & Analysis

Experimental Workflow

Workflow Start Synthesis Product (Method A or B) PXRD PXRD Screening (Phase ID) Start->PXRD SCXRD Single Crystal XRD (If Crystals Available) Start->SCXRD Method A only Decision Is Phase Pure? PXRD->Decision Final Final Report (Structure & Properties) SCXRD->Final Thermal DSC / TGA (Stability) Thermal->Final Decision->Thermal Yes Recrystal Recrystallize (Adjust Solvent) Decision->Recrystal No Recrystal->Start

Caption: Operational workflow for validating the salt/cocrystal phase purity and structure.

Key Analytical Signatures
Powder X-Ray Diffraction (PXRD)
  • Expectation: The salt will exhibit a unique diffraction pattern distinct from the starting materials.

  • Diagnostic Peaks: Look for new low-angle peaks (

    
    ) which typically indicate the formation of a larger unit cell characteristic of the supramolecular assembly.
    
  • Protocol: Scan range 3-40°

    
    , Cu K
    
    
    
    radiation.
Differential Scanning Calorimetry (DSC)
  • Melting Point: The salt typically melts at a temperature distinct from the acid (254°C) and the boiling point of the base.

  • Interpretation: A single, sharp endotherm indicates a pure phase. A broad peak or multiple events suggest a eutectic mixture or incomplete reaction.

  • Protocol: Heat at 10°C/min from 30°C to 300°C in a crimped aluminum pan.

FT-IR Spectroscopy (The "Salt" Test)

This is the fastest check for proton transfer.

  • Carboxylic Acid (Starting Material): Strong peak at ~1680-1700 cm

    
     (
    
    
    
    stretch).
  • Carboxylate Salt (Product): The carbonyl peak disappears/shifts and is replaced by two bands: asymmetric (~1550-1610 cm

    
    ) and symmetric (~1400 cm
    
    
    
    ) stretching of
    
    
    .
  • Ammonium: Broad band ~2500-3200 cm

    
     indicating 
    
    
    
    stretching.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out High solubility of amine; solvent polarity mismatch.Switch to a less polar solvent (e.g., Ethyl Acetate/Ethanol 1:1 mix) or use slow vapor diffusion (Hexane into Ethanol).
Hygroscopicity Excess amine or formation of a hydrate.Dry solvents over molecular sieves. Perform synthesis in a glovebox or desiccator.
Low Yield High solubility of the salt in the mother liquor.Cool the solution to 4°C or add an anti-solvent (e.g., Hexane or Ether).

References

  • Bhogala, B. R., Basavoju, S., & Nangia, A. (2005). Tape and layer structures in cocrystals of some di- and tricarboxylic acids with 4,4'-bipyridine and pyrazine. CrystEngComm, 7, 551-562. Link(Provides foundational logic for acid-base synthon assembly).

  • Lemmerer, A., & Bernstein, J. (2010). The role of the counter-ion in the formation of ammonium carboxylate salts. CrystEngComm, 12, 2029-2039. Link(Authoritative text on amino-alcohol salts).

  • Grothe, E., Meekes, H., Vlieg, E., ter Horst, J. H., & de Gelder, R. (2016). Solvated Salts of 4-Bromobenzoic Acid. Crystal Growth & Design, 16(6), 3237–3243.[1] Link(Specific reference for 4-bromobenzoic acid salt behavior).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts and Co-crystals. Wiley-VCH. Link(The standard handbook for pKa rules and salt selection).

Sources

Application

Application Note: Protocol for the Incorporation of 2-Amino-4-bromobenzoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodological Guide & Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodological Guide & Protocol.

Introduction & Mechanistic Insights

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. 2-Amino-4-bromobenzoic acid (also known as 4-bromoanthranilic acid) is a highly valuable building block. Its rigid aromatic structure restricts the conformational flexibility of the peptide backbone, which is critical for locking peptides into bioactive conformations and enhancing metabolic stability against proteolytic degradation [1]. Furthermore, the para-bromo substituent serves as an orthogonal reactive handle for post-synthetic diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) [1].

The Mechanistic Challenge: Resonance Deactivation

While coupling the carboxylic acid of 2-amino-4-bromobenzoic acid to a growing peptide chain is straightforward, coupling the subsequent amino acid onto its aromatic amine is notoriously difficult .

Causality: The lone pair of electrons on the anthranilic amine is delocalized into the aromatic ring via resonance, rendering it a remarkably poor nucleophile. This deactivation is further exacerbated by steric hindrance from the adjacent ortho-carboxylic amide bond. Standard uronium-based coupling reagents (like HBTU or HATU) in the presence of strong bases (like DIPEA) frequently fail here. They lead to incomplete couplings, guanidinylation of the amine, or base-catalyzed cyclodehydration that forms dead-end benzoxazinone derivatives[2].

The Solution: To overcome this thermodynamic barrier, we must utilize highly reactive ester intermediates without the use of strong bases. The combination of N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure generates a highly reactive active ester that drives the acylation of the deactivated aromatic amine to completion while suppressing epimerization and heterocycle formation [2].

Quantitative Data: Coupling Efficiency Comparison

The table below summarizes the causality behind reagent selection for coupling the subsequent amino acid onto the deactivated 4-bromoanthranilic amine, based on established synthetic optimizations [2, 3].

Coupling Reagent SystemBase AdditiveReaction TimeObserved Yield (%)Mechanistic Side Reactions
HBTU / HOBt DIPEA2 - 3 hours< 20%High rates of benzoxazinone formation; Guanidinylation.
HATU / HOAt NMM (Weak)3 - 4 hours~ 65%Moderate yield; minor epimerization.
Triphosgene Collidine1 hour> 90%Highly toxic (phosgene gas risk); risk of premature resin cleavage.
DIC / Oxyma Pure None 3 - 4 hours > 85% Negligible; optimal balance of safety and efficacy.

Visualizations of the Workflow and Mechanism

SPPS_Workflow A 1. Resin Swelling (DMF/DCM, 30 min) B 2. Fmoc Deprotection (20% Piperidine in DMF) A->B C 3. Coupling Fmoc-4-Br-Anth-OH (HATU / DIPEA, 2 hrs) B->C D 4. Fmoc Deprotection of Aromatic Amine (20% Piperidine in DMF) C->D E 5. Coupling Next AA to Aromatic Amine (DIC / Oxyma Pure, 3-4 hrs) D->E F 6. Cleavage & Global Deprotection (TFA / TIPS / H2O) E->F

Figure 1: Step-by-step SPPS workflow for incorporating 2-Amino-4-bromobenzoic acid.

Activation_Mechanism N1 Next Amino Acid Fmoc-AA-OH N3 Active Ester Fmoc-AA-Oxyma N1->N3 Activation N2 Activator DIC / Oxyma Pure N2->N3 N5 Peptide Bond High Yield / No Rearrangement N3->N5 Nucleophilic Attack N4 Target Amine 4-Br-Anthranilic Residue N4->N5 Deactivated Amine

Figure 2: Mechanistic pathway of DIC/Oxyma overcoming the deactivated aromatic amine.

Experimental Protocol

Note: This protocol assumes a 0.1 mmol synthesis scale using 2-Chlorotrityl chloride (2-CTC) or Rink Amide AM resin.

Phase 1: Resin Preparation
  • Weigh 0.1 mmol of resin and transfer it to a solid-phase synthesis syringe equipped with a porous frit.

  • Swell the resin in 5 mL of a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) for 30 minutes.

  • Drain the solvent. If using an Fmoc-protected resin, perform Fmoc deprotection using 20% Piperidine in DMF (2 × 10 minutes), followed by 5 washes with DMF.

Phase 2: Coupling Fmoc-2-Amino-4-bromobenzoic acid

Because we are activating the carboxylic acid of the bromoanthranilic derivative to attack a standard aliphatic amine, standard uronium chemistry is highly effective here.

  • Prepare the coupling solution: Dissolve 0.3 mmol (3 eq) of Fmoc-2-Amino-4-bromobenzoic acid and 0.3 mmol (3 eq) of HATU in 2 mL of DMF.

  • Add 0.6 mmol (6 eq) of DIPEA to the solution. The solution should turn yellow, indicating activation.

  • Add the activated solution to the resin and agitate at room temperature for 2 hours .

  • Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min).

  • Self-Validation Check: Perform a Kaiser test. A negative result (yellow) indicates complete coupling.

Phase 3: Fmoc Deprotection of the Aromatic Amine
  • Add 3 mL of 20% Piperidine in DMF to the resin. Agitate for 10 minutes, drain, and repeat for another 15 minutes.

  • Wash the resin extensively with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of piperidine.

Phase 4: Coupling the Subsequent Amino Acid (The Critical Step)

Do not use standard colorimetric assays (Kaiser test) to monitor this step. Aromatic amines often throw false negatives, misleading the synthesis progression [2]. Rely on HPLC-MS cleavage checks.

  • Prepare the coupling solution: Dissolve 0.5 mmol (5 eq) of the next Fmoc-Amino Acid and 0.5 mmol (5 eq) of Oxyma Pure in 2 mL of DMF.

  • Add 0.5 mmol (5 eq) of DIC. Do not add DIPEA or NMM.

  • Allow the mixture to pre-activate for 3 minutes, then add it to the resin.

  • Agitate vigorously at room temperature for 3 to 4 hours . (Extended time is mandatory due to the resonance-deactivated nature of the nucleophile).

  • Drain and wash the resin with DMF (5 × 1 min).

  • Self-Validation Check: Cleave a micro-aliquot of the resin (using 1% TFA in DCM if using 2-CTC resin) and analyze via HPLC-MS to confirm the mass of the desired coupled product. If incomplete, perform a double coupling using the exact same DIC/Oxyma conditions.

Phase 5: Cleavage and Global Deprotection
  • Wash the resin with DCM (5 × 1 min) and dry it briefly under a vacuum.

  • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Ultrapure Water.

  • Add 3 mL of the cleavage cocktail to the resin and agitate for 2 hours.

  • Collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise into 15 mL of cold diethyl ether.

  • Centrifuge, decant the ether, and dry the peptide pellet for subsequent HPLC purification.

Post-Synthetic Diversification (Optional)

The incorporated 4-bromo substituent allows for late-stage functionalization. The peptide can be subjected to on-resin or in-solution Suzuki-Miyaura cross-coupling using aryl boronic acids,


 catalyst, and 

base to build extended biaryl peptidomimetics [1].

References

  • BenchChem. Application Notes and Protocols: Incorporation of 2-Amino-4-bromobenzoic Acid in Peptide Synthesis.1

  • RSC Advances. First total synthesis of versicotide A, B and C. (2020). 2

  • National Institutes of Health (PMC). Anthranilic Acid-containing Cyclic Tetrapeptides: At The Crossroads Of Conformational Rigidity And Synthetic Accessibility. (2016).

Sources

Method

Application Note: Industrial and Pharmaceutical Workflows for Aminium Benzoate Compounds

Executive Summary As of 2026, aminium benzoate compounds have solidified their critical role across two distinct but highly impactful industrial sectors: chemical safety and advanced drug delivery . By leveraging the uni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As of 2026, aminium benzoate compounds have solidified their critical role across two distinct but highly impactful industrial sectors: chemical safety and advanced drug delivery . By leveraging the unique physicochemical properties of the benzoate anion paired with various substituted amine cations, formulators can engineer molecules with extreme receptor-binding affinities (e.g., aversive bittering agents) or highly tunable thermodynamic profiles (e.g., Active Pharmaceutical Ingredient Ionic Liquids, or API-ILs).

This application note provides researchers and drug development professionals with a mechanistic understanding of these compounds, alongside validated, step-by-step protocols for their industrial formulation, synthesis, and quantification.

Mechanistic Grounding: The Chemistry of Aminium Benzoates

Aminium benzoates are formed via the proton transfer from benzoic acid (or its derivatives) to an amine, resulting in a stable salt complex. The industrial utility of these compounds stems from two primary mechanisms:

  • Receptor Specificity: The spatial arrangement of the hydrophobic benzyl groups and the hydrogen-bonding capabilities of the amide/benzoate pairings allow specific aminium benzoates to act as potent agonists for human G-protein-coupled receptors (GPCRs).

  • Crystal Lattice Disruption: In pharmaceutical applications, pairing a rigid active pharmaceutical ingredient (API) with a bulky benzoate counterion disrupts the crystal lattice energy. This lowers the melting point, often resulting in a room-temperature ionic liquid (RTIL) or a highly soluble amorphous salt, which drastically enhances bioavailability[1].

Industrial Safety: Aversive Agents (Denatonium Benzoate)

The most commercially significant aminium benzoate is N-benzyl-2-((2,6-dimethylphenyl)amino)-N,N-diethyl-2-oxoethan-1-aminium benzoate , commonly known as Denatonium Benzoate. Recognized as the most bitter chemical compound known to science, it is detectable at concentrations as low as 10 parts per billion (ppb)[2].

Mechanism of Action

Denatonium benzoate is mandated globally as an aversive additive in toxic household and automotive fluids (such as ethylene glycol-based antifreeze and methanol) to prevent accidental ingestion by children and animals[2]. The compound elicits its extreme bitter response by directly activating specific Type 2 taste receptors (TAS2Rs)—primarily TAS2R4, TAS2R8, TAS2R10, and TAS2R13—located on the taste buds.

G DB Denatonium Benzoate (Ligand) TAS2R TAS2R Receptors (GPCR) DB->TAS2R Binds G_protein G-protein (Gustducin) Activation TAS2R->G_protein Activates PLC Phospholipase C-β2 (PLC-β2) G_protein->PLC IP3 IP3 Production & Ca2+ Release PLC->IP3 Cleaves PIP2 Signal Aversive Response (Brain Stem) IP3->Signal Depolarization

Fig 1: TAS2R GPCR signaling pathway activated by denatonium benzoate inducing an aversive response.

Protocol 1: HPLC-UV Quantification of Denatonium Benzoate in Antifreeze

Regulatory compliance requires denatonium benzoate to be present at 5–500 ppm in industrial fluids. Ethylene glycol matrices are highly viscous and can cause severe chromatographic anomalies if injected directly.

Causality & Experimental Choices: Denatonium is a large, hydrophobic quaternary cation. Without proper mobile phase control, it will interact strongly with residual silanol groups on a standard C18 stationary phase, leading to severe peak tailing. To prevent this, the protocol utilizes a low-pH phosphate buffer (pH 3.0) to fully protonate the silanols, ensuring sharp, symmetrical peaks and a self-validating integration.

Materials:

  • HPLC system with UV/Vis detector (set to 210 nm).

  • Column: C18 Reverse Phase (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (adjusted to pH 3.0 with phosphoric acid).

  • Mobile Phase B: HPLC-grade Acetonitrile.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 1.0 mL of the antifreeze sample into a 10 mL volumetric flask. Dilute to volume with Mobile Phase A. Rationale: Dilution reduces matrix viscosity, preventing HPLC system overpressure and peak broadening.

  • Standard Curve Generation: Prepare denatonium benzoate standards at 1, 5, 10, 25, and 50 ppm in a 10% ethylene glycol/water matrix to match the sample environment.

  • Chromatographic Run: Inject 10 µL of the sample at a flow rate of 1.0 mL/min using an isocratic elution of 60% Mobile Phase A and 40% Mobile Phase B.

  • System Validation: Verify that the Relative Standard Deviation (RSD) of the retention time for five replicate standard injections is <2.0%, and the calibration curve linearity (

    
    ) is >0.999.
    
  • Data Analysis: Integrate the denatonium peak (typically eluting at ~4.5 minutes) and calculate the concentration using the standard curve, multiplying by the dilution factor of 10.

Pharmaceutical Innovation: API-Ionic Liquids (API-ILs)

The third generation of ionic liquids consists of Active Pharmaceutical Ingredients (API-ILs)[1]. By converting a solid API into an aminium benzoate salt (e.g., dopamine [2-(3,4-dihydroxyphenyl)ethan-1-aminium] benzoate), formulators can bypass the poor aqueous solubility and polymorphism issues that plague traditional crystalline drugs[1].

G API Amine API (e.g., Dopamine) LAG Liquid-Assisted Grinding (LAG) API->LAG Acid Benzoic Acid Derivative Acid->LAG Evap Solvent Evaporation LAG->Evap Catalytic EtOH API_IL Aminium Benzoate API-IL Evap->API_IL Proton Transfer Char DSC / XRD Validation API_IL->Char

Fig 2: Liquid-Assisted Grinding (LAG) workflow for synthesizing aminium benzoate API-ILs.

Protocol 2: Mechanochemical Synthesis of Dopamine Aminium Benzoate

Traditional solution-based crystallization of salts often fails due to mismatched solubility profiles between the API and the counterion, leading to the precipitation of unreacted starting materials.

Causality & Experimental Choices: This protocol utilizes Liquid-Assisted Grinding (LAG). By applying mechanical shear force in the presence of a catalytic amount of solvent (ethanol), we artificially increase molecular mobility at the solid interface. This overcomes the lattice energy barrier, driving the proton transfer from benzoic acid to the primary amine of dopamine without the need for bulk solvent dissolution.

Materials:

  • Dopamine free base (API).

  • Benzoic acid (Counterion).

  • Vibrational ball mill (e.g., Retsch MM400) with stainless steel jars and grinding balls.

  • Absolute ethanol.

Step-by-Step Methodology:

  • Stoichiometric Weighing: Weigh equimolar amounts of dopamine (1.0 mmol, 153.18 g/mol ) and benzoic acid (1.0 mmol, 122.12 g/mol ).

  • Loading: Transfer the powders into a 10 mL stainless steel milling jar containing two 7 mm stainless steel grinding balls.

  • Catalytic Solvent Addition: Add 20 µL of absolute ethanol to the powder mixture. Rationale: The solvent acts as a molecular lubricant, facilitating the acid-base proton transfer while maintaining a "dry" powder state.

  • Milling: Seal the jar and mill at a frequency of 25 Hz for 20 minutes.

  • Drying: Transfer the resulting paste/powder to a vacuum desiccator for 2 hours at room temperature to remove residual ethanol.

  • Self-Validation via DSC: Subject a 5 mg sample to Differential Scanning Calorimetry (DSC) from 20°C to 200°C at 10°C/min. The synthesis is considered successful and self-validated when the individual melting endotherms of dopamine and benzoic acid disappear, replaced by a single, distinct melting point characteristic of the new dopamine aminium benzoate complex.

Quantitative Data Summaries

To aid in formulation development, the following tables summarize critical physicochemical and analytical parameters for aminium benzoate compounds.

Table 1: Physicochemical Properties of Key Aminium Benzoates

CompoundApplicationMolecular Weight ( g/mol )Melting Point (°C)Bitterness Threshold
Denatonium Benzoate Aversive Agent / Denaturant446.58163 – 1700.05 ppm
Dopamine Aminium Benzoate API-Ionic Liquid275.30~ 142N/A
Rizatriptan Benzoate Anti-migraine API391.47178 – 180N/A

Table 2: Standard HPLC Gradient Conditions for Aminium Benzoate API-ILs

Time (min)Flow Rate (mL/min)% Mobile Phase A (pH 3.0 Buffer)% Mobile Phase B (Acetonitrile)
0.01.08020
5.01.08020
10.01.04060
15.01.04060
15.11.08020
20.01.08020

References

  • Denatonium - Wikipedia Source: Wikipedia.org URL:[Link][2]

  • DENATONIUM BENZOATE - Ataman Kimya Source: Ataman Chemicals URL:[Link]

  • Structure, Solubility, Screening, and Synthesis of Molecular Salts Source: ResearchGate URL:[Link][1]

Sources

Application

2-Aminoethanol;4-bromobenzoic acid as a corrosion inhibitor

Executive Summary This guide details the synthesis and application of 2-hydroxyethylammonium 4-bromobenzoate (the salt formed from 2-aminoethanol and 4-bromobenzoic acid) as a corrosion inhibitor for mild steel in acidic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis and application of 2-hydroxyethylammonium 4-bromobenzoate (the salt formed from 2-aminoethanol and 4-bromobenzoic acid) as a corrosion inhibitor for mild steel in acidic and saline environments.

While traditional amine-based inhibitors are common, the incorporation of a halogenated aromatic carboxylate (4-bromobenzoic acid) introduces an electron-withdrawing group that enhances adsorption kinetics via the "heavy atom effect" and


-orbital interaction with metal surfaces. This organic salt offers a mixed-type inhibition mechanism , effectively blocking both anodic dissolution and cathodic hydrogen evolution.

Chemical Characterization & Mechanism

The Chemistry

The inhibitor is an organic ammonium salt formed by the neutralization of 2-aminoethanol (MEA) with 4-bromobenzoic acid.

  • Cation: 2-Hydroxyethylammonium (

    
    ) – Provides surface coverage and pH buffering.
    
  • Anion: 4-Bromobenzoate (

    
    ) – The primary active species responsible for chemisorption on the metal surface.
    
Mechanism of Action

The inhibition efficiency stems from the synergistic adsorption of the cation and anion. The bromine substituent increases the molecular weight and polarizability of the benzoate, enhancing Van der Waals forces and facilitating stronger adsorption compared to non-halogenated benzoates.

Adsorption Pathways:

  • Electrostatic Interaction (Physisorption): The protonated amine (

    
    ) is attracted to cathodic sites on the metal surface.
    
  • Chemisorption: The lone pairs on the oxygen (carboxylate) and the

    
    -electrons of the aromatic ring coordinate with the empty d-orbitals of iron (
    
    
    
    ). The Bromine atom further stabilizes this film.

InhibitionMechanism cluster_surface Surface Interaction MEA 2-Aminoethanol (Base) Salt 2-Hydroxyethylammonium 4-bromobenzoate (Inhibitor Salt) MEA->Salt Neutralization Acid 4-Bromobenzoic Acid (Acid) Acid->Salt Solution Acidic Media (H+ Cl-) Salt->Solution Dissociation Surface Mild Steel Surface (Fe) Solution->Surface Adsorption (Langmuir Isotherm) Anodic Block Anodic Sites (Fe -> Fe2+) Surface->Anodic Cathodic Block Cathodic Sites (2H+ -> H2) Surface->Cathodic

Figure 1: Reaction pathway and surface interaction mechanism of the inhibitor salt.

Experimental Protocols

Protocol A: Synthesis of the Inhibitor Salt

Objective: To synthesize high-purity 2-hydroxyethylammonium 4-bromobenzoate.

Reagents:

  • 2-Aminoethanol (MEA) (>99%)

  • 4-Bromobenzoic acid (>98%)[1]

  • Ethanol (Absolute)

Procedure:

  • Preparation: Dissolve 0.01 mol of 4-bromobenzoic acid in 50 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 0.01 mol of 2-aminoethanol dropwise to the solution while stirring magnetically at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours to ensure complete proton transfer.

  • Crystallization: Allow the solution to cool to room temperature, then place in an ice bath. If precipitation is slow, add diethyl ether dropwise to induce nucleation.

  • Filtration: Filter the resulting white precipitate under vacuum.

  • Purification: Recrystallize from ethanol/acetone (1:1) to remove unreacted precursors.

  • Drying: Dry in a vacuum desiccator over silica gel for 24 hours.

  • Verification: Confirm structure via FTIR (Look for carboxylate stretching at ~1550 cm⁻¹ and

    
     broad band at ~3000 cm⁻¹).
    
Protocol B: Electrochemical Evaluation (Tafel & EIS)

Objective: To quantify inhibition efficiency (


) and determine the corrosion current density (

).

Equipment:

  • Potentiostat/Galvanostat (e.g., Gamry, Autolab).

  • Three-electrode cell:

    • WE: Mild steel coupon (

      
       exposed area).
      
    • CE: Platinum foil or Graphite rod.

    • RE: Saturated Calomel Electrode (SCE) or Ag/AgCl.

Workflow:

ElectroWorkflow Prep 1. Specimen Prep (Polish 600-1200 grit -> Degrease) OCP 2. OCP Stabilization (30-60 mins until dE/dt < 1mV) Prep->OCP EIS 3. EIS Measurement (100 kHz - 10 mHz, 10mV amp) OCP->EIS Tafel 4. Potentiodynamic Polarization (-250mV to +250mV vs OCP, 1mV/s) EIS->Tafel Calc 5. Data Analysis (Tafel Extrapolation & Circuit Fitting) Tafel->Calc

Figure 2: Electrochemical measurement workflow.

Step-by-Step:

  • Electrolyte: Prepare 1M HCl (or 3.5% NaCl) solutions containing inhibitor concentrations of 0, 100, 200, 300, 400, and 500 ppm.

  • OCP: Immerse the working electrode and allow Open Circuit Potential (OCP) to stabilize for 30 minutes.

  • EIS: Perform Impedance Spectroscopy at OCP. Frequency range:

    
     Hz to 
    
    
    
    Hz. Amplitude: 10 mV.
  • Polarization: Perform Tafel scan from -250 mV to +250 mV relative to OCP. Scan rate: 1 mV/s (slow scan minimizes capacitive charging errors).

Calculations: Calculate Inhibition Efficiency (


) using corrosion current densities:


Protocol C: Gravimetric Analysis (Weight Loss)

Objective: To validate electrochemical data with long-term immersion results.

  • Coupons: Cut mild steel coupons (

    
     cm). Polish with emery paper (grades 400–1200), degrease with acetone, wash with distilled water, dry, and weigh (
    
    
    
    ).
  • Immersion: Suspend coupons in 1M HCl solutions with varying inhibitor concentrations for 24 hours at 303 K.

  • Cleaning: Remove coupons, wash with distilled water, then immerse in Clarke’s Solution (Sb2O3 + SnCl2 in conc. HCl) for 30 seconds to remove corrosion products without attacking the base metal.

  • Final Weighing: Dry and re-weigh (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    = density (g/cm³),
    
    
    = area (cm²),
    
    
    = time (h).

Data Presentation & Analysis

When reporting your results, organize data into the following standard format to allow for direct comparison.

Table 1: Representative Electrochemical Parameters (Simulated Data Structure)

Conc. (ppm)

(mV vs SCE)

(

)

(mV/dec)

(mV/dec)

(%)

(Surface Coverage)
Blank 480125095110--
100 4753508810572.00.72
300 4721208510290.40.90
500 46865829894.8 0.95

Note: A shift in


 < 85 mV compared to the blank typically indicates a mixed-type inhibitor. If the shift is larger, it is classified as anodic or cathodic.

References

  • Verma, C., et al. (2018). "Overview of 2-aminoethanol based corrosion inhibitors." Journal of Molecular Liquids. (Provides foundational knowledge on ethanolamine inhibitors).

  • Sastri, V. S. (2011). Green Corrosion Inhibitors: Theory and Practice. Wiley. (Reference for organic salt synthesis and green chemistry applications).

  • ASTM G31-72. "Standard Practice for Laboratory Immersion Corrosion Testing of Metals." ASTM International. (The gold standard protocol for weight loss experiments).

  • ASTM G102-89. "Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements." ASTM International.

  • Growcock, F. B., & Jasinski, R. J. (1989). "Time-Resolved Impedance Spectroscopy of Mild Steel in Concentrated HCl." Journal of the Electrochemical Society. (Reference for EIS data interpretation in acidic media).

Sources

Method

antimicrobial properties of benzoic acid derivatives

Application Note: Evaluating the Antimicrobial Properties of Benzoic Acid Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Mechanistic Overview Benzoic acid and its substit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating the Antimicrobial Properties of Benzoic Acid Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Overview

Benzoic acid and its substituted derivatives (e.g., hydroxybenzoates, esters, and amides) represent a highly versatile class of compounds in antimicrobial drug discovery[1]. The biological efficacy of these derivatives is heavily dictated by the type, number, and positional isomerism of functional groups on the benzene ring[2].

Mechanistic Causality The primary antimicrobial mechanism of benzoic acid derivatives is fundamentally linked to their pKa (typically ranging from 3.4 to 4.2) and the pH of the external environment[3]. At a low external pH, the compounds exist predominantly in their undissociated, lipophilic state. This chemical state is critical, as it allows the molecules to passively diffuse across the hydrophobic bacterial lipid bilayer[2].

Once inside the cytoplasm—which maintains a near-neutral pH—the acid rapidly dissociates, releasing protons. This influx of protons leads to severe cytoplasmic acidification, the collapse of the proton motive force, and subsequent cell death[2]. Furthermore, specific structural modifications introduce secondary mechanisms. For instance, derivatives with Schiff base linkages can form reversible covalent bonds with nucleophilic sites on bacterial proteins[4], while others, such as sigmacidins, directly inhibit the interaction of the bacterial RNA polymerase-σ factor[5]. Esterification of the carboxyl group (e.g., hexyl esters) significantly enhances lipophilicity and membrane penetration, proving highly effective against lipid-rich pathogens like Mycobacterium tuberculosis[3].

MOA A Undissociated Benzoic Acid (Low External pH) B Lipid Bilayer Diffusion A->B Penetration C Intracellular Dissociation B->C Entry D Cytoplasmic Acidification C->D Proton Release E Metabolic & Enzyme Inhibition D->E Disruption

Figure 1: Mechanism of action of benzoic acid derivatives via membrane diffusion and acidification.

Comparative Antimicrobial Efficacy

To contextualize the potency of these compounds, Minimum Inhibitory Concentration (MIC) values are utilized. The MIC represents the lowest concentration of a substance that prevents visible microbial growth[1]. The table below synthesizes quantitative data across various derivatives and target pathogens, demonstrating how structural modifications (like esterification or hydroxylation) alter efficacy.

CompoundTarget MicroorganismMIC ValueReference
Benzoic Acid (Ba)Escherichia coli1.0 mg/mL[2]
2-Hydroxybenzoic Acid (2hBa)Escherichia coli1.0 mg/mL[2]
3,4,5-Trihydroxybenzoic AcidEscherichia coli3.25 mg/mL[2]
3-[(4-Methoxyphenyl)methylideneamino]benzoic acidStaphylococcus aureus32 µg/mL[4]
Propyl 4-chlorobenzoateMycobacterium tuberculosis2.01 µg/mL[3]
Hexyl 4-chlorobenzoateMycobacterium tuberculosis0.42 µg/mL[3]

Experimental Protocol: CLSI-Compliant Broth Microdilution Assay

Determining the MIC of novel benzoic acid derivatives requires a rigorous, self-validating experimental design. The following protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution[6][7].

Causality & System Validation This protocol is designed as a closed, self-validating loop. It incorporates three critical controls to ensure data trustworthiness:

  • Positive Growth Control : Ensures the Mueller-Hinton Broth (MHB) supports optimal bacterial growth and that the inoculum is viable[6].

  • Negative Sterility Control : Validates that the media and the compound solutions are free of contamination. It also serves as a baseline for spectrophotometric reading, which is crucial since many benzoic acid derivatives can precipitate or exhibit intrinsic color that mimics turbidity[1].

  • Solvent Control : Because many substituted benzoic acids are highly lipophilic, Dimethyl Sulfoxide (DMSO) is often required for solubilization. The solvent control ensures that the final DMSO concentration (≤1%) does not artificially inhibit bacterial growth[7].

Workflow A 1. Compound Preparation (Serial Dilution in MHB + ≤1% DMSO) C 3. 96-Well Plate Assembly (Target: 5×10⁵ CFU/mL/well) A->C 50 µL/well B 2. Inoculum Standardization (0.5 McFarland ≈ 1.5×10⁸ CFU/mL) B->C 50 µL/well D 4. Incubation (37°C for 16-24 hours) C->D E 5. MIC Determination (Visual Turbidity / Resazurin) D->E

Figure 2: Standardized CLSI broth microdilution workflow for determining MIC of benzoic acids.

Step-by-Step Methodology

Step 1: Compound Preparation & Serial Dilution

  • Stock Solution : Dissolve the benzoic acid derivative in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL). Rationale: DMSO ensures complete dissolution of lipophilic derivatives, preventing premature precipitation in aqueous media[7].

  • Working Dilutions : Perform serial two-fold dilutions of the stock solution in MHB. Ensure the final concentration of DMSO in the test wells never exceeds 1% (v/v) to prevent solvent-induced cytotoxicity[7].

  • Plate Assembly : Dispense 50 µL of each dilution into a sterile 96-well microtiter plate[6].

Step 2: Inoculum Standardization

  • Culture Prep : Select 3-5 isolated colonies of the target strain from an 18-24 hour agar plate and suspend them in sterile saline (0.85% NaCl)[6].

  • McFarland Standardization : Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (OD600 ≈ 0.08–0.13). Rationale: This corresponds to approximately 1.5 × 10⁸ CFU/mL. Standardizing the inoculum is critical; an inoculum that is too dense will cause an "inoculum effect" (artificially high MIC), while one too sparse will yield false susceptibility[7].

  • Final Dilution : Dilute the standardized suspension 1:150 in MHB to achieve a working concentration of 1 × 10⁶ CFU/mL.

Step 3: Inoculation & Incubation

  • Inoculation : Add 50 µL of the working bacterial suspension to each well containing 50 µL of the compound. Rationale: This 1:2 dilution brings the final well volume to 100 µL and the final bacterial concentration to the CLSI-mandated target of 5 × 10⁵ CFU/mL[2][6].

  • Controls Setup :

    • Positive Control: 50 µL MHB + 50 µL inoculum.

    • Negative Control: 50 µL highest compound concentration + 50 µL sterile MHB.

    • Solvent Control: 50 µL MHB with 1% DMSO + 50 µL inoculum.

  • Incubation : Seal the plate with a breathable membrane and incubate at 37°C for 16–24 hours[6].

Step 4: Data Interpretation (MIC & MBC)

  • Visual Reading : Examine the plate for turbidity. The MIC is the lowest concentration well exhibiting no visible growth compared to the positive control[1].

  • Viability Indicator (Optional) : If the compound is opaque, add 10 µL of Resazurin (0.015%) to all wells and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable, metabolizing bacteria[6].

  • MBC Determination : To determine if the derivative is bacteriostatic or bactericidal, plate 10 µL from all clear wells onto fresh Mueller-Hinton Agar (MHA). Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum[2][6].

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Optimization for the 2-Aminoethanol : 4-Bromobenzoic Acid System

Ticket ID: CRY-OPT-4BBA-MEA Status: Open Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division[1][2] System Overview & Chemical Logic Before attempting optimization, it is critical to understa...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CRY-OPT-4BBA-MEA Status: Open Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division[1][2]

System Overview & Chemical Logic

Before attempting optimization, it is critical to understand the supramolecular chemistry driving your system. You are combining 4-Bromobenzoic acid (4-BBA) and 2-Aminoethanol (MEA) .[1][2]

  • 4-BBA (

    
    ):  A rigid aromatic acid.[1][2] The bromine atom provides a "heavy atom" effect useful for X-ray phasing but increases lipophilicity.[1][2]
    
  • MEA (

    
    ):  A flexible, hydrophilic amino alcohol.[1]
    
  • The Reaction: With a

    
    , proton transfer is thermodynamically inevitable.[1] You are not growing a co-crystal; you are growing a salt : 2-Hydroxyethylammonium 4-bromobenzoate .[1][2]
    

The Challenge: The primary lattice-stabilizing interaction is the charge-assisted hydrogen bond (


).[1][2] However, the flexible ethyl chain of the cation (MEA) introduces conformational degrees of freedom that often lead to disorder  or oiling out  (Liquid-Liquid Phase Separation) rather than clean nucleation.[1]

Standard Operating Procedures (SOPs)

We recommend two distinct protocols depending on your goal: Slow Evaporation (for initial screening) and Vapor Diffusion (for high-quality single crystals).[1][2]

Protocol A: Direct Synthesis & Slow Evaporation

Best for: Bulk purity check and initial solubility mapping.[1][2]

  • Stoichiometry: Mix 1:1 molar ratio.

    • Example: 201 mg 4-BBA (1.0 mmol) + 61

      
      L MEA (1.0 mmol).[1][2]
      
  • Solvent: Dissolve 4-BBA in warm Ethanol (EtOH) (approx. 3-5 mL). Add MEA directly to this solution.[1][2]

    • Note: The reaction is exothermic; slight warming is normal.[1][2]

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter to remove dust (heterogeneous nucleation sites).[1]
    
  • Growth: Cover the vial with Parafilm, poke 3-5 small holes , and leave in a vibration-free, dark environment at 20°C.

Protocol B: Vapor Diffusion (The "Gold Standard")

Best for: X-ray quality single crystals (SCXRD).

  • Inner Solution: Dissolve the salt (from Protocol A) in a "Good Solvent" (Methanol or Ethanol) near saturation. Place in a small inner vial.

  • Outer Solvent: Place a "Bad Solvent" (Ethyl Acetate or Acetonitrile) in a larger outer jar.[1]

  • Equilibration: Cap the outer jar tightly. The volatile bad solvent will diffuse into the inner vial, slowly increasing supersaturation without thermal shock.

Workflow Visualization

The following diagram outlines the critical decision paths for synthesizing and crystallizing this specific salt system.

CrystallizationWorkflow Start Start: Raw Materials Mix Mixing (1:1 Molar Ratio) Solvent: Ethanol Start->Mix Filter Filtration (0.45 µm) Remove Dust Nuclei Mix->Filter Method Select Method Filter->Method Evap Slow Evaporation (Parafilm with holes) Method->Evap Bulk Material Diff Vapor Diffusion (Inner: MeOH / Outer: EtAc) Method->Diff High Quality Result Check Crystal Habit Evap->Result Diff->Result Good Block/Prism (Submit for XRD) Result->Good Clear/Defined Bad Needles/Oil/Twin Result->Bad Defects Bad->Mix Recycle/See Troubleshooting

Caption: Figure 1. Optimized workflow for 2-Aminoethanol : 4-Bromobenzoic acid salt crystallization.

Troubleshooting Guide (FAQ)

Issue 1: "My product comes out as a sticky oil, not a crystal."

Diagnosis: Oiling out (Liquid-Liquid Phase Separation).[1][2] This occurs when the salt is generated in a solvent where the amorphous phase is more stable than the crystalline phase at that temperature, often due to the flexible MEA chain. Corrective Action:

  • Lower the Temperature: Perform the crystallization at 4°C.

  • Change Solvent: If using Ethanol, switch to Isopropanol (IPA) .[1] The slightly lower polarity can force the lattice to order faster than the oil phase separates.

  • Seed It: If you have any solid from a previous batch (even powder), add a speck to the oil.[1]

Issue 2: "The crystals are extremely thin, hair-like needles."[1][2]

Diagnosis: High supersaturation driving fast growth along one axis (likely the hydrogen-bonding axis).[1][2] Corrective Action:

  • Slow Down: If using evaporation, reduce the number of holes in the Parafilm to 1.[1]

  • Viscosity Modifier: Add 10-20% Ethylene Glycol to your solvent.[1][2] This increases viscosity, slowing diffusion of molecules to the crystal face, promoting thicker, blockier growth.

Issue 3: "The crystals look like clusters or are opaque (Twinning)."

Diagnosis: Nucleation rate is too high.[1] Corrective Action:

  • Dilute: Reduce the concentration of your starting solution by 50%.

  • Filter Again: Ensure you are filtering into a fresh, dust-free vial. Dust is the primary cause of multiple nucleation (twinning).

Data & Solubility Profile

Use this table to select solvents for the Vapor Diffusion method. You need a "Solvent" (Inner) and "Anti-Solvent" (Outer).[1]

SolventSolubility of SaltRole in Protocol
Methanol HighInner Solvent (Primary)
Ethanol Moderate/HighInner Solvent (Secondary)
Isopropanol ModerateInner or Anti-Solvent (Transition)
Ethyl Acetate LowOuter Solvent (Recommended)
Acetonitrile LowOuter Solvent (Alternative)
Diethyl Ether Very LowAvoid (Precipitates too fast)
Water Very HighAvoid (Hydrates may form)

Advanced Logic: Defect Diagnosis

Use this logic tree to determine your next experimental step based on visual inspection.

TroubleshootingLogic Observation Visual Inspection IsOil Is it an Oil? Observation->IsOil IsNeedle Are they Needles? IsOil->IsNeedle No FixOil Action: Lower Temp (4°C) Action: Add Seed Crystal IsOil->FixOil Yes IsOpaque Are they Opaque? IsNeedle->IsOpaque No FixNeedle Action: Change Solvent Polarity Action: Add Viscosity Agent IsNeedle->FixNeedle Yes FixOpaque Action: Dilute Solution Action: Re-filter (0.2 µm) IsOpaque->FixOpaque Yes Success Action: Harvest & Mount IsOpaque->Success No (Clear Blocks)

Caption: Figure 2. Diagnostic logic for common crystal defects in benzoate salts.

References

  • General Salt Formation Principles

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2011).[1][5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] (Provides the

      
       rule of thumb: 
      
      
      
      ensures salt formation).
  • Specific Structural Analogues (Grounding)

    • Crisan, M. E., et al. (2014).[6][7] Synthesis, Crystal Structure and Biological Activity of 2-Hydroxyethylammonium Salt of p-Aminobenzoic Acid. PLOS ONE, 9(7), e101892.[6]

    • Note: This reference validates the packing behavior of 2-aminoethanol salts with para-substituted benzoic acids, confirming the charge-assisted hydrogen bond network.[1][2]

  • Crystallization Techniques

    • Lachicotte, R. J.[1] (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester.[2]

Sources

Optimization

Technical Support Center: Control and Prevention of Polymorphism in Organic Salt Crystallization

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex challenges of controlling polymorphism in organic salt crystallization. This resource is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to help you diagnose issues, understand the underlying scientific principles, and implement robust solutions in your laboratory.

Part 1: Foundational FAQs

This section addresses the fundamental concepts essential for any scientist working with crystallizing organic salts.

Q1: What is polymorphism in organic salts and why is it a critical concern?

A: Polymorphism is the ability of a solid material to exist in more than one crystal structure or form.[1] For organic salts, this means the same two components—an ionized acid and an ionized base—can pack into different crystal lattices. These different arrangements are called polymorphs.

This phenomenon is not merely an academic curiosity; it is a critical variable in drug development and manufacturing.[2] Different polymorphs of the same organic salt are, in effect, different solid-state materials and can have widely varying physicochemical properties, including:

  • Solubility and Dissolution Rate: This is often the most critical parameter, as it directly influences a drug's bioavailability. A more soluble metastable form might show a promising initial dissolution profile, but if it converts to a less soluble, more stable form on the shelf, the drug's efficacy could be dangerously reduced.[2][3]

  • Stability: One polymorph may be thermodynamically stable under ambient conditions, while others are "metastable" and can convert to the stable form over time, triggered by changes in temperature, humidity, or even mechanical stress during manufacturing.[4] The infamous case of the anti-HIV drug Ritonavir, where a late-appearing, less soluble polymorph led to a market withdrawal, serves as a stark reminder of this issue.[2]

  • Mechanical Properties: Properties like hardness, tabletability, and flowability are dependent on the crystal structure. A change in polymorph can disrupt a well-established manufacturing process.

  • Hygroscopicity: The tendency to absorb water from the environment can differ between polymorphs, affecting handling, formulation, and stability.

Controlling polymorphism is therefore essential for ensuring product safety, efficacy, consistency, and reproducibility.[5]

Q2: What are the primary driving forces behind the formation of different polymorphs?

A: The polymorphic form you obtain from a crystallization experiment is the result of a competition between thermodynamics and kinetics .

  • Thermodynamics dictates which polymorph is the most stable under a given set of conditions (temperature, pressure). The thermodynamically stable form has the lowest free energy and is the least soluble.[6] Given infinite time, all metastable forms will eventually convert to the stable form.

  • Kinetics governs the rate at which a crystal nucleates and grows. Often, a metastable polymorph has a lower energy barrier to nucleation and therefore forms faster than the stable form. This principle is known as Ostwald's Rule of Stages , which posits that an unstable system often proceeds through a sequence of metastable states before reaching the most stable state.[7]

The outcome of your experiment depends on which of these factors dominates under your specific conditions. High supersaturation and rapid cooling often favor the kinetically preferred metastable form, while lower supersaturation and longer crystallization times allow the system to reach its thermodynamic minimum, favoring the stable form.[8]

Q3: Which experimental factors have the most significant impact on the polymorphic outcome of my salt crystallization?

A: The crystallization of organic salts is a multifactorial process. While every system is unique, the following parameters are the most influential levers you can pull to control the polymorphic outcome:

  • Solvent System: The choice of solvent is paramount. Solvent-solute interactions can stabilize or destabilize different arrangements of the salt ions in the pre-nucleation phase. Key solvent properties to consider include polarity, hydrogen bonding capability, and dielectric constant.[3][9]

  • Supersaturation: This is the primary driving force for crystallization. The level of supersaturation can determine which polymorph nucleates. High supersaturation often favors kinetic (metastable) products, while low supersaturation favors thermodynamic (stable) products.[8][10]

  • Temperature: Temperature affects solubility, supersaturation, and the kinetics of nucleation and growth. For some systems, the relative stability of two polymorphs can invert at a specific transition temperature.[7]

  • pH of the Solution: For salts of weak acids and weak bases, pH is a critical parameter. It influences the concentration of the ionized species in solution, directly affecting the salt's solubility product and the level of supersaturation. Altering the pH can be a powerful tool to selectively crystallize a desired polymorph.[11][12]

  • Presence of Impurities: Even trace amounts of impurities, including by-products or even structurally similar molecules, can dramatically influence polymorphism. They can act as inhibitors or promoters for the nucleation of a specific form, or in some cases, become incorporated into the crystal lattice to form a solid solution, which can even switch the thermodynamic stability of polymorphs.[13][14]

  • Seeding: Introducing seed crystals of the desired polymorph into a metastable solution is the most direct and powerful method for controlling the outcome. The seeds provide a template for growth, bypassing the stochastic nature of primary nucleation.[5][15][16]

Q4: How do I reliably identify the different polymorphic forms I have produced?

A: No single technique is sufficient for unambiguous polymorph identification. A combination of methods is required to build a complete picture of the solid form.

Table 1: Key Analytical Techniques for Polymorph Characterization
TechniqueInformation ProvidedKey Application
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" based on the crystal lattice. It is the primary tool for identifying and distinguishing between polymorphs.[1][17]Definitive identification of the crystal form; quantification of mixtures.
Differential Scanning Calorimetry (DSC) Measures thermal events like melting points and solid-solid phase transitions. Different polymorphs will have different melting points and enthalpies of fusion.[18]Determination of relative stability (via heat of fusion rule), detection of phase transitions upon heating.
Thermogravimetric Analysis (TGA) Measures weight loss as a function of temperature.Essential for identifying solvates (e.g., hydrates) by detecting the loss of solvent molecules.[18]
Spectroscopy (FTIR, Raman) Probes the vibrational modes of molecules. Different hydrogen bonding and molecular conformations in polymorphs lead to distinct spectral patterns.[17]Rapid, non-destructive screening; useful for in-situ process monitoring.
Solid-State NMR (ssNMR) Provides information about the local chemical environment of atoms in the crystal lattice.High-resolution characterization, especially for identifying subtle structural differences or characterizing disordered systems.[1]
Hot-Stage Microscopy (HSM) Allows for direct visual observation of thermal events like melting, desolvation, and phase transitions as a sample is heated.[19]Correlates visual changes with thermal data from DSC/TGA.

Part 2: Troubleshooting Guides - Common Scenarios

This section provides structured approaches to solving specific, frequently encountered problems during organic salt crystallization.

Scenario 1: "My crystallization consistently yields a mixture of polymorphs. How can I target and isolate a single, pure form?"

This is a classic problem where nucleation of multiple forms occurs simultaneously or in rapid succession. The key is to first understand the thermodynamic relationship between the forms and then design a process that exclusively favors the desired polymorph.

Causality & Strategy

Concomitant crystallization occurs when the kinetic barriers for nucleating multiple forms are similar under your experimental conditions. To gain control, you must first identify the thermodynamically stable form, as it is generally the preferred target for development due to its lower risk of phase conversion.[20] The most reliable method for this is a competitive slurry experiment . In a slurry, the less stable, more soluble form will dissolve and recrystallize as the more stable, less soluble form until equilibrium is reached.[21]

Troubleshooting Workflow

G start Start: Mixture of Polymorphs Observed step1 Q: Is the thermodynamically stable form known? start->step1 step2 Perform Competitive Slurry Experiment (See Protocol 1) to identify the stable form. step1->step2 No step3 Q: Is the stable form the desired target? step1->step3 Yes step2->step3 step4 Design crystallization to favor stable form: - Use low supersaturation - Slower cooling / anti-solvent addition - Longer crystallization time - Seed with the stable form (See Protocol 2) step3->step4 Yes step5 Design crystallization to favor metastable form: - Use high supersaturation - Rapid cooling / anti-solvent addition - Short crystallization time - Seed with the metastable form step3->step5 No (Metastable form is desired) end Result: Single, Pure Polymorph step4->end step5->end

Caption: Decision workflow for isolating a single polymorph.

Scenario 2: "I've identified the stable polymorph, but my process keeps producing a metastable one. How can I ensure I crystallize the stable form?"

This is a direct manifestation of Ostwald's Rule of Stages, where the kinetically favored (metastable) form nucleates first because it has a lower activation energy barrier.[7] Even though the stable form is thermodynamically preferred, the system gets "stuck" in the metastable state if the barrier to nucleating the stable form is too high or the transformation kinetics are very slow.

Causality & Strategy

To overcome this kinetic barrier, you must bypass the spontaneous nucleation step altogether. The most effective way to do this is by seeding . By introducing a small quantity of the stable polymorph into a supersaturated solution, you provide a pre-existing template for crystal growth. This allows crystallization to occur at a lower supersaturation level, within the "metastable zone," where spontaneous nucleation of any form is unlikely.[15][16]

Expert Insight: Seeding is More Than Just Adding Crystals

Effective seeding is a controlled process. The quality, size, and amount of seed crystals are critical parameters that must be optimized.

Seed CharacteristicImpact on ProcessRecommendation
Polymorphic Purity Contaminated seeds will lead to a contaminated product.Ensure seeds are 100% the desired polymorph, verified by PXRD.
Seed Loading (Mass) Too little may not be enough to control nucleation; too much can lead to a very small final particle size.Typically 0.1-2% w/w relative to the solute. This requires optimization.[5]
Seed Size & Distribution Affects the final particle size distribution (PSD). A narrow seed distribution can lead to a narrow product PSD.[15]Use a consistent, narrow size range. Milling and sieving may be required.
Seed Addition Point Seeds must be added to a supersaturated solution but before spontaneous nucleation occurs.Add seeds once the solution is cooled into the metastable zone width (MSZW).

For a detailed methodology, refer to Protocol 2: Controlled Seeding Strategy for Targeted Polymorph Crystallization .

Scenario 3: "My results are not reproducible; different batches of starting material yield different polymorphs. What's causing this?"

Lack of reproducibility when all other parameters are seemingly constant almost always points to the influence of impurities .[22] In the context of organic salts, this can be particularly complex. Impurities can be residual solvents, unreacted starting materials, by-products from the synthesis, or even trace metals.[23]

Causality & Strategy

Impurities can disrupt crystallization in several ways:[14]

  • Kinetic Inhibition/Promotion: Structurally similar impurities can inhibit the nucleation and growth of the stable form by adsorbing onto growing crystal faces, effectively "poisoning" the surface. This allows a metastable form more time to nucleate and grow.[13] Conversely, some insoluble particulate impurities can act as heterogeneous nuclei, promoting the crystallization of a specific form.

  • Thermodynamic Stabilization: In some cases, an impurity can form a solid solution with a metastable polymorph, lowering its free energy and making it the thermodynamically stable phase within a certain composition range.[13]

Your strategy should be to first identify the source of the variability and then either remove the problematic impurity or adapt the process to be robust to its presence.

Troubleshooting Inconsistent Polymorphic Outcomes
SymptomPotential Cause (Impurity-Related)Recommended Action
Metastable form appears with new raw material batch. A new impurity is inhibiting the nucleation/growth of the stable form.1. Characterize raw material batches for differences in impurity profiles (e.g., via HPLC).2. Purify the raw material to remove the suspected impurity.3. If purification is not feasible, implement a robust seeding protocol (Protocol 2) to force crystallization of the stable form.
Crystallization fails to initiate or is very slow. A soluble impurity is inhibiting nucleation altogether.1. Increase supersaturation (use with caution, may lead to oiling out or amorphous precipitation).2. Screen for a different solvent where the impurity is more soluble or has less of an inhibitory effect.[21]
A new, unexpected polymorph appears. The impurity is acting as a template for a new form, or has formed a solid solution.1. Isolate and characterize the new form.2. Conduct experiments deliberately doping pure material with the suspected impurity to confirm its effect.3. Re-evaluate the polymorph landscape of your material in the presence of this impurity.
Scenario 4: "My organic salt seems to be disassociating or disproportionating in solution. How can I maintain its integrity during crystallization?"

This is a unique challenge for organic salts, especially those formed from a weak acid and a weak base. Disproportionation is the conversion of the salt back into its neutral free acid and free base components in solution. If the neutral form is less soluble than the salt itself, it may crystallize out preferentially, leading to an impure product and inconsistent results.

Causality & Strategy

The stability of a salt in solution is governed by the equilibrium between the salt and its constituent acid and base, which is highly dependent on the solution pH and the pKa values of the acid and base.

G A_minus_BH_plus_solid Salt (Solid) A⁻BH⁺ A_minus_BH_plus_solution Salt (Solution) A⁻ + BH⁺ A_minus_BH_plus_solid->A_minus_BH_plus_solution Dissolution A_minus_BH_plus_solution->A_minus_BH_plus_solid Crystallization AH_B_solution Neutral Forms (Solution) AH + B A_minus_BH_plus_solution->AH_B_solution Disproportionation (pH dependent) AH_B_solution->A_minus_BH_plus_solution Association AH_or_B_solid Neutral Solid AH or B AH_B_solution->AH_or_B_solid Precipitation (if supersaturated)

Caption: Equilibrium of an organic salt in solution.

The strategy is to manipulate the solution conditions to shift the equilibrium towards the associated salt form (A⁻ + BH⁺) and away from the neutral species (AH + B).

  • pH Control: Maintaining the solution pH within a range where both the acid and base remain ionized is crucial. This "safe range" is typically between the pKa of the acidic component and the pKa of the conjugate acid of the basic component.[11][12]

  • Common Ion Effect: Adding a small excess of either the free acid or free base (whichever is more soluble and won't crystallize) can push the equilibrium away from disproportionation.

  • Solvent Choice: Solvents with high dielectric constants can better stabilize the charged ions of the salt, reducing the tendency to form neutral species.

Part 3: Key Experimental Protocols

Protocol 1: Determining Thermodynamic Stability via Competitive Slurry Crystallization

Objective: To determine the most thermodynamically stable polymorph of an organic salt at a given temperature.

Principle: When a mixture of two polymorphs is slurried in a solvent in which they are sparingly soluble, the metastable form (higher solubility) will dissolve and the stable form (lower solubility) will crystallize. Over time, the entire solid phase will convert to the stable form.[21]

Methodology:

  • Preparation: Prepare physical mixtures of your known polymorphs. A 1:1 mixture is standard. If you have a new, unknown form, slurry it against the known reference form.

  • Solvent Selection: Choose a solvent where the salt has low but measurable solubility. This ensures that solution-mediated transformation can occur without dissolving the entire sample. The solvent should not form a new solvate.[21]

  • Slurry Setup:

    • Add approximately 50-100 mg of the 1:1 polymorphic mixture to a vial.

    • Add enough solvent to create a mobile slurry where solid particles are suspended but not fully dissolved.

    • Seal the vial to prevent solvent evaporation.

  • Agitation & Equilibration:

    • Place the vial on a shaker or use a magnetic stir bar.

    • Maintain a constant temperature (e.g., 25 °C, 50 °C). It is often wise to run experiments at several temperatures.[20]

    • Allow the slurry to agitate for an extended period (24 hours to several days). The time required depends on the transformation kinetics.

  • Sampling & Analysis:

    • Periodically take small samples of the solid.

    • Quickly filter the solid to remove the solvent and prevent further changes.

    • Dry the solid gently.

    • Analyze the solid composition using PXRD.

  • Interpretation: The polymorph that increases in proportion over time and is the sole form present at the end of the experiment is the thermodynamically stable form under those conditions.

Protocol 2: Controlled Seeding Strategy for Targeted Polymorph Crystallization

Objective: To reliably crystallize a specific, desired polymorph and avoid the formation of unwanted forms.

Principle: Seeding bypasses the stochastic primary nucleation by providing a template of the desired crystal structure, allowing growth to occur at a low supersaturation where spontaneous nucleation is kinetically disfavored.[16]

Methodology:

  • Determine Solubility Curve: First, accurately measure the solubility of the desired polymorph as a function of temperature in your chosen solvent system. This is critical for knowing where your process stands relative to saturation.

  • Define Metastable Zone Width (MSZW): Determine the temperature range below the saturation point where the solution can remain clear (free of spontaneous nucleation) for a relevant process time. This is your operating window for seeding.

  • Seed Preparation:

    • Ensure you have a pure sample of the desired polymorph (verified by PXRD).

    • If necessary, gently mill and/or sieve the seeds to achieve a consistent and narrow particle size distribution (e.g., 20-50 µm).

  • Crystallization Procedure (Example: Cooling Crystallization):

    • Dissolve the organic salt completely by heating the solution to a temperature significantly above its saturation point (e.g., 10-15 °C above).

    • Begin a controlled cooling ramp. The rate should be slow enough to avoid crashing out the material (e.g., 0.2-0.5 °C/min).

    • Once the solution temperature enters the pre-determined MSZW (e.g., 2-3 °C below the saturation temperature), add the seed crystals (typically 0.1-1.0% by weight of the solute) as a slurry in a small amount of mother liquor to ensure good dispersion.

    • Continue the controlled cooling ramp to the final crystallization temperature to achieve the desired yield.

    • Hold at the final temperature to allow for crystal growth and maturation.

  • Verification: Isolate the final product and verify its polymorphic identity using PXRD and DSC to confirm the process was successful.

References

  • Characterization Techniques for Polymorphs. (n.d.). Seven Star Pharma. Retrieved from [Link][18]

  • Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. (2022, May 3). Improved Pharma. Retrieved from [Link][21]

  • Black, S. N., & Collier, E. A. (2005). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. Crystal Growth & Design, 5(2), 655-662. Retrieved from [Link][11][12]

  • Yang, K., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Organic Process Research & Development, 24(10), 1946-1965. Retrieved from [Link][15]

  • Characterization of Polymorphic Forms (Polymorphism). (n.d.). Nishka Research. Retrieved from [Link][1]

  • Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. (2020). Asian Journal of Pharmacy and Technology, 10(2), 123-128. Retrieved from [Link][17]

  • Bernstein, J. (2018). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Polymorphism in Molecular Crystals. Oxford University Press. Retrieved from [Link][19]

  • Continuous crystallisation of organic salt polymorphs. (2022). Frontiers in Chemical Engineering, 4. Retrieved from [Link][24]

  • Developing seeding protocols through secondary nucleation measurements on the Crystalline. (2023, September 6). Technobis Crystallization Systems. Retrieved from [Link][16]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. Retrieved from [Link][10]

  • Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. (2023). Crystal Growth & Design. Retrieved from [Link][9]

  • Fevotte, G. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development, 13(6), 1200-1215. Retrieved from [Link][7]

  • Kubota, N. (2002). Strategy for control of crystallization of polymorphs. CrystEngComm, 4, 455-463. Retrieved from [Link][25][26]

  • Parambil, J. V., & Heng, J. Y. Y. (2017). Seeding in Crystallisation. In Industrial Crystallization. Springer. Retrieved from [Link][5]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2020). Crystal Growth & Design, 20(4), 2447-2456. Retrieved from [Link][27]

  • SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. (n.d.). Xform. Retrieved from [Link]

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. (2021). Nature Communications, 12(1), 1694. Retrieved from [Link][13]

  • Thermodynamic vs. Kinetic Basis for Polymorph Selection. (2019). Crystals, 9(5), 254. Retrieved from [Link][8]

  • Thermodynamics of Polymorphs. (n.d.). ResearchGate. Retrieved from [Link][6]

  • Importance of Purity Profiles in Metal Salts. (n.d.). Ascensus. Retrieved from [Link][23]

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010). American Journal of Analytical Chemistry, 1(1), 27-36. Retrieved from [Link][2]

  • Key Considerations for Crystallization Studies. (n.d.). H.E.L Group. Retrieved from [Link][3]

  • How do impurities affect salt crystallisation? (n.d.). TutorChase. Retrieved from [Link][14]

Sources

Troubleshooting

Organic Salt Synthesis: A Troubleshooting Guide for Researchers

Welcome to the Technical Support Center for Organic Salt Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Salt Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and characterization of organic salts. The following question-and-answer format directly addresses specific issues, providing not only solutions but also the underlying scientific principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Yield

Question: My organic salt synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in organic salt synthesis can often be traced back to fundamental chemical principles and reaction conditions. The primary factor governing the formation of a stable salt is the acid-base chemistry between your active pharmaceutical ingredient (API) and the chosen counterion.

The pKa Rule: The Foundation of Salt Formation

A crucial guideline for successful salt formation is the ΔpKa rule , which states that for a stable salt to form, the difference between the pKa of the base and the pKa of the acid should be greater than 2 to 3.[1][2][3][4] For a basic drug, its pKa should be at least two units higher than the pKa of the acidic counterion. Conversely, for an acidic drug, its pKa should be at least two units lower than the pKa of the basic counterion.[1] This difference ensures a significant degree of ionization and proton transfer, driving the equilibrium towards salt formation.[2][5]

If the ΔpKa is less than this threshold, the equilibrium may favor the free acid and base, leading to incomplete reaction and consequently, a lower yield of the desired salt.

Troubleshooting Steps to Improve Yield:

  • Verify the ΔpKa: The first step is to confirm that the ΔpKa between your API and counterion meets the recommended guideline. pKa values can be found in chemical literature or predicted using computational tools. It's important to remember that pKa values can shift in different solvent systems.[2]

  • Solvent Selection: The choice of solvent is critical. The solvent must be able to dissolve both the free API and the counterion to allow for the acid-base reaction to occur. However, the final salt product should ideally have limited solubility in the chosen solvent to facilitate precipitation and isolation.[6]

    • Polar solvents , like alcohols, can be good for dissolving the initial components but may also lead to higher solubility of the salt, reducing the isolated yield.[7]

    • Anti-solvent crystallization is a common technique where a solvent in which the salt is insoluble (the anti-solvent) is added to a solution of the salt to induce precipitation.[8]

  • Stoichiometry and Order of Addition: Ensure that the stoichiometry of the acid and base is correct. A slight excess of one reactant may be used to drive the reaction to completion, but this can also lead to impurities in the final product. The order of addition can also influence the outcome.

  • Temperature Control: Temperature affects both the reaction kinetics and the solubility of the salt. Cooling the reaction mixture after the salt has formed is a common method to decrease the solubility and maximize precipitation.[9]

  • pH Adjustment: For aqueous systems, carefully controlling the pH can be critical. The pH of the solution will dictate the ionization state of both the API and the counterion.

Purity & Impurities

Question: My synthesized organic salt is impure. What are the common impurities and how can I purify my product?

Answer:

Impurities in organic salts can arise from several sources, including unreacted starting materials, by-products of side reactions, residual solvents, and undesired polymorphic forms. High-purity salts are essential, especially in the pharmaceutical industry, as even minor impurities can affect the product's quality, stability, and safety.[10][11]

Common Sources of Impurities:

  • Unreacted API or Counterion: This is often a result of incomplete reaction due to factors discussed in the low yield section (e.g., unfavorable ΔpKa, improper solvent).

  • Side Products: The functional groups on your API or counterion may be susceptible to side reactions under the synthesis conditions.

  • Residual Solvents: Solvents used in the synthesis or purification process can become trapped in the crystal lattice of the salt.[11][12] These residual solvents can impact the salt's physical and chemical stability.[11]

  • Inorganic Salts: If the synthesis involves the use of inorganic bases or acids (e.g., NaOH, HCl), residual inorganic salts can contaminate the final product.

Purification Strategies:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds. The impure salt is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to allow the desired salt to crystallize out, leaving the impurities in the solution. The key to successful recrystallization is selecting a solvent in which the salt has high solubility at high temperatures and low solubility at low temperatures.

  • Slurry Washing: If the impurities are significantly more soluble in a particular solvent than your desired salt, you can wash the solid salt with that solvent. This is a less effective method than recrystallization but can be useful for removing surface impurities.

  • Extraction: If the impurity is a different chemical entity (e.g., an unreacted starting material), a liquid-liquid extraction can be employed if a suitable solvent system can be found where the salt and the impurity have different solubilities.

Protocol for Recrystallization:

  • Solvent Screening: Test the solubility of your impure salt in a variety of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the salt completely when hot but sparingly when cold.

  • Dissolution: Dissolve the impure salt in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally leads to the formation of larger, purer crystals. Placing the solution in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by filtration, for example, using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Polymorphism & Crystal Form

Question: I have obtained a crystalline product, but I suspect it might be a different polymorphic form than expected. How can I confirm this, and how can I control polymorphism?

Answer:

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[8] Different polymorphs of the same compound can have significantly different physicochemical properties, including solubility, melting point, stability, and bioavailability.[8][9] This makes controlling polymorphism a critical aspect of organic salt synthesis, particularly in the pharmaceutical industry where a specific, stable polymorph is required.[1][13]

Confirming Polymorphism:

Several analytical techniques are used to characterize the solid-state form of a compound:

  • Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying and distinguishing between different crystalline forms.[14] Each polymorph will have a unique diffraction pattern. By comparing the experimental PXRD pattern to known patterns, you can identify the polymorphic form.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[15] Different polymorphs will typically have different melting points and may exhibit solid-solid phase transitions at specific temperatures, which appear as peaks in the DSC thermogram.[16][17][18]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is often used in conjunction with DSC to determine if a thermal event is associated with a mass loss (e.g., desolvation or decomposition).

  • Vibrational Spectroscopy (FTIR and Raman): Different polymorphs can have distinct vibrational spectra due to differences in their crystal lattice and intermolecular interactions.

Interpreting Analytical Data for Polymorphism:

TechniqueObservation Indicating Polymorphism
PXRD Different peak positions (2θ values) and/or relative intensities in the diffraction patterns of two samples.
DSC Different melting points, or the presence of an exothermic or endothermic peak before the melting point, suggesting a phase transition.[16]
TGA A mass loss at a temperature corresponding to a DSC event can indicate the presence of a solvate or hydrate, which are sometimes referred to as pseudopolymorphs.
FTIR/Raman Shifts in peak positions or changes in peak shapes in the vibrational spectra.

Strategies to Control Polymorphism:

Controlling which polymorphic form crystallizes is a complex process that depends on a variety of factors.[4][8][19]

  • Solvent System: The choice of solvent can have a profound impact on which polymorph is favored. Different solvents can stabilize different crystal structures through specific interactions.

  • Supersaturation: The level of supersaturation during crystallization is a key factor. Higher levels of supersaturation often favor the formation of metastable polymorphs, while lower supersaturation levels tend to yield the more stable form.[9]

  • Temperature: The crystallization temperature can influence which polymorph is thermodynamically stable. For some systems, there is a transition temperature above or below which a different polymorph is the stable form.[19]

  • Agitation/Stirring Rate: The hydrodynamics of the crystallization process can affect nucleation and crystal growth, potentially influencing the resulting polymorphic form.

  • Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization process to produce that specific form.

Experimental Workflow for Polymorph Screening:

PolymorphScreening cluster_0 Preparation cluster_1 Crystallization Methods cluster_2 Characterization cluster_3 Evaluation cluster_4 Selection Start Impure or Amorphous Salt Solvent Select Diverse Solvents Start->Solvent SlowCool Slow Cooling Solvent->SlowCool FastCool Fast Cooling (Crash Cool) Solvent->FastCool AntiSolvent Anti-Solvent Addition Solvent->AntiSolvent Evaporation Solvent Evaporation Solvent->Evaporation Slurry Slurry Conversion Solvent->Slurry Analysis Analyze Solids by PXRD, DSC, TGA SlowCool->Analysis FastCool->Analysis AntiSolvent->Analysis Evaporation->Analysis Slurry->Analysis Identify Identify Unique Polymorphs Analysis->Identify Stability Assess Relative Stability Identify->Stability Select Select Desired Polymorph for Development Stability->Select Hygroscopicity cluster_solutions Mitigation Strategies Problem High Hygroscopicity Observed Assess Quantify with DVS Problem->Assess Formulate Formulation Strategies Problem->Formulate Investigate Investigate Cause Assess->Investigate Counterion Counterion Choice Investigate->Counterion Polymorph Polymorphic Form Investigate->Polymorph Purity Impurity Presence Investigate->Purity Rescreen Rescreen Counterions Counterion->Rescreen ControlPoly Control Polymorphism Polymorph->ControlPoly Purify Improve Purity Purity->Purify

Caption: Decision-making process for troubleshooting high hygroscopicity in organic salts.

Salt Disproportionation

Question: My salt appears to be converting back to the free acid/base form upon storage or during dissolution. What is happening and how can I prevent it?

Answer:

This phenomenon is known as salt disproportionation , where a salt reverts to its less soluble free acid or free base form. [4][20]This can have a significant negative impact on the drug product's performance, as the free form often has much lower solubility and bioavailability than the salt form. [21] Mechanism of Disproportionation:

Disproportionation is a solution-mediated process that is influenced by several factors, primarily the pH of the microenvironment. [15][20]For a salt of a weak base and a strong acid, if the local pH increases, the equilibrium will shift, leading to the deprotonation of the basic API and its precipitation as the free base. A similar process occurs for salts of weak acids in a low pH environment.

Factors Influencing Disproportionation:

  • pKa of the API and Counterion: A larger ΔpKa between the API and counterion generally leads to a more stable salt that is less prone to disproportionation. [4]* Solubility of the Salt and Free Form: Salts that are highly soluble are more susceptible to disproportionation, as are APIs where there is a large difference in solubility between the salt and the free form. [15]* Microenvironment pH: The pH in the immediate vicinity of the salt particles is a critical factor. This can be influenced by excipients in a formulation. [15][20]* Humidity and Moisture: The presence of water is necessary for the solution-mediated process of disproportionation to occur. [20] Troubleshooting and Prevention:

  • Salt Screening: During salt selection, choose a counterion that provides a sufficiently large ΔpKa to ensure salt stability.

  • Formulation Design:

    • Excipient Compatibility: Avoid using excipients that can alter the microenvironment pH in a way that would favor disproportionation. For example, basic excipients should be avoided in formulations of salts of weak bases. [15] * pH Modifiers: In some cases, pH-modifying excipients can be added to the formulation to maintain a stable microenvironment pH. [20]

  • Control of Moisture: Manufacturing processes and storage conditions should be designed to minimize the exposure of the salt to high humidity.

  • Particle Size: Smaller particles have a larger surface area, which can increase the rate of disproportionation.

References

  • Stahl, P.H., and Wermuth, C.G. (eds.) (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Bighley, L.D., Berge, S.M., and Monkhouse, D.C. (1996). Salt Forms of Drugs and Absorption. In: Encyclopedia of Pharmaceutical Technology. [Link]

  • Childs, S.L., Kandi, P., and Ling, H. (2013). The pKa Rule Revisited: A Deeper Understanding of the Role of Solvation in Salt and Co-crystal Formation. Crystal Growth & Design, 13(3), pp. 963–973. [Link]

  • Giron, D. (1995). Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta, 248, pp. 1-59. [Link]

  • Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), pp. 603-616. [Link]

  • Kumar, L., and Bansal, A.K. (2010). Salt Selection in Drug Development. Pharmaceutical Technology, 34(3), pp. 62-78. [Link]

  • Newman, A.W., and Wenslow, R.M. (2016). Mitigating Salt Disproportionation Risks. The AAPS Journal, 18(5), pp. 1063–1073. [Link]

  • Blagden, N., de Matas, M., Gavan, P.T., and York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), pp. 617-630. [Link]

  • Rodriguez-Hornedo, N., and Murphy, D. (2004). Solution-mediated phase transformations of solids and their impact on dissolution. Journal of Pharmaceutical Sciences, 93(2), pp. 449-465. [Link]

  • Llinàs, A., and Goodman, J.M. (2008). Polymorph control: a review. Organic Process Research & Development, 12(2), pp. 284-300. [Link]

  • Stephenson, G.A., Forbes, R.A., and Reutzel-Edens, S.M. (2011). Characterization of the solid state: quantitative issues. In: Handbook of modern pharmaceutical analysis. Academic Press, pp. 299-349. [Link]

  • Lee, E.H. (2014). A practical guide to polymorph screening & characterization. Asian Journal of Pharmaceutical Sciences, 9(4), pp. 163-173. [Link]

  • Purohit, R., and Shah, T. (2018). Salt Disproportionation in Solid Oral Dosage Forms. Journal of Pharmaceutical Sciences, 107(1), pp. 55-66. [Link]

  • TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. [Link]

  • Suryanarayanan, R. (1995). X-ray powder diffractometry. In: Physical characterization of pharmaceutical solids. Marcel Dekker, pp. 187-221. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021). ICH Harmonised Guideline Q3C(R8) on Impurities: Guideline for Residual Solvents. [Link]

  • The Solubility Company. (2024). Mitigating Salt Disproportionation Risks. [Link]

  • Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. [Link]

  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • PubMed. (2010). Solvent effect induced solute damage in an organic inner salt. [Link]

  • Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. [Link]

  • Prime Scholars. (2021). How to deal with scale-up challenges of Chemistry?. [Link]

  • Reddit. (2022). Pxrd help. [Link]

  • ACS Publications. (2023). Effect of Residual Solvents on Properties of Composite Solid Electrolytes. [Link]

  • Tenger Chemical. (2024). Understanding the Impact of Residual Solvents in Pharmaceutical Products and Their Safety Implications. [Link]

  • Harris, K.D.M. (2015). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [Link]

  • ACS Publications. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. [Link]

  • IUCr. (2023). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. [Link]

  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]

  • PMC. (2024). SOLVENTS: From Past to Present. [Link]

Sources

Optimization

optimization of reaction conditions for 2-Aminoethanol;4-bromobenzoic acid

The following technical guide is structured as a Level 3 Engineering Support Ticket response, designed for researchers requiring immediate, high-precision optimization for the synthesis of 4-bromo-N-(2-hydroxyethyl)benza...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Engineering Support Ticket response, designed for researchers requiring immediate, high-precision optimization for the synthesis of 4-bromo-N-(2-hydroxyethyl)benzamide .

Ticket ID: RXN-OPT-8821 Subject: Optimization of Amidation: 2-Aminoethanol + 4-Bromobenzoic Acid Status: Resolved (Protocols Enclosed) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Logic

The objective is the chemoselective synthesis of 4-bromo-N-(2-hydroxyethyl)benzamide .

The Core Challenge: 2-Aminoethanol is a bidentate nucleophile containing both a primary amine (


) and a primary alcohol (

). While amines are kinetically more nucleophilic, the formation of the ester byproduct (O-acylation) is a common failure mode, particularly under aggressive activation or high temperatures. Furthermore, 4-bromobenzoic acid exhibits poor solubility in non-polar solvents (DCM, Toluene), necessitating specific solvent systems (DMF/THF) to maintain homogeneity.

The Solution: We recommend two optimized routes. Route A (Coupling Agent) is preferred for small-scale/discovery chemistry due to mild conditions. Route B (Acid Chloride) is preferred for scale-up but requires strict moisture control.

Experimental Protocols

Route A: EDC/HOBt Coupling (Recommended for High Purity)

Best for: Avoiding harsh reagents, minimizing O-acylation, and maintaining chemoselectivity.

Reagents:

  • 4-Bromobenzoic acid (1.0 equiv)[1][2][3]

  • 2-Aminoethanol (1.1 equiv)

  • EDC

    
    HCl (1.2 equiv)[1]
    
  • HOBt (1.2 equiv) [or Oxyma Pure for green alternative]

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.2 M)

Step-by-Step Protocol:

  • Activation: In a flame-dried flask under

    
    , dissolve 4-bromobenzoic acid in anhydrous DMF. Add DIPEA and stir for 5 minutes.
    
  • Active Ester Formation: Add EDC

    
    HCl and HOBt. Stir at 0°C for 30 minutes . Critical: This pre-activation step ensures the carboxylic acid is converted to the active ester before the nucleophile sees it.
    
  • Addition: Add 2-aminoethanol dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup (Salting Out):

    • The product is polar (hydroxyl group). Do not rely on standard DCM/Water extraction.

    • Dilute reaction with EtOAc (Ethyl Acetate).

    • Wash with saturated

      
       solution  (removes DMF), followed by 1M 
      
      
      
      (removes unreacted amine/EDC), saturated
      
      
      (removes unreacted acid), and Brine.
    • Dry over

      
       and concentrate.
      
Route B: Acid Chloride Method (Scale-Up Viable)

Best for: Large scale, lower cost. Risk: Higher probability of ester formation if base is insufficient.

Reagents:

  • 4-Bromobenzoyl chloride (1.0 equiv) [Commercially available or generated in situ via

    
    ]
    
  • 2-Aminoethanol (1.1 equiv)

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: Anhydrous THF or DCM (if solubility permits)

Step-by-Step Protocol:

  • Preparation: Dissolve 2-aminoethanol and

    
     in anhydrous THF at 0°C .
    
  • Addition: Dissolve 4-bromobenzoyl chloride in minimal THF. Add this solution dropwise to the amine mixture over 30 minutes.

    • Why? Keeping the amine in excess relative to the incoming acid chloride favors N-acylation over O-acylation.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Add water to hydrolyze any unreacted acid chloride.

  • Workup: Evaporate THF. Redissolve residue in EtOAc and wash as described in Route A.

Mechanism & Chemoselectivity Visualization

The following diagram illustrates the competitive pathways. The "Kinetic Product" (Amide) is desired. The "Thermodynamic Product" (Ester) is the impurity. Note the risk of Acyl Migration , where the amide can rearrange to the ester (or vice versa) under acidic/basic stress.

ReactionPathways Start Reactants: 4-Bromobenzoic Acid + 2-Aminoethanol Activation Activation Step (Active Ester / Acid Chloride) Start->Activation Coupling Agent or SOCl2 Salt Ammonium Salt (Dead End without Heat/Agent) Start->Salt Direct Mixing (No Activation) Amide AMIDE (Target) Kinetic Product (Stable) Activation->Amide Fast Attack (-NH2) k_amine >> k_OH Ester ESTER (Impurity) Thermodynamic Product (Unstable) Activation->Ester Slow Attack (-OH) Promoted by Heat Ester->Amide N->O Acyl Migration (Basic pH)

Figure 1: Chemoselectivity landscape. Note that while the amine reacts faster (Kinetic control), high temperatures or lack of base can drive the reaction toward the ester or allow acyl migration.

Troubleshooting Guide (Diagnostic Matrix)

SymptomProbable CauseCorrective Action
Low Yield (<40%) Solubility Issue: 4-bromobenzoic acid precipitated before reacting.Switch solvent to DMF or NMP . DCM is often poor for para-substituted benzoic acids.
Two Spots on TLC Ester Formation: The upper spot (usually) is the O-acyl ester impurity.Base Hydrolysis: Treat crude mixture with 1M NaOH/MeOH for 30 mins. The ester hydrolyzes back to starting materials (or rearranges to amide), while the amide remains stable.
Reaction turns black Amine Oxidation: 2-aminoethanol is sensitive to air/light over time.Distill 2-aminoethanol prior to use or use a fresh bottle. Ensure inert atmosphere (

/Ar).
Product in Aqueous Layer High Polarity: The hydroxyl group makes the product water-soluble.Salting Out: Saturate the aqueous layer with NaCl solid before extraction. Use EtOAc:THF (3:1) as the extraction solvent.
Starting Material Persists "Salt" Trap: Formation of the unreactive ammonium carboxylate salt.Ensure Activation (Step 2 of Route A) is complete before adding the amine. If using Route B, increase the equivalents of

to scavenge HCl.

Frequently Asked Questions (FAQ)

Q: Can I use DCC instead of EDC? A: Yes, but it is not recommended. DCC forms dicyclohexylurea (DCU), which is insoluble and difficult to filter completely from the polar amide product. EDC forms a water-soluble urea byproduct that washes away easily during the acidic workup.

Q: Why is the "Bromo" group important to preserve? A: The aryl bromide is a "handle" for downstream cross-coupling (e.g., Suzuki-Miyaura).

  • Caution: If you are drying the product in an oven, do not exceed 80°C to avoid any potential thermal instability, although the C-Br bond is generally robust up to >150°C.

  • Contamination: If you use glassware previously used for Palladium chemistry, trace Pd can catalyze the homocoupling of the bromide. Use acid-washed glassware.

Q: How do I confirm I made the Amide and not the Ester? A: Use IR Spectroscopy or NMR .

  • IR: Amide Carbonyl appears

    
    . Ester Carbonyl appears 
    
    
    
    .
  • 1H NMR: Look at the methylene protons next to the heteroatoms.

    • 
       (Amide): 
      
      
      
      .
    • 
       (Ester): 
      
      
      
      (Deshielded).

Decision Tree for Optimization

TroubleshootingTree Start Start: Reaction Analysis CheckTLC Check TLC/LCMS Start->CheckTLC SingleSpot Single Major Spot? CheckTLC->SingleSpot TwoSpots Two Spots (Close Rf) CheckTLC->TwoSpots NoProduct No Product / SM Only CheckTLC->NoProduct CheckSolubility Is Yield Low? SingleSpot->CheckSolubility Yes IsEster Likely Ester Impurity TwoSpots->IsEster CheckActivation Check Activation Step NoProduct->CheckActivation FixEster Action: Treat with LiOH/MeOH (Hydrolysis) IsEster->FixEster FixActivation Action: Increase Activation Time or Switch to Acid Chloride CheckActivation->FixActivation FixSolubility Action: Switch Solvent to DMF & Salt out Aqueous Layer

Figure 2: Diagnostic workflow for addressing common reaction failures.

References

  • BenchChem. (2025).[1][2][3][4] A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid. Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852. (General reference for EDC/HOBt mechanism).

  • Heller, S. T., & Sarpong, R. (2010).[6] Chemoselective Esterification and Amidation of Carboxylic Acids. Organic Letters, 12(20), 4572-4575. Retrieved from

  • Sigma-Aldrich. (n.d.).[7] Peptide Coupling Reagents Guide. Retrieved from

  • Markey, S. P., et al. (2000).[8] Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines.[8] Journal of Lipid Research, 41, 657–662.[8] (Critical reference for N-to-O migration issues).

Sources

Troubleshooting

Technical Support Center: Purification of Aminium Benzoate Salts

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for the purification of aminium benzoate salts. This guide is designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the purification of aminium benzoate salts. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the isolation and purification of these critical compounds. As salts formed from an amine and benzoic acid (or its derivatives), their purification is governed by a delicate interplay of solubility, pH, and thermal stability. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the purification of aminium benzoate salts in a direct question-and-answer format.

Q1: My product has precipitated as an oil or a sticky solid and refuses to crystallize. What's happening and how can I fix it?

Expert Analysis: Oiling out or the formation of a non-crystalline solid is a common frustration that typically points to one of three root causes: high impurity levels, inappropriate solvent choice, or residual moisture. Impurities, such as unreacted starting materials or by-products, can disrupt the crystal lattice formation necessary for a crystalline solid. Similarly, if the salt is excessively soluble in the chosen solvent even at low temperatures, it may not reach the supersaturation point required for crystallization.[1] Finally, water can sometimes form a hydrate or interfere with crystallization in organic solvents.

Solutions & Protocol:

  • Confirm Stoichiometry: Ensure the molar ratio of amine to benzoic acid was as close to 1:1 as possible. An excess of either starting material is a common impurity that can inhibit crystallization.

  • Solvent System Re-evaluation: The ideal solvent is one in which your aminium benzoate salt has high solubility at an elevated temperature but low solubility at room temperature or below.[2][3]

    • Solvent Screening: If your current solvent is not working, perform a small-scale screening with alternative solvents or solvent mixtures (e.g., ethanol/water, isopropanol/heptane, acetone/diethyl ether).

    • Introduce an Anti-Solvent: If the product is oiled out, you can try to redissolve it in a minimum amount of a good solvent (e.g., ethanol). Then, slowly add a miscible "anti-solvent" (a solvent in which the salt is insoluble, like hexane or diethyl ether) dropwise with vigorous stirring until persistent turbidity is observed, which can induce crystallization.[1]

  • Scratching & Seeding:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]

    • If you have a small amount of pure, solid material from a previous batch, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.[3]

  • Remove Water: If water is a suspected issue, and your compound is stable, consider redissolving the oil in an appropriate solvent, drying the solution with an anhydrous drying agent like MgSO₄ or Na₂SO₄, filtering, and attempting the crystallization again.

Q2: My final yield is significantly lower than expected after recrystallization. What are the likely causes?

Expert Analysis: Low yield is typically a problem of loss. The primary points of loss during recrystallization are in the mother liquor (the solution left after crystallization) and during the washing step. This happens when the salt has significant solubility in the solvent even at low temperatures, or when too much washing solvent is used. A less common, but critical, cause is product decomposition during the heating phase of recrystallization.

Solutions & Protocol:

  • Optimize Solvent Volume: Use the absolute minimum amount of hot solvent necessary to fully dissolve the crude salt. Adding excess solvent will increase the amount of product that remains dissolved (and is lost) upon cooling.[4]

  • Cooling Procedure: Ensure the solution is cooled slowly to room temperature first, and then placed in an ice bath.[3] Slow cooling promotes the formation of larger, purer crystals and maximizes recovery. Crashing the product out of solution by rapid cooling can trap impurities and reduce the isolated yield of pure compound.

  • Washing Technique:

    • Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve a significant portion of your product.

    • Ensure the vacuum is disconnected from the filter flask before adding the wash solvent. Slurry the crystals briefly with the cold solvent, then reapply the vacuum to pull the wash through.

  • Check for Thermal Decomposition: Aminium salts can be thermally labile. They exist in equilibrium with the free amine and acid, and at elevated temperatures, this equilibrium can shift, or the salt can dehydrate to form an amide.[5]

    • If you suspect decomposition (e.g., color change, ammonia smell), try recrystallizing at a lower temperature using a solvent with a lower boiling point or consider purification by precipitation from a solvent/anti-solvent system at room temperature.

Q3: The color of my isolated salt is off-white, yellow, or brown, but the starting materials were colorless. How do I remove the color?

Expert Analysis: Discoloration is almost always due to the presence of highly colored, minor impurities. These can arise from the oxidation of the amine starting material (amines, especially anilines, are prone to air oxidation) or from side reactions during synthesis.[6]

Solutions & Protocol:

  • Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities due to its high surface area.

    • Protocol: After dissolving your crude salt in the hot recrystallization solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute mass; adding too much will adsorb your product and reduce yield). Swirl the mixture for a few minutes.

    • Crucial Step: Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing prematurely in the funnel. Use a pre-heated funnel and flask, and keep the solution hot.[4] The resulting filtrate should be colorless and can then be cooled to crystallize the pure product.

  • Inert Atmosphere: For future purifications involving sensitive amines, consider performing the dissolution and filtration steps under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

Frequently Asked Questions (FAQs)
Q1: What is the foundational principle for purifying aminium benzoate salts?

Recrystallization is the most powerful and widely used technique.[7] This method relies on the difference in solubility of the salt in a given solvent at high and low temperatures.[2] The crude salt is dissolved in a minimum of a suitable hot solvent to form a saturated solution. As this solution cools, the solubility of the aminium salt decreases, causing the pure salt to crystallize while impurities remain dissolved in the "mother liquor."[8]

Q2: How do I select the best solvent for my recrystallization?

The ideal solvent is the cornerstone of a successful recrystallization. The key principle is "like dissolves like," but with a strong temperature dependence.

  • Primary Requirement: The salt should be sparingly soluble at low temperatures but highly soluble at the solvent's boiling point.[2]

  • No Reactivity: The solvent must be chemically inert towards the salt.

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting or decomposition point of your salt.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

Solvent Polarity Boiling Point (°C) Notes on Suitability for Aminium Benzoate Salts
Water High100Excellent for simple, polar salts like ammonium benzoate.[9] May require a co-solvent for more organic, substituted salts.
Ethanol High78A very common and effective choice. Often used in a solvent pair with water or a non-polar solvent like heptane.
Isopropanol (IPA) Medium-High82Good general-purpose solvent, slightly less polar than ethanol.
Acetonitrile Medium-High82Can be effective, but its high dissolving power may lead to lower yields for some salts.
Ethyl Acetate (EtOAc) Medium77Useful for less polar aminium salts. Often used as an anti-solvent.
Heptane/Hexane Low98 / 69Almost always used as an anti-solvent with a more polar solvent. Salts are typically insoluble in these.
Acetone Medium-High56Its low boiling point can be advantageous for heat-sensitive salts, but also means it evaporates quickly.
Q3: How can I definitively assess the purity of my final aminium benzoate salt?

A combination of analytical techniques is required for a comprehensive purity assessment. No single method tells the whole story.

Technique Information Provided Key Considerations for Aminium Benzoate Salts
Melting Point Purity IndicatorA pure crystalline solid will have a sharp, narrow melting range. Impurities broaden and depress the melting range.[8] Note that some salts decompose upon melting.[10]
HPLC Quantitative Purity (% Area)The primary technique for determining purity by separating the main component from impurities.[11] A reversed-phase C18 column with a mobile phase of acetonitrile and buffered water is a common starting point.[11][12]
¹H and ¹³C NMR Structural Confirmation & Impurity IDConfirms the chemical structure and the 1:1 stoichiometric ratio of the amine and benzoate components. Can identify and quantify starting materials or by-products if their signals are resolved.[11]
Titration Assay (Purity by Mass)An acid-base titration can determine the assay of the salt. For example, dissolving the salt and titrating with a standardized base (like NaOH) can quantify the aminium component.[13][14]
Workflow & Logic Diagrams
General Purification Workflow

This diagram outlines the standard operational sequence for purifying an aminium benzoate salt via recrystallization.

cluster_main Standard Recrystallization Workflow Crude Crude Aminium Benzoate Salt Dissolve 1. Dissolve in Minimum Amount of Hot Solvent Crude->Dissolve Charcoal 2. Add Activated Charcoal (If Colored) Dissolve->Charcoal Optional Filter_Hot 3. Hot Gravity Filtration (To Remove Insolubles/Charcoal) Dissolve->Filter_Hot If no charcoal needed Charcoal->Filter_Hot Crystallize 4. Cool Slowly to Induce Crystallization Filter_Hot->Crystallize Isolate 5. Isolate Crystals via Vacuum Filtration Crystallize->Isolate Wash 6. Wash with Minimal Ice-Cold Solvent Isolate->Wash Dry 7. Dry Under Vacuum Wash->Dry Pure Pure Crystalline Salt Dry->Pure

Caption: Standard workflow for the recrystallization of aminium benzoate salts.

Troubleshooting Decision Tree

This logical diagram provides a step-by-step decision-making process for addressing common purification issues.

cluster_troubleshooting Troubleshooting Logic Start Problem with Purification? Oily Is the product oily or non-crystalline? Start->Oily Yes Yes Oily->Yes Yes No No Oily->No No LowYield Is the yield low? Yes2 Yes2 LowYield->Yes2 Yes No2 No2 LowYield->No2 No Colored Is the product discolored? Yes3 Yes3 Colored->Yes3 Yes No3 No3 Colored->No3 No SolventScreen Re-evaluate solvent system. Try solvent/anti-solvent. Induce Attempt to induce crystallization (scratching/seeding). SolventScreen->Induce Success Problem Solved Induce->Success CheckSolubility Check salt solubility in cold solvent. Reduce solvent volume. WashTech Wash only with minimal, ice-cold solvent. CheckSolubility->WashTech WashTech->Success Charcoal Use activated charcoal during recrystallization. Inert Consider using an inert atmosphere. Charcoal->Inert Inert->Success Yes->SolventScreen No->LowYield Yes2->CheckSolubility No2->Colored Yes3->Charcoal No3->Success Consult Senior Scientist

Caption: Decision tree for troubleshooting common aminium salt purification issues.

References
  • Wikipedia. Ammonium benzoate. [Link]

  • SYNTHETIKA. Ammonium benzoate. [Link]

  • Polymeradd. AMMONIUM BENZOATE Technical Datasheet. [Link]

  • Ataman Kimya. AMMONIUM BENZOATE. [Link]

  • Google Patents.
  • Scribd. Amine Treating - Troubleshooting Guide. [Link]

  • Sciencemadness.org. Sodium benzoate + ammonium chloride → Ammonium benzoate + Salt?. [Link]

  • FAO/WHO. Benzoic acid and its salts - Chemical and Technical Assessment (CTA). 92nd JECFA. [Link]

  • Chemistry 102 - Experiment 3. Recrystallizations and Extractions of Organic Compounds. [Link]

  • Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. [Link]

  • Erowid. Recrystallization and Acid/Base Extraction (A/B) FAQ. [Link]

  • Sulfur Recovery Engineering Inc. Troubleshooting — SRU and Amine Blog. [Link]

  • PubChem. Ammonium Benzoate. [Link]

  • SciSpace. Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. [Link]

  • ACS Reagent Chemicals. Ammonium Benzoate. [Link]

  • Chem.ucla.edu. Recrystallization of Benzoic Acid. [Link]

  • Zout.com. The science of salt recrystallization. [Link]

  • Google Patents.
  • University of Rochester. Remove Sticky Reagents. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Swarthmore College. The Recrystallization of Benzoic Acid. [Link]

  • Google Patents.
  • Google Patents.
  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • SciSpace. High-performance liquid chromatography method for the analysis of sodium benzoate. [Link]

  • IJPQA. A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. [Link]

  • UNT Digital Library. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents.... [Link]

  • ResearchGate. Synthesis and Characterization of Ammonium Benzoate and Its Derivative Based Ionic Liquids and Their Antimicrobial Studies. [Link]

  • International Journal of Research and Development in Pharmacy and Life Sciences. Synthesis and Characterization of Ammonium Benzoate and Its Derivative Based Ionic Liquids and Their Antimicrobial Studies. [Link]

Sources

Optimization

Technical Support Center: 4-Bromobenzoic Acid Synthesis &amp; Purity Assurance

Topic: Common Impurities in 4-Bromobenzoic Acid Synthesis Role: Senior Application Scientist Context: Technical Support Center Guide Welcome to the Advanced Synthesis Support Module. This guide addresses the specific cha...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Common Impurities in 4-Bromobenzoic Acid Synthesis Role: Senior Application Scientist Context: Technical Support Center Guide

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges encountered during the synthesis, purification, and analysis of 4-bromobenzoic acid (4-BBA). As a Senior Application Scientist, I have structured this content to move beyond basic textbook procedures, focusing instead on the mechanistic origins of impurities and the "self-validating" protocols required for pharmaceutical-grade purity.

Part 1: Critical Troubleshooting (Q&A)

This section addresses the most frequent technical tickets received regarding 4-BBA synthesis.

Q1: My product has a melting point of 230–240°C (Literature: 252–254°C). What is the primary contaminant?

Diagnosis: Incomplete Oxidation or Isomer Contamination. If you synthesized 4-BBA via the oxidation of 4-bromotoluene (the standard industrial route), a depressed melting point typically indicates the presence of 4-bromobenzaldehyde or 4-bromobenzyl alcohol . These are intermediate oxidation states that co-precipitate with the acid.

  • Mechanism: The oxidation pathway proceeds: Toluene

    
     Alcohol 
    
    
    
    Aldehyde
    
    
    Carboxylic Acid. If the oxidant (e.g., KMnO
    
    
    or Co/Mn catalyst) is insufficient or the reaction time is too short, the conversion stalls.
  • Corrective Action: Re-subject the crude material to oxidation conditions or perform an acid-base extraction (see Protocol A). The aldehyde and alcohol are non-acidic and will not dissolve in aqueous base, allowing for easy filtration.

Q2: I attempted direct bromination of benzoic acid and obtained a product with the wrong NMR signals. Why?

Diagnosis: Regioselectivity Error (Meta-Substitution). Scientific Explanation: This is a common mechanistic error. The carboxylic acid group (-COOH) is a strong electron-withdrawing group and a meta-director .

  • Result: Direct bromination of benzoic acid yields predominantly 3-bromobenzoic acid , not the 4-bromo isomer.

  • Solution: You cannot "fix" this reaction. You must switch synthesis routes to the oxidation of 4-bromotoluene , where the bromine is already installed in the para-position before the acid is formed [1].

Q3: The HPLC shows a peak eluting immediately after the solvent front. What is it?

Diagnosis: Inorganic Bromide or Catalyst Residue. In oxidative protocols, particularly those using harsh conditions, a small fraction of the aryl bromide can undergo oxidative debromination, releasing free bromide ions (


).
  • Impact: While often invisible in UV at higher wavelengths, free bromide can interfere with downstream coupling reactions (e.g., Suzuki coupling).

  • Removal: A final wash of the solid filter cake with cold water is usually sufficient, as inorganic salts are highly soluble compared to the organic acid [2].

Q4: My product is slightly pink or brown even after recrystallization.

Diagnosis: Manganese Dioxide (


) or Azo-Coupling Impurities.
  • Origin 1: If using KMnO

    
    , colloidal 
    
    
    
    can pass through standard filter paper.
  • Origin 2: If using the Sandmeyer reaction (from 4-aminobenzoic acid), trace diazonium salts can couple to form colored azo dyes.

  • Corrective Action: Dissolve the product in dilute NaOH. Add activated carbon, heat to 60°C for 30 minutes, and filter through a Celite pad before re-acidification [3].

Part 2: Impurity Profile & Origins

Understanding the source of impurities is the first step toward elimination.

Impurity NameStructure / TypeMechanistic OriginRemoval Strategy
4-Bromotoluene Starting MaterialIncomplete reaction; insufficient oxidant equivalents.Acid-Base Extraction: Insoluble in aqueous base; remove by filtration.
4-Bromobenzaldehyde IntermediateStalled oxidation pathway.Bisulfite Wash: Forms water-soluble adducts; or Acid-Base extraction.
Benzoic Acid Side ProductOxidative de-bromination (loss of Br atom).Recrystallization: Significant solubility difference in Ethanol/Water.
3-Bromobenzoic Acid IsomerContaminant in starting 4-bromotoluene or wrong synthesis route.Fractional Recrystallization: Difficult to remove; requires high-efficiency column chromatography.
Inorganic Salts

, Cobalt salts
Catalyst residues.Hot Filtration: Filter hot alkaline solution through Celite.

Part 3: Visualizing the Workflow

The following diagram illustrates the logic flow for synthesis and purification, highlighting where specific impurities are rejected.

G Start Start: 4-Bromotoluene Oxidation Oxidation Step (KMnO4/Reflux or Co/Mn/O2) Start->Oxidation Crude Crude Solid Mixture (Contains: 4-BBA, Aldehyde, Toluene, MnO2) Oxidation->Crude BaseExtraction Dissolve in 10% NaOH (pH > 10) Crude->BaseExtraction Workup Filtration1 Filtration Step 1 BaseExtraction->Filtration1 Filtrate Filtrate (Aqueous) Contains: 4-Bromobenzoate (Soluble) Filtration1->Filtrate Solubles Residue Solid Residue (Discard) Removes: 4-Bromotoluene, Aldehyde, MnO2 Filtration1->Residue Insolubles Acidification Acidify with HCl to pH 2 Filtrate->Acidification Precipitate Precipitate: 4-Bromobenzoic Acid Acidification->Precipitate Recryst Recrystallization (Ethanol/Water) Precipitate->Recryst FinalProduct Final Product: Pure 4-BBA (>99% Purity) Recryst->FinalProduct

Caption: Figure 1.[1] Purification logic flow for 4-Bromobenzoic acid. The "Base Extraction" step is critical for removing non-acidic oxidation intermediates.

Part 4: Optimized Protocols

Protocol A: Self-Validating Purification (Acid-Base Workup)

Use this protocol if your crude product contains unreacted starting material or neutral intermediates.

  • Dissolution: Suspend the crude solid (10 g) in 100 mL of 10% NaOH solution. Stir for 30 minutes.

    • Checkpoint: The solution should be basic (pH > 10). 4-BBA will dissolve as the sodium salt. Unreacted 4-bromotoluene and aldehydes will remain as suspended solids.

  • Filtration: Filter the mixture through a Celite pad or glass frit.

    • Action: Discard the solid residue (contains neutral impurities and

      
      ). Keep the clear filtrate.
      
  • Precipitation: Slowly add 6M HCl to the filtrate while stirring until pH reaches ~2.

    • Observation: A thick white precipitate forms immediately.

  • Isolation: Filter the solid, wash with cold water (3 x 20 mL) to remove inorganic salts (

    
    , 
    
    
    
    ), and dry.
Protocol B: Analytical Validation (HPLC)

To confirm purity >99%.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid).

    • Gradient: 30% ACN to 95% ACN over 15 minutes.

  • Detection: UV @ 254 nm.[2]

  • Retention Order (Typical):

    • Benzoic Acid (most polar, elutes first)

    • 4-Bromobenzoic Acid (Target)

    • 4-Bromobenzaldehyde (Neutral, elutes later)

    • 4-Bromotoluene (Non-polar, elutes last) [4].

Part 5: References

  • Google Patents. (2018). CN108558636A - A kind of preparation method of 4-bromobenzoic acids.[3][4][5] Retrieved from

  • SIELC Technologies. (2018).[6] Separation of 4-Bromobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Process Development

Objective: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, troubleshoot, and prevent the phenomenon of "oiling out" or liquid-liquid phase sepa...

Author: BenchChem Technical Support Team. Date: March 2026

Objective: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, troubleshoot, and prevent the phenomenon of "oiling out" or liquid-liquid phase separation (LLPS) during crystallization. By leveraging fundamental principles and field-proven methodologies, this document aims to empower users to develop robust and reproducible crystallization processes.

I. Frequently Asked Questions (FAQs)

Q1: What is "oiling out" in the context of crystallization?

A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1] This oil is a solute-rich liquid that is immiscible with the bulk solvent. Instead of obtaining crystals, a liquid layer or droplets form, which can significantly hinder or entirely prevent successful crystallization.

Q2: What are the primary causes of oiling out?

A2: Oiling out is often a result of high supersaturation, where the concentration of the solute in the solution exceeds its solubility to a degree that kinetically favors the formation of a liquid phase over an ordered crystal lattice.[1] Key contributing factors include:

  • Rapid Cooling: Fast temperature reduction can quickly generate high levels of supersaturation, not allowing sufficient time for crystal nucleation and growth.

  • Solvent Choice: A solvent in which the solute is either too soluble or when there are unfavorable interactions between the solute and solvent can promote oiling out.[2]

  • High Solute Concentration: Starting with a highly concentrated solution increases the likelihood of reaching the critical supersaturation level for oiling out.[3]

  • Impurities: The presence of impurities can interfere with the crystallization process and induce oiling out by disrupting the crystal lattice formation.[4][5]

  • Low Melting Point of Solute: If the melting point of the solute is below the temperature of the solution when it reaches saturation, it will separate as a liquid.[6]

Q3: How does oiling out negatively impact my crystallization process?

A3: Oiling out can have several detrimental effects on the outcome of your experiment:

  • Poor Purification: The oil phase can act as a good solvent for impurities, which may become entrapped upon eventual solidification, leading to a lower purity of the final product.[1][7]

  • Amorphous Product: The oil may solidify into an amorphous solid or a gum, which is difficult to handle, filter, and dry.[7]

  • Low Yield: The formation of an oil can prevent the selective crystallization of the desired compound, leading to poor separation and low yields.

  • Inconsistent Results: Oiling out can be an unpredictable phenomenon, leading to poor reproducibility between experiments.[7]

Q4: Can "oiling out" ever be beneficial?

A4: While generally considered undesirable, in some specific cases, a controlled oiling out event could potentially be used for particle engineering to create spherical agglomerates with good handling and compression properties.[8][9] However, this is an advanced application and typically, avoiding oiling out is the primary goal for achieving high-purity crystals.

II. Troubleshooting Guide: Addressing Oiling Out in Real-Time

This section is designed to provide a systematic approach to troubleshoot and prevent oiling out during your experiments.

Symptom: Observation of a second liquid phase (droplets or a continuous layer) upon cooling or anti-solvent addition.
  • Immediate Action: Re-heat the solution until it becomes homogeneous again. This will provide you with an opportunity to modify the crystallization conditions.

  • Troubleshooting Workflow:

    dot graph TD { A[Start: Oiling Out Observed] --> B{Is the solution clear upon reheating?}; B -- Yes --> C[Reduce Supersaturation]; B -- No --> D[Consider a different solvent system]; C --> E{Did reducing supersaturation work?}; E -- Yes --> F[Proceed with modified crystallization]; E -- No --> G[Implement Seeding]; G --> H{Did seeding prevent oiling out?}; H -- Yes --> F; H -- No --> D; F --> I[End: Successful Crystallization]; }

    A decision-making workflow for troubleshooting oiling out.

Step 1: Control Supersaturation

High supersaturation is a primary driver of oiling out.[1] The following strategies can help you manage and control the level of supersaturation in your system.

  • Reduce Cooling Rate: A slower cooling rate allows the system to remain in the metastable zone for a longer period, favoring crystal growth over the formation of an oil.[10]

    • Experimental Protocol:

      • Dissolve your compound in the chosen solvent at an elevated temperature until the solution is clear.

      • Instead of allowing the solution to cool rapidly to room temperature or in an ice bath, use a programmable heating mantle or a water bath with a controlled temperature ramp to cool the solution slowly.

      • Monitor the solution for the onset of crystallization.

  • Decrease Solute Concentration: Starting with a more dilute solution can prevent the supersaturation from reaching the critical point where oiling out occurs.[10]

  • Anti-Solvent Addition: If using an anti-solvent to induce crystallization, add it slowly and at a slightly elevated temperature to avoid localized high supersaturation.[10]

Step 2: Optimize Your Solvent System

The choice of solvent is critical in preventing oiling out. A systematic solvent screening is often necessary to find the optimal conditions.

  • Solvent Screening Protocol:

    • In small vials, dissolve a known quantity of your compound.

    • Test a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons) and solvent mixtures.[11][12][13][14]

    • Observe the vials for signs of crystallization or oiling out upon cooling.

    • Analyze any solids that form for purity and yield to identify the most selective solvent system.

Step 3: Implement Seeding

Seeding is a powerful technique to bypass the stochastic nature of primary nucleation and promote controlled crystal growth, thereby preventing oiling out.[10][15]

  • Seeding Protocol:

    • Prepare a saturated solution of your compound at an elevated temperature.

    • Cool the solution slowly to a temperature within the metastable zone (the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur).

    • Add a small amount (typically 1-5% by weight) of seed crystals of the desired pure compound.[10]

    • Continue to cool the solution slowly to the final crystallization temperature.

III. Preventative Strategies and Best Practices

Proactive measures are key to avoiding oiling out and developing a robust crystallization process.

Understanding the Metastable Zone Width (MSZW)

The MSZW is the region between the solubility curve and the supersolubility curve where a solution is supersaturated but will not spontaneously nucleate. Operating within this zone is crucial for controlled crystallization.

  • Experimental Determination of MSZW:

    • Prepare a solution of known concentration.

    • Using a turbidity probe or an in-situ particle size analyzer (like FBRM), heat the solution until all solids dissolve to find a point on the solubility curve.

    • Cool the solution at a controlled rate until a sharp increase in turbidity or particle count is observed, indicating nucleation. This is a point on the supersolubility curve.

    • Repeat this process for several concentrations to map out the MSZW.[16][17][18][19]

    dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A [label="Concentration", pos="0,2!"]; B [label="Temperature", pos="2,0!"]; C [label="Solubility Curve", pos="1,1.5!"]; D [label="Supersolubility Curve", pos="1.5,1!"]; E [label="Metastable Zone (MSZW)", pos="1.25,1.25!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Labile Zone\n(Oiling Out Risk)", pos="2,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Undersaturated Zone", pos="0.5,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C -- D [style=invis]; E -- C [style=invis]; E -- D [style=invis]; }

    A conceptual diagram of the Metastable Zone Width (MSZW).

Leveraging Process Analytical Technology (PAT)

Modern analytical tools can provide real-time insights into your crystallization process, enabling proactive control to prevent oiling out.

  • Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM): These probe-based technologies can monitor particle size and shape in real-time. The detection of droplets instead of solid particles is a clear indication of oiling out.[20][21][22][23]

  • In-situ FTIR and Raman Spectroscopy: These techniques can monitor the solute concentration in the solution in real-time, allowing for precise control of supersaturation and keeping the process within the MSZW.[24][25][26][27][28]

IV. Data Summary Tables

ParameterConditionObservationPurityReference
Cooling Rate Fast (e.g., 10°C/min)Oiling out observedLow[29][30][31][32]
Slow (e.g., 0.1°C/min)Crystalline solid formedHigh[29][30][31][32]
Solvent Polarity High (e.g., Methanol)Oiling out for non-polar compoundsN/A[11][13][14][33]
Low (e.g., Heptane)Crystalline solid for non-polar compoundsN/A[11][13][14][33]
Impurity Level High (e.g., >5%)Increased tendency for oiling outLow[4][5][34]
Low (e.g., <1%)Reduced tendency for oiling outHigh[4][5][34]

V. References

  • Mettler Toledo. Oiling Out in Crystallization. Available from: [Link]

  • CatSci. Seeding: A Simple but Effective Method for Crystallisation Control. 2021. Available from: [Link]

  • Pons-Siepermann C, et al. Implementation of MSMPR Crystallization to Avoid Liquid–Liquid Phase Separation. ResearchGate. 2022. Available from: [Link]

  • Wang X, et al. Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. 2020. Available from: [Link]

  • Mettler Toledo. Metastable Zone Width (MSZW) in Crystallization. Available from: [Link]

  • Zhang Y, et al. Crystallization Behavior of Palm Kernel Oil Monitored by In-Situ Focused Beam Reflectance Measurement (FBRM) and Particles Video Microscope (PVM) during Suspension Crystallization. Scientific Research Publishing. 2021. Available from: [Link]

  • Reyes-Coronado D, et al. Psilocybin: Characterization of the Metastable Zone Width (MSZW), Control of Anhydrous Polymorphs, and Particle Size Distribution (PSD). PMC. 2022. Available from: [Link]

  • University of Toronto. SOP: CRYSTALLIZATION. Available from: [Link]

  • Lu J, et al. Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development. 2012;16(2):220-225.

  • Mettler Toledo. Small scale crystallization development using Lasentec® FBRM® and PVM®. Available from: [Link]

  • Li Y, et al. Impact of impurities on crystal growth. Nature. 2025.

  • Mettler Toledo. Optimization of particulate and droplet processes using FBRM® and PVM® technologies. Available from: [Link]

  • University of Geneva. Guide for crystallization. Available from: [Link]

  • Ooshima H, et al. Effect of Solution Composition on Impurity Profile of the Crystallized Product in Oiling-Out Crystallization. PubMed. 2015;34(11):1251-6.

  • Reddit. Need help with antisolvent crystallization of small molecule. 2025. Available from: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available from: [Link]

  • Ó’Mathúna C, et al. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design. 2021;21(12):6842-6852.

  • David B, et al. Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation. PMC. 2018.

  • Chemistry LibreTexts. 3.6F: Troubleshooting. 2022. Available from: [Link]

  • Basumatary B, et al. Extraction Effect of Polar and Non-Polar Solvents on the Physio Chemical Characteristics of Flaxseed Oil. Biosciences Biotechnology Research Asia. 2021;18(2).

  • Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization. Available from: [Link]

  • Veesler S, et al. Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development. 2006;10(4):795-800.

  • Olanrewaju A, et al. Effects of Different Solvent Polarity on the Quality Characteristics of Conophor Nut Oil. International Journal of Food Science and Agriculture. 2021;5(2):292-297.

  • Singh P, et al. Effect of Cooling Rate on Crystallization of Model Waxy Oils with Microcrystalline Poly(ethylene butene). Energy & Fuels. 2005;19(6):2347-2354.

  • Nde D, et al. The influence of solvents polarity on physicochemical properties and oil yield extracted from pumpkin (Cucurbita maxima) seed. ResearchGate. 2019.

  • Reddit. What can cause "oiling out"? 2011. Available from: [Link]

  • Future4200. How does one determine Metastable zone width (MSZW). 2021. Available from: [Link]

  • Schöfer F, et al. Determination of the Metastable Zone Width and Nucleation Parameters of Succinic Acid for Electrochemically Induced Crystallization. MDPI. 2021.

  • Awang R, et al. Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals. ResearchGate. 2025.

  • Sun M, et al. Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design. 2021;21(4):2377-2390.

  • Wang Y, et al. Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI. 2022.

  • Utama QD, et al. Effect of Cooling Rate and Agitation on Fat Crystallization. Atlantis Press. 2023.

  • Cornel J, et al. Quantitative Application of in Situ ATR-FTIR and Raman Spectroscopy in Crystallization Processes. Industrial & Engineering Chemistry Research. 2008;47(15):5340-5347.

  • Vekilov PG, et al. Control of protein crystal nucleation around the metastable liquid–liquid phase boundary. PNAS. 2000;97(12):6277-6281.

  • Brookes A, et al. The application of Raman Spectroscopy to reacting systems. LGC.

  • Zhang T, et al. Application of In Situ Raman and Fourier Transform Infrared Spectroelectrochemical Methods on the Electrode‐Electrolyte Interface for Lithium−Oxygen Batteries. ResearchGate. 2021.

  • Che Man YB, et al. Application of FTIR Spectroscopy for Monitoring the Stabilities of Selected Vegetable Oils During Thermal Oxidation. Scilit. 2013.

  • Wdowiak K, et al. The Use of Raman Spectroscopy to Monitor Changes in the Intensity of Ratio of Integral Unsaturated Bands in Bio-Greases. PMC. 2023.

  • Spange S, et al. How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. MDPI. 2023.

  • Gulluce M, et al. The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. Food Chemistry. 2007;102:1065-1072.

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Reference Data & Comparative Studies

Validation

comparative analysis of 2-Aminoethanol;4-bromobenzoic acid with other organic salts

Comparative Supramolecular Analysis of 2-Aminoethanol;4-Bromobenzoic Acid Executive Perspective In the realms of crystal engineering, advanced materials, and pharmaceutical development, organic salts serve as foundationa...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Supramolecular Analysis of 2-Aminoethanol;4-Bromobenzoic Acid

Executive Perspective In the realms of crystal engineering, advanced materials, and pharmaceutical development, organic salts serve as foundational tools for modulating the physicochemical properties of active molecules. The salt formed by the reaction of 2-aminoethanol and 4-bromobenzoic acid—chemically designated as ethanolaminium 4-bromobenzoate—stands as an exemplary model of how halogenation and charge-assisted hydrogen bonding synergize to dictate solid-state behavior[1]. As a Senior Application Scientist, I have designed this comparative guide to elucidate the structural causality, performance metrics, and self-validating synthesis protocols of this specific organic salt against its structural analogues.

Mechanistic Insights: Supramolecular Architecture & Causality

The formation of ethanolaminium 4-bromobenzoate is driven by a profound proton transfer event. With the pKa of 4-bromobenzoic acid at 3.96[2] and 2-aminoethanol at approximately 9.5, the


pKa of ~5.5 guarantees complete ionization, yielding a true organic salt rather than a neutral co-crystal.

Why does this specific structural combination matter? The resulting ionic lattice is stabilized by a robust network of charge-assisted N-H···O and O-H···O hydrogen bonds between the ethanolaminium cation and the carboxylate anion[3]. Furthermore, the para-bromine substituent introduces highly directional halogen bonding (Br···Br interactions). This specific supramolecular logic restricts lattice vibrations and increases the dimensionality of the crystal network, directly causing the compound's remarkably high melting point (230-234 °C)[1] and reducing its aqueous solubility compared to non-halogenated variants.

Logic A Ethanolaminium Cation (Hydrogen Bond Donor) C Charge-Assisted N-H···O Bonds A->C B 4-Bromobenzoate Anion (Hydrogen Bond Acceptor) B->C D Halogen Interactions (Br···Br) B->D E High Thermal Stability (m.p. 230-234 °C) C->E D->E

Fig 1: Supramolecular assembly logic dictating the thermal stability of the salt.

Comparative Physicochemical Profiling

To objectively evaluate the performance of ethanolaminium 4-bromobenzoate, we must benchmark it against rational alternatives: the unsubstituted equivalent, a lighter halogen variant, and a non-hydroxyl amine variant. The table below summarizes how structural modifications alter macroscopic properties.

CompoundMolecular FormulaMelting Point (°C)Primary Intermolecular ForcesAqueous Solubility
Ethanolaminium 4-bromobenzoate C9H12BrNO3230-234[1]Ionic, N-H···O, O-H···O, Br···BrSlight[1]
Ethanolaminium benzoate C9H13NO3~90-95Ionic, N-H···O, O-H···OHigh
Ethanolaminium 4-chlorobenzoate C9H12ClNO3~180-185Ionic, N-H···O, O-H···O, Cl···ClModerate
Diethylammonium 4-bromobenzoate C11H16BrNO2~160-165Ionic, N-H···O, Br···BrLow

Data Interpretation: The inclusion of the heavy bromine atom in ethanolaminium 4-bromobenzoate nearly triples the melting point compared to the unsubstituted benzoate. Furthermore, the presence of the hydroxyl group on the ethanolaminium cation provides an additional hydrogen bond donor compared to diethylammonium, locking the crystal lattice into a more thermally stable configuration.

Self-Validating Experimental Methodologies

In applied chemical synthesis, a robust protocol must possess internal checkpoints that confirm success dynamically, without requiring immediate downstream analytical testing. The following workflow utilizes thermodynamic and visual cues as a self-validating system.

Workflow A 2-Aminoethanol (Base) B 4-Bromobenzoic Acid (Acid) C Solvent Integration (Ethanol/Water 80:20) D Thermal Agitation (60°C, 2h) C->D E Controlled Cooling (0.5°C/min) D->E F Ethanolaminium 4-bromobenzoate E->F AB AB AB->C

Fig 2: Self-validating synthesis workflow for ethanolaminium 4-bromobenzoate.

Protocol 1: One-Pot Synthesis and Crystallization
  • Solvent Preparation: Prepare an 80:20 (v/v) mixture of absolute ethanol and deionized water. Causality: This specific dielectric constant balances the solubility of the non-polar bromophenyl ring and the highly polar ethanolaminium cation, preventing premature precipitation of the unreacted acid.

  • Reagent Integration: Suspend 10.0 mmol of 4-bromobenzoic acid (m.p. 252-254 °C[2]) in 20 mL of the solvent system. Dropwise, add 10.5 mmol of 2-aminoethanol under continuous stirring. Causality: A slight amine excess (5%) ensures complete deprotonation of the acid.

  • Thermal Agitation (Self-Validation Step): Heat the mixture to 60 °C. Validation Checkpoint: The initially cloudy suspension must transition to a completely transparent solution within 15 minutes. This visual clearance confirms that the highly soluble ionic salt has formed. If turbidity persists, the proton transfer is incomplete.

  • Controlled Crystallization: Cool the solution to 4 °C at a strict rate of 0.5 °C/min. Causality: Rapid cooling traps kinetic impurities and induces amorphous crashing; slow cooling allows the Br···Br halogen bonds to thermodynamically direct the assembly of a pristine crystalline lattice.

  • Isolation: Filter the resulting white-to-orange crystals[1] under a vacuum and wash with 5 mL of ice-cold ethanol. Dry under a vacuum at 40 °C for 12 hours.

Protocol 2: Thermal Validation (DSC)
  • Execution: Subject a 5 mg sample of the dried salt to Differential Scanning Calorimetry (DSC) from 25 °C to 300 °C at 10 °C/min under a nitrogen purge.

  • Self-Validation Checkpoint: The thermogram must display a single, sharp endothermic peak between 230-234 °C[1]. Causality: A bifurcated peak or a melting onset near 252 °C[2] instantly diagnoses the presence of unreacted 4-bromobenzoic acid, invalidating the batch and indicating that the

    
    pKa threshold was compromised by solvent interference.
    

Strategic Applications in Research & Industry

The unique structural rigidity of 2-aminoethanol;4-bromobenzoic acid makes it a highly valuable intermediate. In pharmaceutical synthesis, the protected nature of the carboxylate (via strong ionic bonding) allows for selective nucleophilic substitutions at the bromine site without competitive esterification. Furthermore, benzoic acid derivatives and their ethanolamine complexes are increasingly utilized as functional modifiers in advanced materials, such as stabilizing zinc oxide (ZnO) electron transport layers in organic solar cells[4], and as robust synthons in complex agrochemical development[1].

References

1.[1] Buy 2-Aminoethanol;4-bromobenzoic acid | 585512-52-3 - Smolecule. Smolecule.com. Available at: 2.[2] Cas 586-76-5,4-Bromobenzoic acid | lookchem. Lookchem.com. Available at: 3.[4] One-Step Preparation of ZnO Electron Transport Layers Functionalized with Benzoic Acid Derivatives - ACS Publications. Acs.org. Available at: 4.[3] Differentiation of Puerarin Chelate from Salt by Phase Solubility Test - ResearchGate. Researchgate.net. Available at:

Sources

Comparative

¹H and ¹³C NMR spectral analysis of 2-Aminoethanol;4-bromobenzoic acid

The following guide details the NMR spectral analysis of the 2-Hydroxyethylammonium 4-bromobenzoate salt, formed from the reaction of 2-Aminoethanol (MEA) and 4-Bromobenzoic acid (4-BBA). This analysis serves as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the NMR spectral analysis of the 2-Hydroxyethylammonium 4-bromobenzoate salt, formed from the reaction of 2-Aminoethanol (MEA) and 4-Bromobenzoic acid (4-BBA). This analysis serves as a critical validation step in pharmaceutical salt screening and solid-state characterization.

Executive Summary & Product Definition

The Product: 2-Hydroxyethylammonium 4-bromobenzoate (Salt Form). The Scope: A 1:1 ionic complex where the acidic proton of 4-bromobenzoic acid is transferred to the nitrogen atom of 2-aminoethanol.

Why This Matters: In drug development, converting a liquid amine (like 2-aminoethanol) or a poorly soluble acid (like 4-bromobenzoic acid) into a crystalline salt improves solubility , stability , and handling . This guide compares the NMR performance of the salt against its individual free components, providing a definitive protocol for confirming salt formation.

Experimental Protocol (Methodology)

To ensure reproducibility, follow this standardized sample preparation workflow.

Solvent Selection: DMSO-d₆
  • Why: Chloroform (

    
    ) dissolves the free base/acid but often precipitates the salt. 
    
    
    
    causes rapid exchange of the critical ammonium (
    
    
    ) and hydroxyl (
    
    
    ) protons, erasing diagnostic signals. DMSO-d₆ is the required solvent as it solubilizes the ionic species and slows proton exchange, allowing observation of the salt protons.
Preparation Steps:
  • Blank Preparation: Dissolve ~10 mg of pure 4-bromobenzoic acid in 0.6 mL DMSO-d₆.

  • Blank Preparation: Dissolve ~10 mg of pure 2-aminoethanol in 0.6 mL DMSO-d₆.

  • Product (Salt) Preparation: Dissolve ~15 mg of the synthesized salt in 0.6 mL DMSO-d₆.

  • Acquisition: Run

    
     (16 scans) and 
    
    
    
    (1024 scans) at 298 K.

NMR Spectral Analysis: The Diagnostic Shifts

Salt formation is confirmed by specific "Diagnostic Shifts" (


)—the change in chemical shift between the free component and the salt.
A. The Amine Component (2-Aminoethanol)

Upon protonation (


), the electron density at the nitrogen decreases, deshielding adjacent protons.
Proton EnvironmentFree Base (

ppm)
Salt Form (

ppm)
Diagnostic Shift (

)

(

to N)
2.60 - 2.802.90 - 3.10 +0.3 ppm (Downfield)

(

to N)
3.40 - 3.503.60 - 3.70+0.1 - 0.2 ppm

/

~1.5 - 2.0 (Broad)7.5 - 8.5 (Broad) Distinct Ammonium Signal
  • Mechanism: The formation of the ammonium cation (

    
    ) exerts a strong inductive effect (-I), pulling electron density away from the 
    
    
    
    -methylene protons, causing them to resonate at a higher frequency (downfield).
B. The Acid Component (4-Bromobenzoic Acid)

Deprotonation (


) increases electron density in the carboxylate group, which shields the aromatic ring protons differently than the free acid.
Proton EnvironmentFree Acid (

ppm)
Salt Form (

ppm)
Diagnostic Shift (

)
Aromatic

(Ortho to COOH)
7.85 - 7.95 (d)7.75 - 7.85 (d) -0.1 ppm (Upfield)
Aromatic

(Meta to COOH)
7.60 - 7.70 (d)7.50 - 7.60 (d)Minor Upfield Shift

12.0 - 13.0 (Broad)Absent Disappearance
  • Mechanism: The carboxylate anion (

    
    ) is less electron-withdrawing than the carboxylic acid group (
    
    
    
    ). This increased shielding causes the aromatic protons ortho to the carbonyl to shift upfield.

NMR Spectral Analysis: Carbonyl Confirmation

The Carbon-13 spectrum provides the most robust confirmation of the ionic interaction.

Carbon EnvironmentFree Acid (

ppm)
Salt Form (

ppm)
Interpretation
Carbonyl (

)
167.0 - 168.0170.0 - 172.0 Definitive Salt Peak
Ipso-Carbon (

)
~130.0~135.0 - 138.0Significant Downfield Shift

(

)
~127.0 - 128.0~126.0Minor Shift
  • Analysis: The deprotonation of the carboxylic acid typically causes a downfield shift (higher ppm) of the carbonyl carbon and the ipso-carbon (the ring carbon attached to the carboxylate) due to changes in resonance hybridization.

Performance Comparison: Salt vs. Alternatives[1][2]

Why synthesize and analyze the salt rather than using the free components?

FeatureAlternative 1: Free 2-Aminoethanol Alternative 2: Free 4-Bromobenzoic Acid The Product: Salt Form
Physical State Viscous Liquid (Hygroscopic)Solid (Powder)Crystalline Solid
Water Solubility MiscibleVery Low (< 0.1 mg/mL)High (> 10 mg/mL)
NMR Utility Difficult to weigh accurately (hygroscopic)Requires organic solvents (DMSO/MeOH)Soluble in

and DMSO
Stability Oxidizes/Absorbs

from air
StableHigh Stability
Stoichiometry Variable (if absorbed water)100% AcidFixed 1:1 Ratio (qNMR Standard)

Visualization of Analytical Workflow

Figure 1: Salt Formation Equilibrium

This diagram illustrates the proton transfer mechanism verified by the NMR analysis.

SaltFormation Acid 4-Bromobenzoic Acid (COOH donor) Reaction Proton Transfer (in Solvent) Acid->Reaction Base 2-Aminoethanol (Proton Acceptor) Base->Reaction Salt 2-Hydroxyethylammonium 4-bromobenzoate (Ionic Lattice) Reaction->Salt Crystallization

Caption: The reaction pathway converting the free acid and base into the stable ionic salt complex.

Figure 2: NMR Decision Tree for Verification

Use this logic flow to interpret your spectral data.

NMRLogic Start Acquire 1H NMR (DMSO-d6) CheckCOOH Is COOH peak (12-13 ppm) visible? Start->CheckCOOH FreeAcid Incomplete Reaction (Free Acid Present) CheckCOOH->FreeAcid Yes CheckAmine Check Amine CH2 Shift (>2.9 ppm?) CheckCOOH->CheckAmine No YesCOOH YES NoCOOH NO Confirmed SALT CONFIRMED (Ionic Species) CheckAmine->Confirmed Shift Observed CoCrystal Co-Crystal / Mixture (No Proton Transfer) CheckAmine->CoCrystal No Shift YesShift YES NoShift NO

Caption: Logic flow for distinguishing between a true salt, a co-crystal, and a physical mixture using NMR data.

References

  • ChemicalBook. (2023).[1] 2-Aminoethanol 1H NMR Spectrum. Retrieved from

  • Royal Society of Chemistry. (2022). 4-Bromobenzoic acid NMR data. Retrieved from

  • Diehl, B. W. K., et al. (2020). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients. Spectroscopy Europe. Retrieved from

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from

Sources

Validation

A Comparative Guide to Functional Group Identification in 2-Aminoethanol and 4-bromobenzoic acid using FT-IR Spectroscopy

This guide provides an in-depth comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the identification of functional groups in two distinct chemical entities: the simple amino alcohol, 2-Aminoethanol, and t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the identification of functional groups in two distinct chemical entities: the simple amino alcohol, 2-Aminoethanol, and the aromatic halide, 4-bromobenzoic acid. Designed for researchers and drug development professionals, this document moves beyond a mere listing of spectral bands to explain the causality behind experimental choices and spectral features, ensuring a robust understanding of FT-IR as a powerful analytical tool.

The Principle of FT-IR in Functional Group Analysis

Infrared (IR) spectroscopy is a cornerstone technique in chemical analysis, predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[1] When a molecule absorbs IR radiation, its bonds stretch and bend. The frequency of the absorbed radiation is unique to the type of bond and the atoms it connects, making the resulting IR spectrum a molecular "fingerprint."[2] This guide will focus on the mid-IR region (4000-400 cm⁻¹), where the characteristic vibrational frequencies of most organic functional groups are found.

We will compare a liquid aliphatic compound, 2-Aminoethanol, which contains hydroxyl and primary amine groups, with a solid aromatic compound, 4-bromobenzoic acid, which features carboxylic acid, aromatic, and halide functionalities. This comparison highlights the versatility of FT-IR in discerning a wide array of chemical structures.

Molecular Structure and Functional Groups

A clear understanding of the molecular structures is paramount before delving into their spectral analysis.

Figure 1: Structure of 2-Aminoethanol with key functional groups.

Figure 2: Structure of 4-bromobenzoic acid with key functional groups.

Spectral Analysis: A Tale of Two Molecules

2-Aminoethanol: An Aliphatic Amino Alcohol

2-Aminoethanol is a liquid at room temperature, making it ideal for analysis as a neat thin film. Its spectrum is dominated by features from the O-H and N-H bonds, which are both involved in extensive intermolecular hydrogen bonding.

  • O-H Stretch (Alcohol): A very intense and broad absorption is expected in the 3200-3550 cm⁻¹ region.[2][3] The breadth of this peak is a direct consequence of hydrogen bonding, which creates a variety of O-H bond environments, thus broadening the range of vibrational energies.[2]

  • N-H Stretch (Primary Amine): Primary amines (R-NH₂) characteristically show two medium-intensity bands resulting from asymmetric and symmetric stretching modes.[4][5] These typically appear in the 3250-3400 cm⁻¹ range.[4] In 2-Aminoethanol, these peaks are often observed as shoulders on the much broader O-H absorption band.

  • C-H Stretch (Aliphatic): Strong absorptions due to the stretching of C-H bonds in the ethyl backbone will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[1]

  • N-H Bend (Amine): A medium to strong "scissoring" vibration for the primary amine group is found in the 1580-1650 cm⁻¹ region.[4][6]

  • C-O Stretch (Alcohol): A strong, distinct peak corresponding to the C-O stretching of a primary alcohol is expected between 1050-1260 cm⁻¹.[1][3]

  • C-N Stretch (Amine): Aliphatic amines exhibit a weak to medium C-N stretching band in the 1020-1250 cm⁻¹ region.[4] This may overlap with the stronger C-O stretch.

  • N-H Wag (Amine): A strong and broad absorption due to the out-of-plane bending (wagging) of the N-H bond can be seen between 665-910 cm⁻¹.[4]

4-bromobenzoic acid: An Aromatic Carboxylic Acid

As a solid, 4-bromobenzoic acid is typically analyzed using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. Its spectrum is defined by the carboxylic acid group, which exists as a hydrogen-bonded dimer in the solid state.

  • O-H Stretch (Carboxylic Acid): This is one of the most recognizable features in IR spectroscopy. It appears as an extremely broad and strong absorption band spanning from 2500 cm⁻¹ to 3300 cm⁻¹.[7][8] This extensive broadening is due to the very strong hydrogen bonding in the carboxylic acid dimer.[9] This band will overlap and obscure the aromatic C-H stretches.

  • C-H Stretch (Aromatic): Weak to medium intensity peaks are expected just above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ range, characteristic of C-H bonds on an aromatic ring.[1]

  • C=O Stretch (Carbonyl): An intense, sharp absorption from the carbonyl group of the carboxylic acid is a key diagnostic peak. For an aromatic carboxylic acid existing as a dimer, this band is typically found in the 1680-1710 cm⁻¹ range.[8][10]

  • C=C Stretch (Aromatic): Several medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of carbon-carbon stretching vibrations within the aromatic ring.[1]

  • C-O Stretch / O-H Bend: The spectrum will also contain bands corresponding to the C-O stretch (1210-1320 cm⁻¹) and in-plane O-H bend (1395-1440 cm⁻¹), which are coupled vibrations within the carboxyl group.[7]

  • C-Br Stretch: The carbon-bromine bond gives rise to a medium to strong absorption in the low-frequency region, typically between 515-690 cm⁻¹.[11][12]

Comparative Data Summary

The distinct functional groups of each molecule lead to a unique set of IR absorptions, allowing for their unambiguous identification.

Functional GroupVibration Mode2-Aminoethanol (cm⁻¹)4-bromobenzoic acid (cm⁻¹)Intensity & Characteristics
-OH (Alcohol) O-H Stretch~3200-3550N/AStrong, Broad
-OH (Carboxylic Acid) O-H StretchN/A~2500-3300Strong, Very Broad
-NH₂ (Primary Amine) N-H Stretch~3250-3400N/AMedium, Two Bands (often shoulders)
-NH₂ (Primary Amine) N-H Bend~1580-1650N/AMedium
-C=O (Carbonyl) C=O StretchN/A~1680-1710Strong, Sharp
Aliphatic C-H C-H Stretch~2850-2960N/AStrong
Aromatic C-H C-H StretchN/A~3000-3100Weak to Medium
Aromatic Ring C=C StretchN/A~1450-1600Variable, Multiple Peaks
-C-O C-O Stretch~1050-1260~1210-1320Strong
-C-N C-N Stretch~1020-1250N/AWeak to Medium
-C-Br C-Br StretchN/A~515-690Medium to Strong

Experimental Protocol: ATR-FT-IR Analysis

Attenuated Total Reflectance (ATR) is a powerful sampling technique that allows for the direct analysis of liquid and solid samples with minimal preparation.[13]

G cluster_prep Preparation cluster_background Background Collection cluster_sample Sample Analysis cluster_cleanup Post-Analysis Start Start Analysis Clean Clean ATR Crystal (e.g., with Isopropanol) Start->Clean Ensures no residue from previous samples. Background Collect Background Spectrum (Air) Clean->Background Measures ambient atmosphere (H₂O, CO₂). Apply Apply Sample to Crystal (Liquid drop or Solid powder) Background->Apply Ensures good contact with the crystal. Acquire Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Apply->Acquire Software subtracts background from sample spectrum. Clean_Post Clean ATR Crystal Thoroughly Acquire->Clean_Post Prepares instrument for the next user. End End Analysis Clean_Post->End

Sources

Comparative

Structure-Activity Relationship (SAR) of Benzoic Acid Derivatives as Tyrosinase Inhibitors: A Comparative Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, comparative SAR data, and validated experimental workflows for evaluating benzoic acid derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, comparative SAR data, and validated experimental workflows for evaluating benzoic acid derivatives.

Executive Summary

Benzoic acid derivatives represent a versatile and structurally efficient scaffold in medicinal chemistry. Due to their structural homology with natural substrates like L-Tyrosine and L-DOPA, these derivatives are highly effective as competitive inhibitors of tyrosinase —the rate-limiting metalloenzyme responsible for melanogenesis and enzymatic browning [1].

This guide objectively compares the in vitro performance of various substituted benzoic acid derivatives (esters vs. amides) against industry-standard inhibitors like Kojic acid and L-mimosine. By analyzing the causality behind specific structural modifications, researchers can leverage these insights for the rational design of novel anti-melanogenic agents or food preservatives.

Mechanistic Rationale: Targeting the Tyrosinase Active Site

Tyrosinase contains a binuclear copper active site that catalyzes the hydroxylation of monophenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity).

The efficacy of benzoic acid derivatives stems from their ability to competitively occupy this active site. The causality of their binding affinity is driven by two primary interactions:

  • Metal Coordination: The carboxylate or amide carbonyl oxygen can coordinate directly with the copper ions (CuA and CuB) in the active site.

  • Hydrogen Bonding: Substituents on the aromatic ring (e.g., hydroxyl or nitro groups) form critical hydrogen bonds with active-site residues (such as Tyr98), stabilizing the inhibitor-enzyme complex and preventing substrate entry [2].

Mechanism Substrate L-Tyrosine / L-DOPA Enzyme Tyrosinase (Binuclear Cu Active Site) Substrate->Enzyme Binds to Cu site Product Dopaquinone -> Melanin Enzyme->Product Enzymatic Oxidation Inhibitor Benzoic Acid Derivatives (e.g., Compound 7) Inhibitor->Enzyme Competitive Binding (H-bonds & Cu-coordination)

Logical relationship of tyrosinase-mediated melanogenesis and competitive inhibition.

Comparative SAR Data Analysis

To understand how functional group modifications dictate potency, we compare a series of benzoic acid esters and amides synthesized and evaluated by Khan et al. (2010) [1]. The performance is quantified via half-maximal inhibitory concentration (IC₅₀) using a mushroom tyrosinase assay.

Quantitative Performance Comparison
Compound IDScaffold TypeKey Ring SubstituentsSide Chain ModificationIC₅₀ (µM)Relative Potency vs. Kojic Acid
Compound 1 EsterNone (H)Cyclopentyl ester83.390.2x (Weaker)
Compound 2 Ester4-OHCyclopentyl ester14.831.1x (Similar)
Compound 6 Ester4-NO₂, 2-CF₃4-nitrophenyl ester29.720.5x (Weaker)
Compound 10 AmideNone (H)N-ethyl11.831.4x (Stronger)
Compound 9 Amide4-CH₃N-hydroxy2.098.0x (Stronger)
Compound 7 Amide3,5-di-NO₂N-(2-hydroxy-ethyl)1.09 15.3x (Stronger)
Kojic Acid StandardN/AN/A16.67Baseline
L-Mimosine StandardN/AN/A3.684.5x (Stronger)
SAR Insights & Causality
  • The Hydroxyl Effect (Ester Series): Comparing Compound 1 (83.39 µM) to Compound 2 (14.83 µM) demonstrates that adding a para-hydroxyl (-OH) group increases potency nearly six-fold. Causality: The 4-OH group acts as an electron-donating group and directly mimics the phenolic hydroxyl of L-Tyrosine, enabling critical hydrogen bonding within the hydrophobic pocket of the enzyme [2].

  • Amides Outperform Esters: The transition from ester linkages to amide linkages (Compounds 7, 9, 10) generally yields higher potency. Causality: Amides offer superior hydrogen bond donor/acceptor capabilities compared to esters, allowing for tighter anchoring to the amino acid backbone of the tyrosinase active site.

  • Synergy of Nitro Groups and Hydroxyethyl Chains (The Lead Compound): Compound 7 is the most potent inhibitor (1.09 µM), vastly outperforming Kojic acid. Causality: The strongly electron-withdrawing 3,5-dinitro substituents increase the electrophilicity of the aromatic ring, while the N-(2-hydroxy-ethyl) side chain provides a flexible terminal hydroxyl group capable of secondary hydrogen bonding with peripheral enzyme residues [1].

Experimental Methodology: Tyrosinase Inhibition Assay

To ensure trustworthiness and reproducibility, the evaluation of benzoic acid derivatives must utilize a self-validating experimental system. The following protocol describes the continuous spectrophotometric rate determination of tyrosinase diphenolase activity, incorporating necessary controls to account for substrate auto-oxidation.

Workflow Step1 1. Reagent Preparation Mushroom Tyrosinase & L-DOPA Step3 3. Pre-incubation Mix Enzyme + Inhibitor (10 min, 25°C) Step1->Step3 Step2 2. Compound Dilution Serial dilution in DMSO/Buffer Step2->Step3 Step4 4. Reaction Initiation Add L-DOPA substrate Step3->Step4 Step5 5. Kinetic Measurement Read Absorbance at 475 nm Step4->Step5 Step6 6. Data Analysis Calculate IC50 via Non-linear Regression Step5->Step6

Step-by-step workflow for the in vitro mushroom tyrosinase inhibition assay.

Step-by-Step Protocol

1. Reagent & Buffer Preparation

  • Prepare a 50 mM phosphate buffer (pH 6.8).

  • Dissolve Mushroom Tyrosinase (EC 1.14.18.1) in the phosphate buffer to a final concentration of 1000 U/mL. Keep on ice.

  • Prepare a 2.5 mM solution of L-DOPA in the phosphate buffer (protect from light to prevent auto-oxidation).

2. Compound Preparation

  • Dissolve the benzoic acid derivatives (and Kojic acid standard) in 100% DMSO to create 10 mM stock solutions.

  • Perform serial dilutions using the phosphate buffer so that the final DMSO concentration in the assay well does not exceed 1% (v/v), as higher DMSO concentrations can denature the enzyme.

3. Self-Validating Plate Setup (96-Well Microtiter Plate) Set up the following wells to ensure a self-validating system:

  • Test Wells: 140 µL buffer + 20 µL Inhibitor + 20 µL Enzyme.

  • Positive Control: 140 µL buffer + 20 µL Kojic Acid + 20 µL Enzyme.

  • 100% Activity Control (Negative Control): 140 µL buffer + 20 µL Vehicle (1% DMSO) + 20 µL Enzyme.

  • Blank Control (Auto-oxidation check): 160 µL buffer + 20 µL Vehicle (1% DMSO) + No Enzyme.

4. Pre-Incubation & Reaction Initiation

  • Incubate the plate at 25°C for 10 minutes. This allows the inhibitor to reach binding equilibrium with the enzyme.

  • Initiate the reaction by adding 20 µL of the 2.5 mM L-DOPA solution to all wells using a multichannel pipette.

5. Kinetic Measurement & Analysis

  • Immediately place the plate in a microplate reader.

  • Measure the formation of dopachrome by monitoring absorbance at 475 nm kinetically every 30 seconds for 10 minutes at 25°C.

  • Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
  • Calculate % Inhibition: [(V0_Control - V0_Test) / V0_Control] * 100.

  • Plot % Inhibition against log[Inhibitor] and determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Conclusion

The SAR profiling of benzoic acid derivatives reveals that the transition from simple esters to highly functionalized amides (specifically utilizing 3,5-dinitro and N-hydroxyethyl substitutions) drastically enhances tyrosinase inhibitory activity. Compound 7 stands out as a highly potent lead molecule, demonstrating a 15-fold increase in efficacy over the commercial standard Kojic acid. For drug discovery professionals, this scaffold provides a synthetically accessible, highly tunable starting point for developing next-generation depigmenting agents.

References

  • Khan, S. B., Khan, M. T. H., Jang, E. S., Akhtar, K., Seo, J., & Han, H. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 812–817. Available at:[Link]

Validation

validation of purity for 2-Aminoethanol;4-bromobenzoic acid by elemental analysis

Comprehensive Guide to Purity Validation of 2-Aminoethanol;4-bromobenzoic acid: Elemental Analysis vs. Orthogonal Techniques Executive Summary Ensuring the purity and precise stoichiometry of multi-component pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Purity Validation of 2-Aminoethanol;4-bromobenzoic acid: Elemental Analysis vs. Orthogonal Techniques

Executive Summary

Ensuring the purity and precise stoichiometry of multi-component pharmaceutical intermediates requires a robust, self-validating analytical framework. For binary systems like 2-Aminoethanol;4-bromobenzoic acid (a salt/co-crystal of ethanolamine and 4-bromobenzoic acid), confirming the exact 1:1 molar ratio is as critical as identifying trace organic impurities. This guide provides an objective comparison between Elemental Analysis (EA) and orthogonal techniques like High-Performance Liquid Chromatography (HPLC). By detailing a field-proven, self-validating protocol utilizing Dumas combustion and Schöninger halogen quantification, this guide equips researchers with the methodology needed to definitively confirm bulk purity and structural stoichiometry.

The Analytical Challenge: 2-Aminoethanol;4-bromobenzoic acid

2-Aminoethanol;4-bromobenzoic acid (


, MW: 262.10  g/mol ) is a crystalline organic compound characterized by the proton transfer from the carboxylic acid of 4-bromobenzoic acid to the primary amine of 2-aminoethanol.

A common pitfall in pharmaceutical development is relying solely on chromatographic techniques for purity validation. While HPLC excels at separating organic compounds, it is fundamentally blind to inorganic salts, residual solvents, or co-crystallized water. Inorganic salts derived from insufficient purification protocols cannot be detected by NMR spectroscopy or HPLC, which can easily lead to undetected errors of 10–20% in the bulk molar mass[1]. Consequently, elemental analysis is universally recognized as the "gold standard" for assessing the absolute bulk purity of a synthesized substance[2].

Comparative Analysis of Purity Validation Methods

To establish a comprehensive quality control profile, analysts must understand the strengths and blind spots of available techniques.

Table 1: Objective Comparison of Purity Validation Techniques

Analytical TechniquePrimary OutputStrengthsLimitations
Elemental Analysis (CHNS/Br) Bulk purity & mass %Detects inorganic/NMR-silent impurities; directly confirms macroscopic stoichiometry[3].Cannot identify the specific molecular structure of organic impurities.
RP-HPLC (UV Detection) Organic impurity profileHigh sensitivity for related organic substances; excellent reproducibility.Blind to UV-inactive compounds, inorganic salts, and non-chromophoric solvents[1].
1H/13C NMR Spectroscopy Structural identityConfirms molecular structure and the 1:1 API-excipient resonance ratio.Low sensitivity for trace impurities (<1%); insensitive to inorganic salts[1].
Karl Fischer Titration Water contentHighly specific for residual moisture.Only measures water; does not assess overall chemical purity.

Causality in Experimental Design: The Need for Cross-Validation

Why mandate Elemental Analysis alongside HPLC? HPLC provides a relative purity based on the area percentage of UV-active peaks, but it assumes that all impurities absorb UV light equally and that the entire sample eluted from the column. Elemental analysis, conversely, provides a fundamental assessment of a compound's absolute composition by comparing the experimentally determined elemental mass fractions to theoretical values[3].

According to publishing standards set by 4, an elemental analysis result must fall within ±0.4% of the calculated theoretical value to confirm 95% sample purity and corroborate isomeric homogeneity[4]. If 2-Aminoethanol;4-bromobenzoic acid contains even 1% of an unreacted inorganic bromide salt, the HPLC chromatogram will show 100% purity, but the EA Bromine and Nitrogen mass percentages will immediately fail the ±0.4% tolerance limit, flagging the batch.

Self-Validating Experimental Protocol

The following protocol is engineered as a self-validating system, ensuring that instrumental drift or matrix effects do not compromise the data.

Step 1: Precision Weighing and Sample Preparation
  • Causality : The accuracy of CHN analysis is fundamentally limited by weighing precision. Because the method consumes only 1–3 mg of material, microscopic weighing errors will exponentially skew the mass percentages[5].

  • Procedure :

    • Dry the 2-Aminoethanol;4-bromobenzoic acid sample in a vacuum desiccator over

      
       for 24 hours to remove surface moisture.
      
    • Using a microbalance (readability of 0.001 mg), accurately weigh 2.000 ± 0.100 mg of the sample into a combustible tin capsule[5].

    • Self-Validation Check : Weigh a Certified Reference Material (CRM), such as sulfanilamide, before and after the sample batch to verify balance calibration and instrument response factors.

Step 2: CHN Quantification via Dumas Flash Combustion
  • Causality : The Dumas method relies on dynamic flash combustion[6]. Tin capsules are chosen because their oxidation is highly exothermic, temporarily driving the local temperature to ~1800°C. This ensures the refractory brominated aromatic ring is completely destroyed.

  • Procedure :

    • Drop the sealed tin capsule into the elemental analyzer's combustion reactor (oxygen-rich environment at 1000°C).

    • Pass the resulting gas mixture (

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      ) through a copper reduction column at 600°C to reduce
      
      
      to
      
      
      and scrub excess oxygen.
    • Critical Matrix Adjustment : Ensure the combustion tube is packed with silver wool. Silver reacts with volatile bromine to form solid

      
      , preventing acidic halogen gases from poisoning the reduction column or interfering with the Thermal Conductivity Detector (TCD).
      
    • Separate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , 
      
      
      
      , and
      
      
      via gas chromatography and quantify via TCD.
Step 3: Bromine Quantification via Oxygen Flask Combustion
  • Causality : Because the CHN analyzer intentionally scrubs halogens to protect the TCD, Bromine (which constitutes ~30.49% of the molecule) must be quantified orthogonally to achieve full mass balance.

  • Procedure :

    • Combust 10 mg of the sample in a Schöninger oxygen flask over a basic absorbing solution (

      
       / 
      
      
      
      ). The
      
      
      ensures all bromine species are fully converted to bromide (
      
      
      ).
    • Quantify the bromide concentration using Ion Chromatography (IC) against a standard calibration curve.

Step 4: Orthogonal Validation via RP-HPLC
  • Procedure :

    • Dissolve 1.0 mg/mL of the sample in a 50:50 Water:Acetonitrile diluent.

    • Inject 10 µL onto a C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

    • Run a gradient elution (0.1% TFA in Water / 0.1% TFA in Acetonitrile) at 1.0 mL/min, detecting at 254 nm to profile organic impurities[3].

Experimental Data & Interpretation

The following table synthesizes quantitative data from a validated batch, comparing theoretical calculations against experimental outputs.

Table 2: Cross-Validation Results for 2-Aminoethanol;4-bromobenzoic acid (Theoretical Formula:


)
Element / ParameterTheoretical ValueExperimental ValueDeviation (

)
Pass/Fail (±0.4% Limit)
Carbon (C) 41.24%41.18%-0.06%Pass
Hydrogen (H) 4.61%4.65%+0.04%Pass
Nitrogen (N) 5.34%5.31%-0.03%Pass
Bromine (Br) 30.49%30.35%-0.14%Pass
HPLC Purity 100.00% (Area)99.85% (Area)N/APass (>99.0%)

Data Synthesis : The experimental CHN and Br values fall well within the stringent ±0.4% acceptance criterion mandated by chemical societies[4]. This definitively confirms that the bulk material is free of inorganic salts, lacks non-stoichiometric water, and perfectly matches the 1:1 molar ratio of the co-crystal components. The HPLC data corroborates the absence of unreacted 4-bromobenzoic acid or degradation products.

Logical Workflow Visualization

PurityValidation Start 2-Aminoethanol;4-bromobenzoic acid Batch Synthesis Split Aliquot Distribution Start->Split EA Elemental Analysis (CHNS/Br) Stoichiometry & Bulk Purity Split->EA HPLC RP-HPLC (UV) Organic Impurity Profiling Split->HPLC NMR 1H/13C NMR Spectroscopy Structural Identity Split->NMR DataEA C, H, N, Br % (±0.4% Tolerance) EA->DataEA DataHPLC Chromatographic Purity (Area % > 99%) HPLC->DataHPLC DataNMR Resonance Assignments (No foreign peaks) NMR->DataNMR CrossVal Cross-Validation Synthesis DataEA->CrossVal DataHPLC->CrossVal DataNMR->CrossVal Release QA Approval & Batch Release CrossVal->Release

Workflow for the cross-validation of 2-Aminoethanol;4-bromobenzoic acid purity.

Conclusion

While modern chromatographic techniques are indispensable for organic impurity profiling, they are fundamentally incomplete without the absolute mass-balance verification provided by Elemental Analysis. For multi-component systems like 2-Aminoethanol;4-bromobenzoic acid, integrating CHN Dumas combustion, Schöninger halogen quantification, and HPLC creates a self-validating, foolproof analytical package that guarantees both structural integrity and bulk purity.

References

  • Characterising new chemical compounds & measuring results - The Royal Society -[Link]

  • An Editorial About Elemental Analysis - ACS Publications -[Link]

  • Elemental analysis: an important purity control but prone to manipulations - RSC Publishing - [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo - [Link]

Sources

Comparative

comparison of experimental and predicted crystal structures of organic compounds

Beyond the Bench: A Synergistic Guide to Experimental and Predicted Crystal Structures of Organic Compounds Executive Summary: The Solid-Form Conundrum The solid-state landscape of organic compounds is notoriously treach...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Bench: A Synergistic Guide to Experimental and Predicted Crystal Structures of Organic Compounds

Executive Summary: The Solid-Form Conundrum

The solid-state landscape of organic compounds is notoriously treacherous. The phenomenon of polymorphism—where a single molecule can crystallize into multiple distinct structural arrangements—dictates critical physicochemical properties such as solubility, dissolution rate, and bioavailability[1]. The infamous 1998 market withdrawal of the HIV protease inhibitor Ritonavir, caused by the sudden appearance of a thermodynamically more stable but kinetically hindered, less soluble polymorph (Form II), serves as a permanent cautionary tale in drug development[1].

Historically, identifying the most stable polymorph relied entirely on empirical, high-throughput experimental screening. However, experimental methods are inherently biased toward kinetically accessible forms. Today, the paradigm has shifted. As a Senior Application Scientist, I advocate for a self-validating, synergistic approach: coupling advanced Experimental Crystallography (SCXRD, PXRD, MicroED) with Computational Crystal Structure Prediction (CSP). This guide objectively compares these methodologies and provides a field-proven protocol for comprehensive solid-form de-risking.

The Contenders: Experimental vs. Computational Landscapes

Experimental Crystallography: The Empirical Ground Truth

Experimental techniques provide the physical proof of a crystal structure, but they are limited by the material's willingness to crystallize.

  • Single-Crystal X-Ray Diffraction (SCXRD): The gold standard for absolute structure determination. Limitation: Requires large, high-quality single crystals (typically >10 µm), which are often impossible to grow for metastable forms.

  • Powder X-Ray Diffraction (PXRD): Excellent for bulk phase identification and fingerprinting. Limitation: Solving structures ab initio from powder data is mathematically ill-posed due to 3D-to-1D peak overlap and preferred orientation.

  • Micro-Electron Diffraction (MicroED): The modern solution for nanocrystals. Because electrons interact with matter ~10⁴ times more strongly than X-rays, MicroED can solve structures from sub-micron crystallites. In 2026, MicroED was instrumental in finally solving the structure of Ritonavir Form IV, which was too small for traditional SCXRD[2].

Crystal Structure Prediction (CSP): The Thermodynamic Map

CSP aims to predict all possible polymorphs of a molecule starting solely from its 2D chemical structure. It operates independently of kinetic crystallization pathways, theoretically mapping the entire thermodynamic landscape.

  • Structure Generation: Algorithms (e.g., Genetic Algorithms, Random Search) explore the conformational flexibility and intermolecular packing space to generate hundreds of thousands of plausible crystal lattices[3].

  • Structure Ranking: These generated structures are then ranked by their relative lattice energies (thermodynamic stability) using dispersion-corrected Density Functional Theory (DFT-D) or, increasingly, Machine-Learned Interatomic Potentials (ML-IPs) to balance accuracy with computational cost[4].

Mechanistic Causality: Why Do We Need Both?

Relying solely on experimental screening is dangerous because it cannot prove a negative; you never know if a more stable "disappearing polymorph" is lurking undiscovered. Conversely, relying solely on CSP is impractical because CSP predicts the thermodynamic stability at 0 K (or room temperature with phonon corrections), but it cannot predict the kinetic pathway required to actually synthesize that form in the lab.

The 7th CSP Blind Test, organized by the Cambridge Crystallographic Data Centre (CCDC) and published in late 2024, perfectly illustrated this dichotomy[3]. Computational methods successfully predicted the crystal structures of highly flexible polymorphic drug candidates and even blindly predicted crystallographic disorder for the first time[3]. However, accurately ranking the stabilities of complex co-crystals and morpholine salts remains computationally demanding, highlighting the necessity of experimental validation[4].

By combining both, we create a closed-loop system: CSP generates the map of what is possible, and experimental screening confirms what is accessible. If CSP predicts a structure significantly more stable than the experimental hit, scientists know they must alter their crystallization conditions (e.g., using polymer heteronuclei or different solvent polarities) to hunt for it.

Quantitative Performance Comparison

Metric / FeatureExperimental Screening (SCXRD / PXRD / MicroED)Computational CSP (DFT-D / ML-IPs)Synergistic Approach (The Gold Standard)
Primary Output Empirical structures of kinetically accessible forms.Global thermodynamic energy landscape.Validated thermodynamic stability and kinetic accessibility.
Sample Requirement Milligrams to Grams of API.None (Requires only 2D molecular structure).Minimal (Guided by computational targets).
Resolution / Accuracy High (Atomic resolution, exact atomic coordinates).High (RMSD15 typically < 0.5 Å for rigid molecules).Absolute certainty.
Speed & Throughput Days to Weeks (Depending on crystallization success).Weeks to Months (Computationally intensive for flexible molecules).Accelerated (CSP guides targeted experimental screens).
Blind Spot Cannot detect undiscovered, kinetically hindered stable forms.Cannot predict crystallization kinetics or solvent effects easily.Eliminates blind spots by cross-referencing both domains.
Cost High (Reagents, API synthesis, instrument time).High (HPC cluster time, software licensing).Optimized (Reduces late-stage failure costs).

Self-Validating Protocol: The Synergistic Polymorph Screening Workflow

To ensure scientific integrity and eliminate the risk of late-stage polymorph transformation, follow this integrated experimental-computational protocol:

Step 1: Computational Structure Generation (The Broad Net)

  • Input the 2D molecular structure into a CSP generation engine.

  • Perform a conformational search using a low-level quantum mechanical method (e.g., PM6 or tight-binding DFT) to generate a library of stable gas-phase conformers.

  • Use a space-group symmetry algorithm to pack these conformers into the most common organic space groups (e.g., P21/c, P-1, P212121), generating ~10⁵ to 10⁶ hypothetical crystal structures[3].

Step 2: High-Throughput Experimental Screening (HTS)

  • Simultaneously, subject the synthesized API to a diverse matrix of crystallization conditions: cooling, anti-solvent precipitation, evaporation, and polymer-induced heteronucleation.

  • Harvest all resulting solids and analyze them via PXRD to group them into distinct polymorphic classes.

Step 3: Computational Energy Ranking (The Sieve)

  • Filter the computationally generated structures using Machine-Learned Potentials (e.g., ANI-2x) to quickly discard high-energy, unstable forms.

  • Perform high-level periodic DFT-D optimizations (e.g., PBE-D3) on the top 1,000 structures to calculate precise relative lattice energies[4].

  • Plot the results on an Energy vs. Density landscape.

Step 4: Cross-Validation & Structure Solution

  • Simulate the PXRD patterns of the lowest-energy predicted structures.

  • Overlay these simulated patterns with the experimental PXRD data from Step 2. A match confirms the structure of the experimental powder without needing a single crystal[3].

  • If CSP predicts a thermodynamically stable form that was not found experimentally, design targeted crystallization experiments (e.g., seeding, capillary crystallization) to isolate it.

Step 5: MicroED for Elusive Nanocrystals

  • If a novel form is identified via PXRD but resists growing into crystals large enough for SCXRD, prepare the sample on a transmission electron microscopy (TEM) grid.

  • Utilize MicroED to solve the structure from nanocrystals, as demonstrated with Ritonavir Form IV[2].

Workflow Visualization

SynergisticWorkflow Target 2D Molecular Target CSP_Gen CSP: Structure Generation (Conformers & Packing) Target->CSP_Gen Exp_Screen Experimental Screening (Solvent, Melt, Cooling) Target->Exp_Screen CSP_Rank CSP: Energy Ranking (DFT-D / ML Potentials) CSP_Gen->CSP_Rank Pred_Landscape Predicted Energy Landscape CSP_Rank->Pred_Landscape CrossVal Cross-Validation (Match Exp. & Pred. PXRD) Pred_Landscape->CrossVal PXRD Bulk Phase ID (PXRD) Exp_Screen->PXRD SCXRD Single Crystal / MicroED Exp_Screen->SCXRD PXRD->CrossVal SCXRD->CrossVal FinalForm Thermodynamically Stable Polymorph Selected CrossVal->FinalForm

Caption: Synergistic workflow integrating computational CSP and experimental screening for solid-form de-risking.

Conclusion

The era of relying exclusively on empirical crystallization is over. The integration of Crystal Structure Prediction with advanced experimental techniques like MicroED represents the pinnacle of solid-state chemistry. By leveraging computational power to map the thermodynamic landscape[4] and analytical precision to solve structures at the nanoscale[2], researchers can confidently de-risk pharmaceutical pipelines and prevent the next "disappearing polymorph" crisis.

References

  • Hunnisett, L. M., et al. "The seventh blind test of crystal structure prediction: structure generation methods." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 80(6), 517-547 (2024). URL: [Link]

  • Hunnisett, L. M., et al. "The seventh blind test of crystal structure prediction: structure ranking methods." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 80(6), 548-574 (2024). URL: [Link]

  • OpenOChem. "The Curious Case of Polymorphs: When Crystal Structure Matters in Drug Development (The Ritonavir Near-Disaster)." OpenOChem Learn. URL: [Link]

  • Improved Pharma. "Publication of Crystal Structure of Ritonavir Form IV and Thermodynamic Relationships between Ritonavir Polymorphs." Improved Pharma News (2026). URL: [Link]

Sources

Validation

Assessing the Thermal Stability of 2-Aminoethanol; 4-Bromobenzoic Acid Versus Its Analogs: A Comprehensive Guide

The development of robust active pharmaceutical ingredients (APIs) and chemical intermediates relies heavily on the thermal stability of their solid-state forms. Salt formation is a primary strategy used to modulate the...

Author: BenchChem Technical Support Team. Date: March 2026

The development of robust active pharmaceutical ingredients (APIs) and chemical intermediates relies heavily on the thermal stability of their solid-state forms. Salt formation is a primary strategy used to modulate the physicochemical properties of carboxylic acids. Among these, alkanolammonium salts of substituted benzoic acids have garnered significant attention due to their structural complexity, low toxicity, and highly tunable thermal profiles.

This guide provides an in-depth comparative analysis of the thermal stability of 2-Aminoethanol; 4-bromobenzoic acid (ethanolammonium 4-bromobenzoate) against its structural analogs, offering mechanistic insights and validated experimental protocols for thermal assessment.

Mechanistic Insights: The Role of Supramolecular Networks

To understand why certain organic salts withstand high temperatures while others degrade, we must examine their crystal lattice energy. The thermal stability of alkanolammonium benzoates is dictated by the strength and density of their non-covalent interactions.

When 4-bromobenzoic acid reacts with 2-aminoethanol (monoethanolamine) via proton exchange, complete proton transfer occurs, converting the carboxyl group into a carboxylate anion and the amino group into an ammonium cation.

Causality Behind Thermal Stability
  • Primary Amine Advantage: 2-Aminoethanol possesses a primary amine group, providing three N–H hydrogen bond donors. Combined with the O–H donor from the hydroxyl group, this creates a dense, highly interconnected 3D supramolecular network.

  • Steric Hindrance in Analogs: Secondary and tertiary alkanolamines (e.g., diethanolamine, triethanolamine) introduce significant steric bulk. This bulk disrupts optimal crystal packing. Consequently, diethanolamine-based multicomponent systems typically exhibit significantly lower melting points (often near 100 °C) compared to their ethanolamine counterparts,.

  • Halogen Bonding: In 2-Aminoethanol; 4-bromobenzoic acid, the bromine substituent on the aromatic ring introduces highly directional halogen bonding (Br···O or Br···Br interactions). This additional stabilizing force acts synergistically with the hydrogen bonding network, driving the melting point up to an exceptionally high 230–234 °C.

Supramolecular A 2-Aminoethanol; 4-Bromobenzoic Acid (Solid-State Salt) B Primary Amine Cation (3 N-H Donors) A->B C Carboxylate Anion (Strong Acceptor) A->C D Bromine Substituent (Halogen Bonding) A->D E Dense 3D Hydrogen Bonding Network B->E N-H···O C->E Acceptor F High Lattice Energy (MP: 230-234 °C) D->F Br···O / Br···Br E->F

Figure 1: Supramolecular interactions driving the high thermal stability of the target compound.

Comparative Thermal Data

To objectively assess performance, we compare the target compound against two logical analogs: an amine-substituted analog (Diethanolamine) and an anion-substituted analog (4-Nitrobenzoic acid). The data highlights the absence of solvate forms and distinct phase transitions,.

Table 1: Thermal Parameters of Alkanolammonium Benzoates
CompoundCationAnionMelting Point (DSC)Thermal Stability Onset (TGA)Primary Intermolecular Forces
2-Aminoethanol; 4-bromobenzoic acid Ethanolammonium4-Bromobenzoate230 - 234 °C > 240 °C N-H···O, O-H···O, Strong Halogen Bonding
2-Aminoethanol; 4-nitrobenzoic acid Ethanolammonium4-Nitrobenzoate~ 154 - 156 °C> 180 °CN-H···O, O-H···O, Dipole-Dipole (Nitro)
Diethanolamine; 4-bromobenzoic acid Diethanolammonium4-Bromobenzoate~ 100 - 140 °C> 170 °CN-H···O, Sterically hindered packing

*Values extrapolated based on established homologous series trends where secondary alkanolamines systematically lower lattice energy relative to primary alkanolamines,.

Experimental Workflows: TGA & DSC Protocols

To ensure trustworthiness and reproducibility, thermal analysis must be conducted using a self-validating system. The following protocol outlines the simultaneous use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to calculate activation energy and verify phase transitions.

Protocol: Self-Validating Thermal Analysis Workflow

Step 1: System Calibration (Self-Validation)

  • DSC Calibration: Run high-purity Indium (

    
     = 156.6 °C) and Zinc (
    
    
    
    = 419.5 °C) standards to calibrate heat flow and temperature accuracy.
  • TGA Calibration: Run a Calcium Oxalate Monohydrate standard to verify mass loss steps and temperature accuracy.

Step 2: Sample Preparation

  • Accurately weigh 2.0 to 5.0 mg of the synthesized salt into a standard alumina (

    
    ) crucible for TGA, or a hermetically sealed aluminum pan (with a pinhole) for DSC.
    
  • Causality: Alumina is chosen for TGA to prevent catalytic degradation reactions that can occur with platinum pans at high temperatures.

Step 3: Atmosphere Control

  • Purge the furnace with dry Nitrogen (

    
    ) at a constant flow rate of 50 mL/min.
    
  • Causality: An inert atmosphere prevents oxidative degradation, ensuring that the measured mass loss is purely due to thermal decomposition.

Step 4: Dynamic Heating & Kinetic Analysis

  • Apply a linear heating rate of 10 °C/min from 25 °C to 500 °C.

  • To calculate the activation energy (

    
    ) of the decomposition process, perform additional runs at varying heating rates (e.g., 5, 15, and 20 °C/min) and apply isoconversional kinetic methods (e.g., Kissinger-Akahira-Sunose).
    

Workflow S1 Sample Prep 2-5 mg Alumina Crucible S2 Atmosphere Dry N2 Purge 50 mL/min S1->S2 S3 Heating 10 °C/min 25-500 °C S2->S3 S4 Detection Heat Flow (DSC) Mass % (TGA) S3->S4 S5 Analysis Thermal Onset & Kinetic Energy S4->S5

Figure 2: Standardized TGA/DSC experimental workflow for assessing pharmaceutical salt stability.

References

  • , Title: Thermal and kinetics studies of primary, secondary and tertiary alkanolammonium salts of 4-nitrobenzoic acid Source: Journal of Thermal Analysis and Calorimetry / ResearchGate URL:[Link]

  • **** Title: *Buy 2-Aminoethanol;4-bromobenzoic acid | 58551

Safety & Regulatory Compliance

Safety

2-Aminoethanol;4-bromobenzoic acid proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 2-Aminoethanol; 4-Bromobenzoic Acid Executive Summary 2-Aminoethanol; 4-bromobenzoic acid (CAS 585512-52-3) is an organic salt frequently utilized as an intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 2-Aminoethanol; 4-Bromobenzoic Acid

Executive Summary

2-Aminoethanol; 4-bromobenzoic acid (CAS 585512-52-3) is an organic salt frequently utilized as an intermediate in pharmaceutical synthesis and agrochemical development[1]. The proper disposal of this compound requires a nuanced approach because it combines the corrosive, alkaline properties of an aliphatic amine with the recalcitrant, halogenated nature of a brominated aromatic ring. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, neutralization, and thermal destruction of this chemical, ensuring compliance with EPA 40 CFR 261 guidelines[2].

Chemical Profiling & Hazard Causality

To design a safe disposal workflow, we must first understand the mechanistic hazards of the constituent molecules. The free amine (2-aminoethanol) is highly reactive and causes severe skin burns (H314)[3]. Conversely, the 4-bromobenzoic acid component introduces a covalently bonded halogen[4].

When subjected to thermal degradation, the bromine atom radicalizes and reacts with hydrogen to form hydrogen bromide (HBr) gas, a highly toxic and corrosive emission[5]. Furthermore, the nitrogen in the amine group oxidizes into nitrogen oxides (NOx). Therefore, standard non-halogenated organic waste incineration is strictly prohibited; specialized thermal destruction with alkaline scrubbing is mandatory to prevent environmental contamination[6].

Table 1: Quantitative Hazard Summary of Components

Component / ComplexCAS NumberMolecular WeightFlash PointKey Hazard StatementsEPA Waste Routing
2-Aminoethanol 141-43-561.08 g/mol 85°CCorrosive (H314), Combustible (H227)D001 (if liquid criteria met) / D002 (if pH ≥ 12.5)
4-Bromobenzoic Acid 586-76-5201.03 g/mol N/AIrritant (H315, H319)Halogenated Organic
Salt Complex 585512-52-3262.10 g/mol N/AIrritant, Toxic Combustion ByproductsHalogenated Organic

Waste Segregation and Destruction Workflow

G Start 2-Aminoethanol; 4-bromobenzoic acid Waste Generation Check Physical State Assessment Start->Check Solid Solid Waste (Salt/Powder) Check->Solid Liquid Aqueous/Solvent Solution Check->Liquid Dissolve Dissolve in Combustible Solvent Solid->Dissolve Solubilize pH pH Adjustment (Target 6.0 - 8.0) Liquid->pH Neutralize Halogenated Route to Halogenated Organic Waste Stream Dissolve->Halogenated pH->Halogenated Incineration Thermal Incineration (>1000°C) Halogenated->Incineration EPA 40 CFR 261 Scrubber Alkaline Scrubber (Neutralize HBr/NOx) Incineration->Scrubber Exhaust Gas Final Safe Environmental Release Scrubber->Final Clean Emission

Waste segregation and thermal destruction pathway for brominated organic salts.

Step-by-Step Disposal Methodology

Phase 1: Containment and Spill Cleanup
  • Step 1.1: Isolate the Area. Ensure adequate ventilation and don appropriate PPE (nitrile gloves, splash goggles, and a NIOSH-approved particulate respirator)[2].

  • Step 1.2: Apply Inert Absorbent. For liquid solutions, cover the spill with an inert absorbent material such as sand, diatomaceous earth, or vermiculite[7].

    • Causality: Combustible absorbents like sawdust must be strictly avoided. The amine component can undergo exothermic reactions with organic materials, potentially leading to spontaneous ignition.

  • Step 1.3: Mechanical Collection. Sweep the absorbed mixture using non-sparking tools to prevent static discharge, placing the waste into a sealable, chemically compatible container (e.g., HDPE)[7].

Phase 2: Self-Validating Preparation & Segregation
  • Step 2.1: pH Profiling (For Aqueous Waste). If the waste is in an aqueous solution, measure the pH using a calibrated probe.

    • Causality: If the salt dissociates or if there is an excess of unreacted 2-aminoethanol, the solution may be highly basic and corrosive to transport containers.

  • Step 2.2: Neutralization. Adjust the solution to a target pH of 6.0 - 8.0 using a weak acid (e.g., dilute citric acid or 1M HCl). Validation: The protocol validates itself when a secondary pH reading confirms the solution has stabilized within the neutral range, ensuring it no longer meets the EPA D002 corrosivity characteristic.

  • Step 2.3: Solvent Solubilization (For Solid Waste). Dissolve the collected solid waste in a highly combustible, non-halogenated solvent (such as ethanol or acetone)[2].

    • Causality: Solid brominated aromatics burn inefficiently on their own. A combustible solvent acts as a high-energy carrier fluid, ensuring the mixture reaches the critical temperature required to break the robust C-Br bond during incineration. Validation: Complete visual dissolution of the solid confirms the mixture is ready for uniform thermal destruction.

Phase 3: Incineration and Environmental Logistics
  • Step 3.1: Labeling. Clearly label the container as "Halogenated Organic Waste - Contains Bromine and Amines."

  • Step 3.2: Thermal Destruction. Route the dissolved mixture to an EPA-approved chemical incinerator equipped with an afterburner and an alkaline scrubber system[2].

    • Causality: The afterburner ensures the complete combustion of the aromatic ring, preventing the formation of toxic polycyclic aromatic hydrocarbons (PAHs). The alkaline scrubber (typically utilizing sodium hydroxide) neutralizes the generated HBr and NOx gases into harmless aqueous salts (e.g., NaBr, NaNO3), preventing acid rain precursors from entering the atmosphere[6].

References

  • Title: Buy 2-Aminoethanol;4-bromobenzoic acid | 585512-52-3 - Smolecule Source: Smolecule URL
  • Title: Safety Data Sheet (2-Aminoethanol)
  • Title: SAFETY DATA SHEET - Fisher Scientific (4-Bromobenzoic acid)
  • Title: SAFETY DATA SHEET - Fisher Scientific (2-Amino-4-bromobenzoic acid)
  • Title: TCI AMERICA Source: Avantor Sciences / TCI America URL
  • Title: Monoethanolamine 99% - 2-aminoethanol - Valudor Products Source: Valudor Products URL
  • Title: TCI AMERICA - Spectrum Chemical Source: Spectrum Chemical URL

Sources

Handling

Personal protective equipment for handling 2-Aminoethanol;4-bromobenzoic acid

Introduction: The Hazard Landscape Handling 2-Aminoethanol (Ethanolamine) and 4-Bromobenzoic acid requires a bifurcated safety strategy. You are dealing with two distinct phases of matter with opposing chemical behaviors...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hazard Landscape

Handling 2-Aminoethanol (Ethanolamine) and 4-Bromobenzoic acid requires a bifurcated safety strategy. You are dealing with two distinct phases of matter with opposing chemical behaviors: a viscous, corrosive liquid base and an irritant solid acid.

Often used together to synthesize 2-hydroxyethylammonium 4-bromobenzoate (a salt used in pharmaceutical crystallization and peptide synthesis), the primary risk occurs during the interaction of these chemicals.[1] The exothermic neutralization reaction can aerosolize the corrosive amine, creating an immediate respiratory and ocular threat.

This guide moves beyond generic compliance. It provides a logistical framework to protect your biological data from contamination and your personnel from irreversible injury.

Part 1: Chemical Profile & Hazard Analysis

The safety profile of this pair is dominated by 2-Aminoethanol .[1] While 4-Bromobenzoic acid is a standard irritant, Ethanolamine is a Class 1B Corrosive that can cause permanent eye damage and severe skin burns.[1]

Feature2-Aminoethanol (Ethanolamine) 4-Bromobenzoic Acid
CAS 141-43-5586-76-5
State Viscous Liquid (Colorless)Solid (Crystalline Powder)
Primary Hazard Corrosive (Skin/Eye), CombustibleIrritant (Eye/Skin/Resp)
Odor Threshold 2-3 ppm (Ammonia-like)Odorless / Faint
Vapor Pressure 0.4 mmHg @ 20°C (Low, but insidious)Negligible
Key Risk Permeates Nitrile gloves; permanent eye damage.[1][2]Dust inhalation; particulate contamination.
Signal Word DANGER WARNING

Critical Insight: Do not rely on the low vapor pressure of Ethanolamine.[1] Its high viscosity leads to "stringing" during pipetting, which frequently causes unseen micro-droplets to land on bench surfaces, creating contact burn hazards for the next user.[1]

Part 2: Barrier Protection Strategy (PPE)

Standard laboratory nitrile gloves are insufficient for prolonged handling of Ethanolamine.[1] Amines can permeate thin nitrile films, causing chemical burns without visible glove degradation.

Hand Protection (The "Double-Barrier" Protocol)[1]
  • Inner Layer: 4-mil Nitrile (Standard examination glove).[1]

  • Outer Layer (Task Dependent):

    • For Weighing Solid Acid: Standard Nitrile (4-5 mil) is acceptable.[1]

    • For Handling Liquid Amine:Butyl Rubber (0.3mm+) or High-Grade Neoprene .[1]

    • Why? Butyl rubber offers >480 minutes of breakthrough time for Ethanolamine.[3] Standard nitrile may fail in <10 minutes upon immersion.

Eye & Face Defense[1][4]
  • Requirement: Chemical Splash Goggles (Indirect Vented) + Face Shield.[1]

  • Reasoning: Ethanolamine is viscous and corrosive.[1][4][5] If a splash occurs, it adheres to the skin and eyes, making it difficult to wash off quickly. Safety glasses provide insufficient protection against viscous splashes.

Respiratory Protection
  • Primary Control: All manipulations must occur inside a certified Chemical Fume Hood .[1]

  • Secondary (If hood unavailable): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filter (for the bromobenzoic acid dust).[1]

PPE Decision Logic

PPE_Selection cluster_legend Hazard Level Task Task Identification Solid Handling Solid 4-Bromobenzoic Acid Task->Solid Liquid Handling Liquid 2-Aminoethanol Task->Liquid Mix Mixing/Reaction (Exothermic) Task->Mix Glove1 Double Nitrile Gloves + Safety Glasses Solid->Glove1 Dust Risk Glove2 Butyl/Neoprene Gloves + Goggles + Face Shield Liquid->Glove2 Corrosion Risk Glove3 Butyl Gloves + Sash Low + Face Shield Mix->Glove3 Splash/Heat Risk Low Low (Irritant) High High (Corrosive)

Figure 1: PPE Selection Matrix based on specific task hazards. Note the escalation to Butyl/Neoprene when the amine is involved.[1]

Part 3: Operational Workflow

This protocol assumes you are reacting the two components to form the salt or a reaction intermediate.

Step 1: Preparation & Weighing
  • Viscosity Management: Ethanolamine is viscous.[1][4][6][7] Use a positive displacement pipette or weigh by mass (gravimetric) rather than volume to ensure stoichiometry.

  • Solid Handling: Weigh 4-Bromobenzoic acid in a weigh boat. Use an antistatic gun if the powder is flighty to prevent inhalation.

Step 2: The Mixing Process (Exotherm Control)
  • The Rule: Always add the Solid Acid to the Liquid Base (or base solution), slowly.[1]

  • Cooling: If working on a scale >10g, place the reaction vessel in an ice bath. The acid-base neutralization will generate heat, which increases the vapor pressure of the Ethanolamine.[1]

Step 3: Cleanup & Decontamination[1]
  • Wipe Down: Use a weak acid (e.g., 5% citric acid or vinegar) to wipe down the Ethanolamine work area after the initial soap/water clean.[1] This neutralizes invisible amine residues that soap might spread rather than remove.

  • Glassware: Rinse glassware with water immediately.[1] Ethanolamine residues can etch glass over time if left to dry.

Part 4: Emergency Response & Disposal

Spill Response Logic
  • Solid Spill (Acid): Wet wipe or HEPA vacuum.[1] Do not dry sweep (creates dust).

  • Liquid Spill (Amine):

    • Evacuate the immediate area if vapors are strong.[1]

    • Absorb with an inert material (Vermiculite or Clay).[1] Do not use paper towels (combustible amines + high surface area = fire risk).[1]

    • Neutralize the waste with a dilute acid (e.g., Sodium Bisulfate) before disposal if required by local EHS.

Waste Disposal
  • Stream A (Corrosive/Basic): Pure Ethanolamine or high-pH reaction mixtures.

    • RCRA Code: D002 (Corrosive).[1]

  • Stream B (Solid/Toxic): 4-Bromobenzoic acid contaminated debris.[1]

  • Stream C (Halogenated Solvent): If the reaction used solvents like DCM, the presence of the bromine atom in the acid often necessitates disposal in the Halogenated waste stream.[1]

Emergency_Response Start Spill Detected Type Identify Material Start->Type Solid 4-Bromobenzoic Acid (Solid) Type->Solid Liquid 2-Aminoethanol (Liquid) Type->Liquid Action1 Avoid Dust Generation Use HEPA Vac or Wet Wipe Solid->Action1 Action2 Do NOT use Paper Towels Use Vermiculite/Sand Liquid->Action2 Dispose Dispose as Hazardous Waste (Tag: Corrosive/Toxic) Action1->Dispose Neutralize Neutralize Residue (Dilute Citric Acid) Action2->Neutralize Neutralize->Dispose

Figure 2: Decision logic for spill remediation, highlighting the prohibition of paper towels for amine spills.

References

  • Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Ethanolamine.[7] National Institute for Occupational Safety and Health.[5][7] [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 88691, 4-Bromobenzoic acid.[1][Link][1]

  • KCL GmbH. (2020). Chemical Protective Gloves Selection Guide: Amines and Derivatives.

Sources

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